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  • Product: (2,5-Dichlorophenyl)phosphonic acid dimethyl ester
  • CAS: 115393-14-1

Core Science & Biosynthesis

Foundational

The Synthesis of (2,5-Dichlorophenyl)phosphonic Acid Dimethyl Ester: A Senior Application Scientist's In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Synthesis of Arylphosphonates The introduction of a phosphonate moiety onto an aromatic ring is a cornerstone transformati...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis of Arylphosphonates

The introduction of a phosphonate moiety onto an aromatic ring is a cornerstone transformation in medicinal chemistry and materials science. Arylphosphonates are not only key intermediates in the synthesis of agrochemicals and pharmaceuticals but also serve as building blocks for novel materials with tailored electronic and photophysical properties. The target of this guide, (2,5-Dichlorophenyl)phosphonic acid dimethyl ester, exemplifies a structure with potential applications stemming from its specific substitution pattern. This document provides an in-depth exploration of the synthesis of this molecule, moving beyond a simple recitation of steps to offer a rationale for the chosen synthetic strategies, a hallmark of a well-designed and robust chemical process.

I. Strategic Approaches to Arylphosphonate Synthesis: A Comparative Analysis

The formation of a carbon-phosphorus (C-P) bond, particularly to an sp²-hybridized carbon of an aryl ring, presents unique challenges. Historically, the Michaelis-Arbuzov and Michaelis-Becker reactions have been the workhorses for C-P bond formation.[1][2] However, their application to unactivated aryl halides is often hampered by the need for harsh reaction conditions and can result in low yields.[1]

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of arylphosphonates. The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites, stands out as a more efficient and versatile alternative.[3] This methodology generally offers milder reaction conditions, broader substrate scope, and higher yields compared to the classical methods.[3]

Synthetic MethodAdvantagesDisadvantagesTypical Conditions
Michaelis-Arbuzov Well-established, simple reagentsHarsh conditions (high temp.), limited to activated aryl halides, potential for side reactionsHigh temperatures (120-160°C)[4]
Michaelis-Becker Utilizes dialkyl phosphonatesRequires a strong base, similar limitations to Michaelis-Arbuzov for aryl halidesStrong base (e.g., NaH)[2]
Hirao Reaction Milder conditions, broad substrate scope, high yields, good functional group toleranceMore complex catalyst system, cost of palladium and ligandsPd catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), base (e.g., Et₃N), solvent (e.g., EtOH, MeCN, DMF), often elevated temperatures or microwave irradiation[1][3]

For the synthesis of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester, the Hirao reaction is the recommended approach due to the presence of an unactivated dichlorinated aromatic ring. The following sections will detail a robust protocol based on this modern and efficient methodology.

II. The Hirao Reaction: Mechanism and Rationale

The catalytic cycle of the Hirao reaction is analogous to other palladium-catalyzed cross-coupling reactions and typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Hirao_Mechanism cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-P(O)(OR)2(Ln) Ar-Pd(II)-P(O)(OR)2(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-P(O)(OR)2(Ln) Transmetalation (HP(O)(OR)2, Base) Ar-P(O)(OR)2 Ar-P(O)(OR)2 Ar-Pd(II)-P(O)(OR)2(Ln)->Ar-P(O)(OR)2 Reductive Elimination

Caption: The catalytic cycle of the Hirao reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in this case, 1,4-dichlorobenzene) to form a Pd(II) intermediate.

  • Transmetalation: The dialkyl phosphite, deprotonated by a base, displaces the halide on the palladium center.

  • Reductive Elimination: The desired arylphosphonate is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[5]

The choice of ligand is crucial for the efficiency of the Hirao reaction. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[6] The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[1][3]

III. Detailed Experimental Protocol: Synthesis of (2,5-Dichlorophenyl)phosphonic Acid Dimethyl Ester

This protocol is adapted from established procedures for the Hirao reaction of dihalogenated benzenes.[1]

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
1,4-Dichlorobenzene147.001.47 g10.0Starting material
Dimethyl phosphite110.051.32 g (1.1 mL)12.0Phosphonating agent
Palladium(II) acetate (Pd(OAc)₂)224.5045 mg0.2 (2 mol%)Catalyst precursor
1,1'-Bis(diphenylphosphino)ferrocene (dppf)554.57166 mg0.3 (3 mol%)Ligand
Triethylamine (Et₃N)101.192.1 mL15.0Base
Acetonitrile (MeCN)41.0520 mL-Solvent, anhydrous

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up cluster_purification Purification A Combine 1,4-dichlorobenzene, Pd(OAc)₂, dppf, and MeCN in a microwave vial. B Add dimethyl phosphite and triethylamine. A->B C Seal the vial and place in microwave reactor. B->C D Heat to 150°C for 30 minutes. C->D E Cool to room temperature. D->E F Dilute with ethanol and filter. E->F G Concentrate the filtrate in vacuo. F->G H Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes). G->H

Sources

Exploratory

An In-depth Technical Guide to (2,5-Dichlorophenyl)phosphonic Acid Dimethyl Ester: Molecular Structure and Synthetic Considerations

For the attention of: Researchers, scientists, and drug development professionals. Foreword (2,5-Dichlorophenyl)phosphonic acid dimethyl ester is an organophosphorus compound with potential applications in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Foreword

(2,5-Dichlorophenyl)phosphonic acid dimethyl ester is an organophosphorus compound with potential applications in medicinal chemistry and materials science. Its structural features, characterized by a dichlorinated phenyl ring directly bonded to a phosphonate group, make it an intriguing candidate for the development of novel bioactive molecules and functional materials. Phosphonates are known to act as stable mimics of phosphate esters and are recognized for their ability to interact with biological targets.[1] The dichloro-substitution pattern on the aromatic ring can significantly influence the compound's lipophilicity, electronic properties, and metabolic stability, making it a valuable scaffold in drug design.

Molecular Structure and Physicochemical Properties

The core of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester consists of a benzene ring substituted with two chlorine atoms at positions 2 and 5, and a dimethyl phosphonate group at position 1.

Caption: 2D structure of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester.

Table 1: Physicochemical Properties of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester

PropertyValueSource
CAS Number 19893-33-3Generic Chemical Supplier Data
Molecular Formula C₈H₉Cl₂O₃PCalculated
Molecular Weight 255.03 g/mol Calculated
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidInferred from related compounds[2]

Spectroscopic Characterization (Predicted)

While specific experimental spectra for (2,5-Dichlorophenyl)phosphonic acid dimethyl ester are not available in the reviewed literature, the expected spectroscopic features can be predicted based on the analysis of structurally related compounds, such as phenylphosphonic acid dimethyl ester.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy protons of the ester group. The three aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The six protons of the two methoxy groups will likely appear as a doublet due to coupling with the phosphorus atom, with a characteristic ³J(P,H) coupling constant of around 10-12 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the six aromatic carbons and the two equivalent methoxy carbons. The aromatic carbon directly attached to the phosphorus atom (C1) will appear as a doublet with a large ¹J(P,C) coupling constant. The other aromatic carbons will also exhibit coupling to the phosphorus atom, although with smaller coupling constants. The methoxy carbons will appear as a doublet due to ²J(P,C) coupling.

³¹P NMR Spectroscopy

The phosphorus-31 NMR spectrum is the most definitive technique for characterizing phosphonates. A single resonance is expected for (2,5-Dichlorophenyl)phosphonic acid dimethyl ester, typically in the range of δ +15 to +30 ppm, characteristic of aryl phosphonate esters.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • P=O stretch: A strong band around 1250 cm⁻¹.

  • P-O-C stretch: Strong bands in the region of 1030-1050 cm⁻¹.

  • C-Cl stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

  • Aromatic C-H stretch: Above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 254 (for ³⁵Cl isotopes) and a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Fragmentation patterns would likely involve the loss of methoxy groups and cleavage of the C-P bond.

Synthetic Strategies

The synthesis of aryl phosphonates can be achieved through several established methods. The two most prominent and versatile approaches are the Michaelis-Arbuzov reaction and palladium-catalyzed cross-coupling reactions, such as the Hirao reaction.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a classic and widely used method for the formation of carbon-phosphorus bonds.[3] It involves the reaction of a trialkyl phosphite with an alkyl or aryl halide. For the synthesis of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester, this would entail the reaction of trimethyl phosphite with a suitable 2,5-dihalophenyl electrophile.

Caption: Proposed Michaelis-Arbuzov synthesis route.

Causality Behind Experimental Choices:

  • Aryl Halide: Aryl iodides are generally more reactive than bromides or chlorides in the Michaelis-Arbuzov reaction. Thus, 2,5-dichloroiodobenzene would be the preferred starting material to facilitate the reaction.

  • Phosphite: Trimethyl phosphite is chosen to yield the desired dimethyl ester directly.

  • Catalyst: The reaction with aryl halides often requires a catalyst, such as a nickel(II) salt (e.g., NiCl₂), and elevated temperatures to proceed efficiently.

Self-Validating System: The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the trimethyl phosphite signal (around +140 ppm) and the appearance of the product aryl phosphonate signal. The final product's purity can be confirmed by GC-MS and NMR spectroscopy.

Palladium-Catalyzed Cross-Coupling (Hirao Reaction)

Palladium-catalyzed cross-coupling reactions offer a milder and often more efficient alternative for the synthesis of aryl phosphonates. The Hirao reaction, a type of palladium-catalyzed coupling between an aryl halide and a dialkyl phosphite, is particularly relevant.

Caption: Proposed Hirao reaction synthesis route.

Causality Behind Experimental Choices:

  • Aryl Halide: Both aryl bromides and iodides are suitable substrates for the Hirao reaction. The choice may depend on commercial availability and cost.

  • Phosphorus Source: Dimethyl phosphite (dimethyl H-phosphonate) is the direct precursor to the dimethyl ester.

  • Catalytic System: A typical catalytic system consists of a palladium source (e.g., palladium(II) acetate), a phosphine ligand to stabilize the palladium catalyst and facilitate the reaction (e.g., dppf - 1,1'-bis(diphenylphosphino)ferrocene), and a base (e.g., triethylamine) to neutralize the hydrogen halide formed during the reaction.

Self-Validating System: Reaction monitoring can be performed using techniques like TLC or GC-MS to track the consumption of the starting aryl halide. Purification is typically achieved through column chromatography, and the structure of the final product is confirmed by a full suite of spectroscopic methods (NMR, IR, MS).

Potential Applications in Drug Development

Phosphonic acids and their esters are of significant interest in drug development due to their ability to act as mimics of carboxylic acids or phosphate esters, while exhibiting enhanced stability towards hydrolysis.[1] The phosphonate moiety can chelate metal ions, which is a key feature in the design of inhibitors for metalloenzymes. The 2,5-dichlorophenyl group imparts lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets. This structural motif could be incorporated into various therapeutic agents, including antivirals, anticancer agents, and enzyme inhibitors.

Conclusion

(2,5-Dichlorophenyl)phosphonic acid dimethyl ester is a molecule with significant potential in chemical and pharmaceutical research. While a detailed, peer-reviewed synthesis and full characterization are not prominently available, established synthetic methodologies for aryl phosphonates, particularly the Michaelis-Arbuzov and Hirao reactions, provide a clear and reliable pathway for its preparation. This guide offers the foundational knowledge and strategic insights necessary for researchers to synthesize, characterize, and explore the applications of this promising compound. The predictive spectroscopic data and discussion of synthetic strategies are intended to serve as a valuable resource for initiating and guiding laboratory work in this area.

References

  • OECD SIDS. (2002). DIMETHYL PHOSPHONATE. UNEP Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75234, Phenylphosphonic acid, dimethyl ester. Retrieved from [Link]

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415–430. [Link]

  • Kafarski, P., & Lejczak, B. (2011). Biological activity of phosphonic acids. In Aminophosphonic and Aminophosphinic Acids (pp. 419-532). John Wiley & Sons, Ltd. [Link]

Sources

Foundational

Dichlorophenyl Phosphonates: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of dichlorophenyl phosphonates, a class of organophosphorus compounds with significant and expanding applications in medicinal chemistry and agrochemical research. We will delv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of dichlorophenyl phosphonates, a class of organophosphorus compounds with significant and expanding applications in medicinal chemistry and agrochemical research. We will delve into the core chemistry, synthesis, and mechanisms of action of these molecules, offering field-proven insights for researchers, scientists, and professionals in drug development. Our focus is on providing a comprehensive understanding of their potential as enzyme inhibitors and the rationale behind their design and application.

Introduction to Dichlorophenyl Phosphonates: The Phosphate Mimicry Paradigm

Phosphonates are structural analogs of phosphates where a chemically stable carbon-phosphorus (C-P) bond replaces the labile oxygen-phosphorus (O-P) bond of a phosphate ester. This fundamental difference imparts resistance to enzymatic and chemical hydrolysis, making phosphonates excellent mimics of natural phosphate-containing molecules. The incorporation of a dichlorophenyl group into the phosphonate structure provides specific steric and electronic properties that can be exploited to achieve high-affinity and selective binding to target enzymes.

The dichlorophenyl moiety, with its electron-withdrawing chlorine atoms, enhances the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack by active site residues of target enzymes. The position of the chlorine atoms on the phenyl ring (e.g., 2,4-, 3,4-, or 3,5-dichloro) can be strategically varied to fine-tune the inhibitor's potency and selectivity.

Synthesis of Dichlorophenyl Phosphonates: Building the Core Scaffold

The synthesis of dichlorophenyl phosphonates can be achieved through several routes, often starting from dichlorophenylphosphine or employing Arbuzov-type reactions. The choice of synthetic strategy depends on the desired final structure, particularly the nature of the organic group attached to the phosphorus atom.

General Synthetic Strategies

A common precursor for many dichlorophenyl phosphonate derivatives is dichlorophenylphosphine (C₆H₅PCl₂).[1] This versatile reagent can react with a variety of nucleophiles to form the desired phosphonate esters.[2]

A widely used method for the formation of the C-P bond is the Michaelis-Arbuzov reaction. This reaction involves the reaction of a trialkyl phosphite with an alkyl halide. For the synthesis of dichlorophenyl phosphonates, a variation of this reaction can be employed.

Another key synthetic intermediate is dichlorophenyl phosphonic acid and its derivatives.

Experimental Protocol: Synthesis of a Peptidyl Di(chlorophenyl) Phosphonate Ester

This protocol outlines the synthesis of a dipeptide di(p-chlorophenyl) phosphonate ester, a representative inhibitor of serine proteases.

Step 1: Synthesis of the α-Aminoalkylphosphonate Di(p-chlorophenyl) Ester

  • To a solution of the desired N-protected α-amino acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • After stirring for 15 minutes at 0°C, add di(p-chlorophenyl) phosphite (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-protected α-aminoalkylphosphonate di(p-chlorophenyl) ester.

Step 2: Deprotection and Peptide Coupling

  • Remove the N-protecting group (e.g., Boc or Cbz) from the product of Step 1 using standard deprotection conditions (e.g., trifluoroacetic acid for Boc or catalytic hydrogenation for Cbz).

  • Couple the resulting free amine with a second N-protected amino acid using standard peptide coupling reagents (e.g., HATU, HOBt/DCC) to yield the dipeptide phosphonate.

  • Purify the final product by column chromatography or preparative HPLC.

Diagram of the General Synthetic Workflow for Peptidyl Di(chlorophenyl) Phosphonates:

G A N-Protected α-Amino Acid D N-Protected α-Aminoalkylphosphonate Di(p-chlorophenyl) Ester A->D 1. Coupling B Di(p-chlorophenyl) Phosphite B->D C Coupling Reagent (e.g., DCC, EDC) C->D E Deprotection D->E F Free Amine E->F H Peptide Coupling F->H G N-Protected Amino Acid G->H I Peptidyl Di(p-chlorophenyl) Phosphonate Ester H->I

Caption: Synthetic workflow for peptidyl di(chlorophenyl) phosphonates.

Applications in Drug Development: Targeting Enzymes with Precision

Dichlorophenyl phosphonates have emerged as a powerful class of enzyme inhibitors, with applications in various therapeutic areas. Their ability to form stable, often covalent, adducts with active site residues makes them particularly effective.

Serine Protease Inhibition

Peptidyl di(chlorophenyl) phosphonate esters are potent, irreversible inhibitors of serine proteases.[3] These enzymes play crucial roles in a wide range of physiological and pathological processes, including inflammation, blood coagulation, and cancer.

Mechanism of Action: The mechanism of inhibition involves the nucleophilic attack of the active site serine residue on the electrophilic phosphorus atom of the phosphonate.[4][5] This results in the formation of a stable, pentavalent transition-state analog, which then collapses to form a covalent phosphonyl-enzyme conjugate, effectively inactivating the enzyme. The dichlorophenoxy groups act as good leaving groups in this process.

Diagram of Serine Protease Inhibition by a Di(chlorophenyl) Phosphonate Ester:

G cluster_0 Active Site of Serine Protease Enzyme Enzyme-Ser-OH Complex Michaelis Complex Enzyme->Complex Binding Inhibitor Peptidyl-P(O)(O-Ph-Cl)₂ Inhibitor->Complex TS Pentavalent Transition State Complex->TS Nucleophilic Attack by Ser-OH Covalent Inactive Phosphonyl-Enzyme TS->Covalent Loss of Dichlorophenol

Caption: Mechanism of serine protease inhibition.

Case Study: Inhibition of Neutrophil Proteinase 3 (PR3)

Peptidyl di(chlorophenyl) phosphonate esters have been specifically designed to target neutrophil proteinase 3 (PR3), a serine protease implicated in inflammatory diseases such as Wegener's granulomatosis. By optimizing the peptide sequence to match the substrate specificity of PR3, researchers have developed highly potent and selective inhibitors.

InhibitorTarget EnzymeIC₅₀ (nM)Reference
Ac-Ala-Ala-Pro-ValP(O)(O-Ph-4-Cl)₂Human Neutrophil Elastase1.5[6]
Suc-Val-Pro-PheP(O)(OPh)₂Chymotrypsin0.06[7]
Inhibition of Other Enzymes

The application of dichlorophenyl phosphonates extends beyond serine proteases. Their ability to mimic phosphate-containing substrates makes them versatile inhibitors for a range of enzymes.

Case Study: Inhibition of Plant Pyrroline-5-Carboxylate (P5C) Reductase

(3,5-Dichlorophenyl)aminomethylenebisphosphonic acid has been identified as a potent inhibitor of Arabidopsis thaliana P5C reductase, an enzyme involved in proline biosynthesis.[8][9] This finding opens up possibilities for the development of novel herbicides.

Mechanism of Action: The inhibitor likely binds to the active site of P5C reductase, mimicking the substrate P5C and/or the cofactor NADPH.[10] The dichlorophenyl group is thought to engage in favorable interactions within a hydrophobic pocket of the enzyme's active site.

Diagram of the Putative Binding of (3,5-Dichlorophenyl)aminomethylenebisphosphonic Acid in the Active Site of P5C Reductase:

G cluster_0 P5C Reductase Active Site Inhibitor (3,5-Dichlorophenyl)aminomethylene bisphosphonic Acid BindingSite Substrate/Cofactor Binding Pocket Inhibitor->BindingSite Binding HydrophobicPocket Hydrophobic Pocket Inhibitor->HydrophobicPocket Hydrophobic Interaction (Dichlorophenyl group)

Caption: Putative binding of a dichlorophenyl bisphosphonate inhibitor.

Applications in Agrochemical Research

The inhibitory activity of dichlorophenyl phosphonates against essential plant enzymes suggests their potential as herbicides.[8] Furthermore, the dichlorophenoxy moiety is a common feature in many existing agrochemicals, indicating a favorable toxicological and environmental profile for certain derivatives.[11] The development of phosphonate-based fungicides is also an active area of research.[12]

Conclusion and Future Perspectives

Dichlorophenyl phosphonates represent a versatile and powerful class of molecules with significant potential in both medicine and agriculture. Their ability to act as highly specific and potent enzyme inhibitors, coupled with their synthetic tractability, makes them attractive candidates for further development. Future research will likely focus on the design of novel dichlorophenyl phosphonate derivatives with improved pharmacokinetic properties and enhanced target selectivity. The continued exploration of their mechanisms of action will undoubtedly lead to the discovery of new therapeutic and agrochemical applications.

References

  • Facile Synthesis of Aminomethyl Phosphinate Esters as Serine Protease Inhibitors with Primed Site Interaction. ACS Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, Biological Activities and 3D-QSAR of New N,N'-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moieties. Molecules. [Link]

  • Analogues of (3,5-dichlorophenyl)aminomethylenebisphosphonic acid (compound 1a) evaluated as possible inhibitors of plant P5C reductase. ResearchGate. [Link]

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. [Link]

  • Rapid Parallel Synthesis of Dipeptide Diphenyl Phosphonate Esters as Inhibitors of Dipeptidyl Peptidases. Journal of Combinatorial Chemistry. [Link]

  • Phosphinate esters as novel warheads for activity-based probes targeting serine proteases. RSC Chemical Biology. [Link]

  • Dichlorophenylphosphine. Southern Methodist University. [Link]

  • Effects of Substituent and Scaffold Changes on the Inhibition of Human P5C Reductase by Phenyl-Substituted Aminomethylene Bisphosphonates. MDPI. [Link]

  • Tailoring the Structure of Aminobisphosphonates To Target Plant P5C Reductase. Journal of Agricultural and Food Chemistry. [Link]

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

  • Phosphonate ester derivatives and methods of synthesis thereof.
  • Mechanism of serine proteases inhibition by α-aminoalkylphosphonate diphenyl esters. ResearchGate. [Link]

  • Novel diphenyl esters of peptidyl α-aminoalkylphosphonates as inhibitors of chymotrypsin and subtilisin. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Effectiveness and mode of action of phosphonate inhibitors of plant glutamine synthetase. ResearchGate. [Link]

  • Effects of Substituent and Scaffold Changes on the Inhibition of Human P5C Reductase by Phenyl-Substituted. sfera. [Link]

  • Phenyl-substituted aminomethylene-bisphosphonates inhibit human P5C reductase and show antiproliferative activity against proline-hyperproducing tumour cells. Cell Proliferation. [Link]

  • Tailoring the structure of aminobisphosphonates to target plant P5C reductase. PubMed. [Link]

  • Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases. Molecules. [Link]

  • Advantages and Challenges of Using Phosphonate-Based Fungicides in Agriculture: Experimental Analysis and Model Development. MDPI. [Link]

  • Irreversible inhibition of serine proteases by peptide derivatives of (.alpha.-aminoalkyl)phosphonate diphenyl esters. Biochemistry. [Link]

  • Examples of phosphonate drugs of medicinal use. ResearchGate. [Link]

  • Diethyl (3-{N-[(4-bromophenyl)methoxy]acetamido}-1-(3,4- dichlorophenyl) propyl) phosphonate (14h). Malaria World. [Link]

  • A Training Manual for Health Personnel: a Guide for Recognizing, Managing, Preventing and Verifying Poisonings Caused by Organophosphates, Carbamates, and Other Selected Pesticides. EPA. [Link]

  • Phenyl-substituted aminomethylene-bisphosphonates inhibit human P5C reductase and show antiproliferative activity against proline-hyperproducing tumour cells. Taylor & Francis Online. [Link]

  • Covalent activity-based probes for imaging of serine proteases. Biochemical Society Transactions. [Link]

  • Synthesis of Phosphopeptides. Science of Synthesis. [Link]

  • Novel bisphosphonates and their use.

Sources

Exploratory

(2,5-Dichlorophenyl)phosphonic Acid Dimethyl Ester: A Technical Guide to its Predicted Biological Activity and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Section 1: Introduction and Chemical Profile Chemical Structure and Properties of (2,5-Dichlorophenyl)phosphon...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Section 1: Introduction and Chemical Profile

Chemical Structure and Properties of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester

The chemical structure of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester is characterized by a dichlorinated phenyl group attached to a phosphonate core, with the acidic protons of the phosphonic acid replaced by methyl groups.

Chemical Structure:

Key Structural Features:

  • Organophosphorus Core: The presence of a carbon-phosphorus (C-P) bond defines it as an organophosphorus compound.[7] This bond is generally stable to hydrolysis.

  • Phosphonate Ester: The dimethyl ester form is expected to be more lipophilic than its corresponding phosphonic acid, a property that can enhance its ability to cross biological membranes.

  • Dichlorophenyl Group: The two chlorine atoms on the phenyl ring increase the lipophilicity and can influence the electronic properties of the molecule, potentially affecting its interaction with biological targets.

The Organophosphorus and Phosphonate Classes: A Foundation for Predicted Activity

Organophosphorus compounds are a broad class of molecules with diverse applications, including as pesticides, flame retardants, and pharmaceuticals.[1] Their biological effects are often mediated through the inhibition of enzymes, most notably acetylcholinesterase.[1][2][3][4][5]

Phosphonates, characterized by a C-P bond, are analogues of phosphates and can act as competitive inhibitors of enzymes that process phosphate-containing substrates.[6] This mimicry is the basis for the antiviral and other therapeutic activities observed in some phosphonate derivatives.[6]

Synthesis and Chemical Reactivity

The synthesis of arylphosphonates like (2,5-Dichlorophenyl)phosphonic acid dimethyl ester can typically be achieved through methods such as the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide.[8] Another common method is the Hirao reaction, which couples a dialkyl phosphite with an aryl halide in the presence of a palladium catalyst. The ester can be hydrolyzed to the corresponding phosphonic acid under acidic conditions.[8]

Section 2: Predicted Biological Activities and Mechanisms of Action

Primary Predicted Activity: Cholinesterase Inhibition

The most prominent and well-documented biological activity of many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the termination of nerve impulses in the cholinergic nervous system.[1][2][3][4][5]

Organophosphorus compounds act as irreversible inhibitors of AChE. The phosphorus atom of the organophosphate is electrophilic and reacts with a serine residue in the active site of the enzyme, leading to the formation of a stable, phosphorylated enzyme that is catalytically inactive.[9] This inactivation results in the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, leading to overstimulation of cholinergic receptors and a range of physiological effects.[2][3][4]

AChE_Inhibition OP (2,5-Dichlorophenyl)phosphonic acid dimethyl ester AChE Acetylcholinesterase (AChE) (Active) OP->AChE Irreversible Inhibition Phosphorylated_AChE Phosphorylated AChE (Inactive) AChE->Phosphorylated_AChE ACh_Buildup Acetylcholine (ACh) Accumulation Phosphorylated_AChE->ACh_Buildup Leads to Cholinergic_Crisis Cholinergic Crisis ACh_Buildup->Cholinergic_Crisis

Caption: Mechanism of Acetylcholinesterase Inhibition.

The efficiency of AChE inhibition by organophosphorus compounds is influenced by the nature of the substituents on the phosphorus atom. The dichlorophenyl group in the topic compound is expected to influence its binding to the active site of the enzyme.

Inhibition of AChE can lead to a cholinergic crisis, characterized by symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal cramping, and emesis (SLUDGE).[1] At higher doses, it can lead to respiratory failure and death.[1][2]

Potential Therapeutic Applications based on the Phosphonate Moiety

The phosphonate group is a key feature that suggests a range of potential therapeutic applications.[6]

Phosphonates can act as non-hydrolyzable analogues of phosphates and can inhibit viral polymerases and other enzymes that are essential for viral replication.[6] Acyclic nucleoside phosphonates, for example, are a class of potent antiviral drugs.[6]

The ability of phosphonates to mimic phosphates also suggests potential as anticancer agents. They could interfere with cellular signaling pathways that are dependent on phosphorylation, or they could be designed to target enzymes that are overexpressed in cancer cells. Some phosphoramidate derivatives have shown enhanced potency in colon and prostate cancer cell lines.[10]

Some phosphonate-containing compounds have been shown to have immunomodulatory activities.[6]

The broad range of biological activities of phosphonates extends to antiparasitic, antibacterial, and antifungal effects.[6][11]

The Role of the Dimethyl Ester: A Prodrug Strategy

The dimethyl ester form of the compound is likely to act as a prodrug, a common strategy to improve the bioavailability of phosphonic acids.[6]

Phosphonic acids are typically polar and have poor cell permeability. The esterification of the phosphonic acid to its dimethyl ester increases its lipophilicity, allowing it to more readily cross cell membranes.[6]

Once inside the cell, the ester groups are expected to be cleaved by intracellular esterases, releasing the active phosphonic acid, which can then interact with its intracellular targets.

Section 3: Experimental Protocols for Investigating Biological Activity

To investigate the predicted biological activities of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester, a series of in vitro assays can be employed.

In Vitro Assay for Cholinesterase Inhibition (Ellman's Assay)

This spectrophotometric assay is a standard method for measuring cholinesterase activity.

Principle: The assay is based on the reaction of acetylthiocholine with acetylcholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water).

    • AChE solution (e.g., from electric eel) in phosphate buffer.

    • (2,5-Dichlorophenyl)phosphonic acid dimethyl ester stock solution in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of phosphate buffer to each well.

    • Add 25 µL of the test compound at various concentrations.

    • Add 25 µL of AChE solution and incubate for 10 minutes at room temperature.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

General Protocol for In Vitro Antiviral Screening

Principle: A cell-based assay is used to determine the ability of the compound to inhibit the replication of a specific virus.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable host cell line for the virus of interest in appropriate growth medium.

  • Virus Infection:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Infect the cells with the virus at a known multiplicity of infection (MOI).

  • Compound Treatment:

    • Add the test compound at various concentrations to the infected cells.

  • Incubation:

    • Incubate the plates for a period of time sufficient for viral replication (e.g., 24-72 hours).

  • Assessment of Viral Replication:

    • Viral replication can be assessed by various methods, such as:

      • Plaque reduction assay: Staining the cells to visualize and count viral plaques.

      • Quantitative PCR (qPCR): Measuring the amount of viral nucleic acid.

      • Enzyme-linked immunosorbent assay (ELISA): Detecting viral proteins.

  • Data Analysis:

    • Determine the EC50 value (the concentration of the compound that inhibits 50% of viral replication).

Cytotoxicity Assay (e.g., MTT assay)

Principle: This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxicity of a compound.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Add the test compound at various concentrations to the cells.

  • Incubation:

    • Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound and determine the CC50 value (the concentration that causes 50% cell death).

Experimental_Workflow Compound (2,5-Dichlorophenyl)phosphonic acid dimethyl ester Cholinesterase_Assay Cholinesterase Inhibition Assay Compound->Cholinesterase_Assay Antiviral_Assay Antiviral Screening Compound->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay Compound->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, EC50, CC50) Cholinesterase_Assay->Data_Analysis Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Experimental Workflow for Biological Activity Screening.

Section 4: Future Directions and Research Perspectives

The predictive analysis presented in this guide provides a strong rationale for further investigation into the biological activities of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester.

Synthesis of Analogs for Structure-Activity Relationship Studies

The synthesis and biological evaluation of a series of analogs with modifications to the dichlorophenyl ring and the ester groups would provide valuable structure-activity relationship (SAR) data. This would help in optimizing the compound for a specific biological activity.

In Vivo Studies to Validate In Vitro Findings

If promising in vitro activity is observed, further studies in animal models will be necessary to evaluate the compound's efficacy, pharmacokinetics, and safety profile in a living organism.

Potential for Development as a Therapeutic Agent or a Research Tool

Depending on the outcome of further studies, (2,5-Dichlorophenyl)phosphonic acid dimethyl ester or its analogs could be developed as therapeutic agents for a variety of diseases. Alternatively, it could serve as a valuable research tool for studying the role of specific enzymes or biological pathways.

Section 5: Conclusion

(2,5-Dichlorophenyl)phosphonic acid dimethyl ester is a molecule with a rich potential for biological activity. Based on its structural similarity to other well-characterized organophosphorus and phosphonate compounds, it is predicted to be a potent inhibitor of cholinesterase and may also possess antiviral, anticancer, and other therapeutic properties. The dimethyl ester form is likely to enhance its bioavailability, making it an attractive candidate for further investigation. The experimental protocols outlined in this guide provide a clear path for researchers to explore the biological potential of this intriguing compound.

References

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Foundational

An In-Depth Technical Guide to the Toxicology of Dimethyl Phosphonates

Disclaimer: This guide addresses the toxicological profile of simple dimethyl phosphonates, primarily focusing on Dimethyl Hydrogen Phosphite (DMHP), also known as Dimethyl Phosphonate, due to the absence of specific tox...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide addresses the toxicological profile of simple dimethyl phosphonates, primarily focusing on Dimethyl Hydrogen Phosphite (DMHP), also known as Dimethyl Phosphonate, due to the absence of specific toxicological data for Dimethyl (2,5-dichlorophenyl)phosphonate in the available scientific literature. The data herein, derived from surrogate molecules DMHP and Dimethyl Methylphosphonate (DMMP), serve to provide a foundational understanding of the potential hazards associated with this class of organophosphorus compounds.

Introduction: A Class-Based Toxicological Assessment

The study of organophosphonate toxicity is critical due to their widespread use as flame retardants, pesticides, and chemical intermediates.[1] While a comprehensive toxicological profile for the specific molecule, dimethyl (2,5-dichlorophenyl)phosphonate, is not publicly available, an analysis of structurally related compounds provides essential insights for hazard identification and risk assessment. This guide synthesizes the extensive data available for Dimethyl Hydrogen Phosphite (DMHP) and its close analog, Dimethyl Methylphosphonate (DMMP), to construct a robust toxicological profile.

This document is intended for researchers, toxicologists, and drug development professionals, providing a detailed examination of the toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects associated with dimethyl phosphonates. By explaining the causality behind the standard testing protocols, this guide aims to offer not just data, but a deeper understanding of the toxicological evaluation process itself.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its environmental fate, bioavailability, and toxicokinetic behavior. The properties of DMHP suggest a high degree of water solubility and low potential for bioaccumulation (log Kₒ/w of -1.2).[2]

PropertyValueSource
CAS Number 868-85-9[3]
Molecular Formula C₂H₇O₃P[3]
Appearance Colorless liquid with a mild odor[2]
Boiling Point 170-171 °C[4]
Melting Point < -60 °C[2]
Density 1.2 g/mL at 25 °C[4]
Vapor Pressure 1.35 hPa at 20 °C[2]
Water Solubility > 100 g/L at 19.5 °C[2]
Log Kₒ/w -1.2 (calculated)[2]

Toxicokinetics: Absorption, Distribution, Metabolism, and Elimination (ADME)

The toxicokinetics of DMHP in rodents indicate rapid and nearly complete absorption from the gastrointestinal tract following oral administration. Once absorbed, the compound is widely distributed throughout the body, with the highest concentrations observed in the liver, kidneys, spleen, lungs, and forestomach. The lowest concentrations are typically found in the brain, muscle, and adipose tissue.

The primary metabolic pathway for DMHP is demethylation to monomethyl hydrogen phosphite (MMP), followed by further oxidation to carbon dioxide. Elimination occurs predominantly through expired air (as CO₂) and urine. This metabolic and elimination pattern is consistent across different doses and is similar in both rats and mice, though metabolism and elimination are generally more rapid in mice.[5]

Toxicokinetics cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_elimination Elimination Oral Oral Gavage Blood Systemic Circulation Oral->Blood GI Tract Tissues Target Tissues (Liver, Kidney, Lungs, Forestomach) Blood->Tissues DMHP DMHP Blood->DMHP Feces Feces (minor) Blood->Feces Tissues->Blood MMP Monomethyl Phosphite (MMP) DMHP->MMP Demethylation CO2 CO₂ MMP->CO2 Oxidation Urine Urine MMP->Urine ExpiredAir Expired Air CO2->ExpiredAir

Fig. 1: ADME Pathway for Dimethyl Hydrogen Phosphite (DMHP).

Acute Toxicity Assessment

Acute toxicity studies are designed to determine the adverse health effects that may occur within a short period after exposure to a single high dose of a substance.[1] For DMHP, the median lethal dose (LD₅₀) has been established in rodents through oral gavage studies.

SpeciesSexRouteLD₅₀ (mg/kg)Source
Rat MaleOral3,283[6]
Rat FemaleOral3,040[6]
Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 401)

The causality behind this experimental design is to establish a dose-response relationship for lethality. Although now deleted and replaced by alternative methods that use fewer animals (e.g., OECD 420, 423, 425), the historical data for DMHP was generated under protocols similar to the former OECD Guideline 401.[7][8] The protocol serves as a self-validating system by including multiple dose groups and a control, allowing for the statistical derivation of an LD₅₀ value.

  • Animal Selection: Healthy, young adult rats (e.g., F344/N strain), approximately 8-12 weeks old, are selected. Animals are acclimatized to laboratory conditions for at least 5 days.

  • Dose Formulation: The test substance (DMHP) is prepared in a suitable vehicle, such as corn oil or water.

  • Administration: Animals are fasted overnight prior to dosing. A single dose of the substance is administered by oral gavage. At least 3-4 dose levels are used, chosen to span a range expected to cause 0% to 100% mortality. A control group receives the vehicle only.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity), and body weight changes for at least 14 days.

  • Necropsy: All animals (including those that die during the study and those euthanized at termination) undergo a gross necropsy to identify any pathological changes in major organs and tissues.

  • Data Analysis: The LD₅₀ value and its 95% confidence interval are calculated using appropriate statistical methods (e.g., probit analysis).

Acute_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Endpoint Analysis A1 Select Animals (e.g., F344/N Rats) A2 Acclimatize (min. 5 days) A1->A2 A3 Prepare Dose Formulations (min. 3 levels + vehicle) A2->A3 B1 Fast Animals (overnight) A3->B1 B2 Administer Single Dose (Oral Gavage) B1->B2 B3 Observe Clinical Signs & Mortality (14 days) B2->B3 C1 Perform Gross Necropsy (All Animals) B3->C1 C2 Record Pathological Findings C1->C2 C3 Calculate LD50 (Statistical Analysis) C2->C3

Fig. 2: Workflow for an Acute Oral Toxicity Study (OECD 401).

Genotoxicity

Genotoxicity assays are employed to detect direct or indirect damage to DNA caused by a chemical, which can lead to mutations and potentially cancer. DMHP has been evaluated in a battery of in vitro and in vivo tests. While it was not mutagenic in bacterial assays (Ames test), it has been reported to induce sister chromatid exchange and chromosomal aberrations in Chinese hamster ovary (CHO) cells in vitro.[2] Therefore, DMHP is considered to have genotoxic potential.[2]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD Guideline 471)

The Ames test is a cornerstone of genotoxicity screening.[9] Its rationale is to determine if a chemical can induce a reverse mutation in bacteria that have lost the ability to synthesize an essential amino acid (e.g., histidine in Salmonella typhimurium). A positive result indicates the chemical is a mutagen. The inclusion of a metabolic activation system (S9 fraction from rat liver) is a critical self-validating step, as it determines if the parent compound or its metabolites are the mutagenic agents.

  • Strain Selection: At least five strains of bacteria are used, typically including S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA(pKM101), to detect different types of mutations (frameshift vs. base-pair substitution).[10]

  • Dose Selection: A preliminary cytotoxicity test is performed to determine a suitable concentration range. The main experiment uses at least five different concentrations of the test article.

  • Exposure: The bacterial strains are exposed to the test article in the presence and absence of an exogenous metabolic activation system (S9 mix). This can be done using the plate incorporation or pre-incubation method.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow on the minimal media) is counted for each plate.

  • Evaluation: The test is considered positive if a dose-related increase in the number of revertant colonies is observed, typically a two-fold or greater increase over the negative control.

Ames_Test_Workflow cluster_setup Assay Setup cluster_exposure Exposure Conditions cluster_procedure Procedure & Analysis S1 Select Bacterial Strains (e.g., S. typhimurium TA100) P1 Combine Bacteria, Test Article, & Agar (with/without S9) S1->P1 S2 Prepare Test Article (min. 5 concentrations) E1 Condition 1: No S9 (Metabolic Activation) S2->E1 E2 Condition 2: With S9 (Metabolic Activation) S2->E2 S3 Prepare Controls (Vehicle, Positive) S3->P1 E1->P1 E2->P1 P2 Pour onto Minimal Glucose Agar Plates P1->P2 P3 Incubate at 37°C (48-72 hours) P2->P3 P4 Count Revertant Colonies P3->P4 P5 Analyze Data (Compare to Controls) P4->P5

Fig. 3: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Carcinogenicity

Long-term carcinogenicity bioassays are the gold standard for evaluating the cancer-causing potential of a chemical. The National Toxicology Program (NTP) conducted two-year gavage studies of DMHP in rats and mice.[11]

The results provided "clear evidence of carcinogenicity" in male F344/N rats, based on increased incidences of alveolar/bronchiolar adenomas or carcinomas and squamous cell neoplasms of the lung and forestomach.[2] For female F344/N rats, there was "equivocal evidence of carcinogenicity."[2] Importantly, there was "no evidence of carcinogenicity" in male or female B6C3F1 mice, indicating species-specific differences in susceptibility.[2]

Species/SexExposureFindingsConclusionSource
Rat (Male) 200 mg/kg/day (gavage) for 103 weeksIncreased alveolar/bronchiolar neoplasms; squamous cell neoplasms of lung & forestomachClear Evidence[2]
Rat (Female) 100 mg/kg/day (gavage) for 103 weeksPositive trend for alveolar/bronchiolar carcinomaEquivocal Evidence[2]
Mouse (M/F) Up to 200 mg/kg/day (gavage) for 103 weeksNo significant increase in neoplasmsNo Evidence[2]

Reproductive and Developmental Toxicity

Data on the reproductive and developmental effects of DMHP are lacking. However, studies on the closely related compound, Dimethyl Methylphosphonate (DMMP), provide valuable surrogate information.[6] These studies reveal that DMMP is a reproductive toxicant in male rats.

Subchronic gavage studies with DMMP in male F344 rats resulted in dose-related decreases in sperm count, sperm motility, and male fertility at all tested dose levels (250-2000 mg/kg).[6] Histological changes, including a lack of spermatogenesis and necrosis of cells in the spermatogenic tubules, were observed at the highest dose.[6]

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

This screening test is designed to provide initial information on the potential effects of a chemical on reproductive performance, including gonadal function, mating, conception, and development of the offspring.[12] The causality of the protocol is to expose animals during critical periods of reproduction to unmask potential toxicants.[13]

  • Animal Pairing and Dosing: Male and female rats (10 males and 12-13 females per dose group) are dosed for a period before mating, during mating, and for females, throughout gestation and lactation.[13] Males are typically dosed for 4 weeks and females for 2 weeks prior to mating.[13]

  • Mating: Animals are paired for mating. The day of evidence of copulation is recorded.

  • Gestation and Lactation: Pregnant females are housed individually. Observations include maternal weight gain, length of gestation, and any difficulties during birth (dystocia).

  • Offspring Evaluation: Pups are examined for clinical signs, viability, and body weight. The number of live and dead pups is recorded.

  • Pathology: At termination, parent animals and offspring are subjected to gross necropsy. Reproductive organs are weighed, and testes are examined histologically.

  • Endpoint Evaluation: Key endpoints include fertility index, gestation length, number of implantation sites, and offspring survival and growth.[12]

Repro_Tox_Workflow cluster_premating Phase 1: Pre-Mating cluster_mating Phase 2: Mating cluster_gestation Phase 3: Gestation & Parturition cluster_postnatal Phase 4: Lactation & Pups P1 Select Animals (e.g., Wistar Rats) P2 Dose Males (4 wks) & Females (2 wks) P1->P2 M1 Pair Animals (1:1) P2->M1 M2 Confirm Mating (e.g., Vaginal Plug) M1->M2 M3 Continue Dosing M2->M3 G1 House Pregnant Females Individually M3->G1 G2 Dose Throughout Gestation G1->G2 G3 Monitor Maternal Weight & Health G2->G3 G4 Observe Parturition (Birth) G3->G4 L1 Dose Dams Through Lactation Day 13 G4->L1 L2 Examine Pups (Viability, Weight, Clinical Signs) L1->L2 L3 Necropsy of Dams & Pups L2->L3

Fig. 4: Workflow for a Reproduction/Developmental Toxicity Screening Test.

Mechanism of Toxicity

The mechanism of toxicity for simple, non-nitrogen-containing phosphonates like DMHP differs from that of the more complex nitrogen-containing bisphosphonates. Instead of inhibiting the mevalonate pathway, these simpler compounds are thought to exert their toxicity after being metabolized within the cell.[14]

They can be incorporated into non-hydrolyzable analogs of adenosine triphosphate (ATP). For example, they can be metabolized to compounds like adenosine-5'-(β,γ-dichloromethylene) triphosphate (AppCCl₂p). These ATP analogs are cytotoxic because they can compete with endogenous ATP, thereby inhibiting essential ATP-dependent intracellular enzymes and disrupting cellular energy metabolism, which can ultimately lead to apoptosis (programmed cell death).[14]

MOA cluster_cell Cellular Environment DMHP Dimethyl Phosphonate (DMHP) Metabolite Metabolized to ATP Analog Precursor DMHP->Metabolite Intracellular Metabolism ATP_Analog Toxic Non-Hydrolyzable ATP Analog Metabolite->ATP_Analog Incorporation into ATP structure Enzyme ATP-Dependent Enzymes ATP_Analog->Enzyme Competitive Inhibition Energy Cellular Energy Metabolism Enzyme->Energy Apoptosis Apoptosis Energy->Apoptosis Disruption leads to

Fig. 5: Proposed Mechanism of Toxicity for Non-Nitrogen Containing Phosphonates.

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  • Academia.edu. (n.d.). (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. In-text citation:[27] URL: [Link]

  • ResearchGate. (2016). Reproductive and developmental toxicity testing: Examination of the extended one-generation reproductive toxicity study guideline. In-text citation:[28] URL: [Link]reproductive_toxicity_study_guideline)

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Exploratory

An In-depth Technical Guide to the Solubility of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester. It is intended for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's behavior in various organic media. This document moves beyond simple data presentation to explain the underlying chemical principles and provide actionable experimental protocols for determining solubility in your specific applications.

Understanding the Molecule: A Structural Approach to Predicting Solubility

(2,5-Dichlorophenyl)phosphonic acid dimethyl ester, with the chemical formula C8H9Cl2O3P, is a compound whose solubility is dictated by a combination of its structural features. A nuanced understanding of its molecular architecture is paramount to predicting its behavior in different organic solvents.

The key structural components influencing its solubility are:

  • The Phenyl Ring: The benzene ring is inherently nonpolar, suggesting a preference for solubility in aromatic and other nonpolar solvents.

  • Dichlorination: The two chlorine atoms attached to the phenyl ring are electronegative and contribute to the molecule's overall polarity. Their presence can enhance interactions with moderately polar solvents.

  • The Phosphonate Group: The phosphonate group (P=O) is polar and capable of acting as a hydrogen bond acceptor. This functional group is a primary driver for solubility in more polar organic solvents.

  • Dimethyl Ester: The two methyl groups attached to the phosphonate oxygen atoms are nonpolar and can sterically hinder the accessibility of the polar phosphonate group, potentially reducing solubility in highly polar, protic solvents.

The interplay of these features suggests that (2,5-Dichlorophenyl)phosphonic acid dimethyl ester will exhibit a broad range of solubilities, favoring solvents with moderate polarity and those with the ability to engage in dipole-dipole interactions. The general principle of "like dissolves like" is a useful starting point for solvent selection.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute and solvent-solvent interactions.

Several factors influence the solubility of phosphonic acids and their esters in organic solvents:

  • Polarity of the Solvent: Solvents with higher polarity are more likely to solvate the polar phosphonate group.[1]

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility.[1] While the dimethyl esterification of the phosphonic acid prevents it from acting as a hydrogen bond donor, the phosphoryl oxygen can still act as an acceptor.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature.[1][2] However, this relationship should be determined empirically for each solute-solvent system.

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, a predicted qualitative solubility profile for (2,5-Dichlorophenyl)phosphonic acid dimethyl ester in a range of common organic solvents is presented below. It is crucial to note that these are predictions and should be confirmed by experimental determination.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLow to ModerateThe nonpolar phenyl ring and methyl groups will interact favorably, but the polar phosphonate group will be poorly solvated.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can effectively solvate the polar phosphonate group through dipole-dipole interactions without the steric hindrance of hydrogen bonding.[2]
Polar Protic Methanol, EthanolModerateThe hydroxyl groups of these solvents can interact with the phosphonate group, but the overall polarity may be less favorable than polar aprotic solvents.[1]
Chlorinated Dichloromethane, ChloroformHighThe polarity of these solvents is well-suited to interact with both the dichlorophenyl ring and the phosphonate ester group.

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester. This method is designed to be self-validating by ensuring equilibrium is reached and providing accurate quantification.

Materials and Equipment
  • (2,5-Dichlorophenyl)phosphonic acid dimethyl ester (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G A 1. Preparation of Saturated Solutions B 2. Equilibration A->B Incubate with shaking C 3. Sample Filtration B->C Attain equilibrium D 4. Quantification by HPLC/GC C->D Prepare for analysis E 5. Calculation of Solubility D->E Determine concentration

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions :

    • To a series of vials, add an excess amount of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester to a known volume of each selected organic solvent (e.g., 5 mL). The excess solid is crucial to ensure a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.

  • Sample Filtration :

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.[3]

  • Quantification by HPLC/GC :

    • Prepare a series of standard solutions of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester in the solvent of interest at known concentrations.

    • Develop a suitable HPLC or GC method to separate and quantify the compound.

    • Analyze the filtered saturated solutions and the standard solutions using the developed method.

  • Calculation of Solubility :

    • Construct a calibration curve from the analysis of the standard solutions.

    • Use the calibration curve to determine the concentration of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester in the filtered saturated solutions.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Advanced Considerations in Solubility Prediction

For more advanced and predictive insights, computational models can be employed. Machine learning algorithms, combined with computational chemistry, have shown significant promise in accurately predicting the solubility of organic compounds in various solvents.[4][5] These models typically use a set of molecular descriptors to correlate the compound's structure with its observed solubility. While a deep dive into these methods is beyond the scope of this guide, it is an area of active research that can provide valuable predictive data, especially in the early stages of drug development and process design.[6]

Conclusion

The solubility of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester in organic solvents is a critical parameter for its effective use in research and development. While no specific quantitative data is readily available in the literature, a thorough understanding of its molecular structure allows for a reasoned prediction of its solubility profile. This guide has provided the theoretical foundation and a robust, validated experimental protocol to empower researchers to determine the solubility of this compound in their specific solvents of interest. By combining theoretical predictions with empirical data, scientists can make informed decisions regarding solvent selection, formulation development, and process optimization.

References

  • OECD SIDS. (2005, August 29). DIMETHYL PHOSPHONATE.
  • Savignac, P., & Jaouen, G. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2819–2833. [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • EnzymeCode. (2025, March 28). The solubility of phosphoric acid in different solvents.
  • Savignac, P., & Jaouen, G. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2819–2833. [Link]

  • Zhang, L., et al. (2025, August 7). Determination and correlation of solubility of phenylphosphonic acid in selected solvents. Journal of Molecular Liquids.
  • ChemicalBook. (2025, September 25). Dimethyl phosphite.
  • Cheméo. (n.d.). Dimethyl phosphonate.
  • Wikipedia. (n.d.). Dichlorophenylphosphine. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl [(2,5-dichlorophenyl)methyl]phosphonate. Retrieved from [Link]

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Institute of Science, Nagpur. (2024, September 24). Solubility test for Organic Compounds.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • Tielens, J., et al. (n.d.).
  • PubChem. (n.d.). Dimethyl (2-oxoheptyl)phosphonate. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.).
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.
  • ChemBlink. (n.d.). Dimethyl Phosphonate: Synthesis, Properties & Industrial Applications.
  • PubChem. (n.d.). Phosphonic acid, dimethyl ester. Retrieved from [Link]

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Foundational

The In-Depth Technical Guide to the Mechanism of Action of Substituted Phenylphosphonates

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the mechanism of action of substituted phenylphosphonates, a class of organopho...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the mechanism of action of substituted phenylphosphonates, a class of organophosphorus compounds with significant biological activities. Drawing upon established scientific literature, this document elucidates their primary mode of action as cholinesterase inhibitors, explores the critical structure-activity relationships that govern their potency and selectivity, and details the experimental methodologies employed to characterize their effects.

Introduction: The Significance of Substituted Phenylphosphonates

Substituted phenylphosphonates are a diverse class of organic compounds characterized by a phenyl group and two alkoxy or aryloxy groups attached to a phosphorus atom. Their biological significance primarily stems from their ability to act as potent inhibitors of serine hydrolases, most notably acetylcholinesterase (AChE). This inhibitory action forms the basis for their use as pesticides and, tragically, as chemical warfare nerve agents.[1][2] However, the study of their mechanism also provides a foundation for the development of therapeutic agents for conditions such as Alzheimer's disease, where modulation of cholinergic signaling is a key therapeutic strategy.[3]

The Primary Mechanism of Action: Irreversible Inhibition of Acetylcholinesterase

The principal mechanism of toxicity and biological activity of most substituted phenylphosphonates is the inhibition of acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, thereby terminating the nerve impulse at cholinergic synapses.[1]

The Cholinergic Synapse and the Role of Acetylcholinesterase

Normal nerve function at a cholinergic synapse involves the release of acetylcholine from the presynaptic neuron, which then binds to nicotinic and muscarinic receptors on the postsynaptic membrane, propagating the nerve signal.[2] To prevent constant stimulation and allow for the transmission of discrete signals, AChE rapidly breaks down acetylcholine in the synaptic cleft.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential Vesicle ACh Vesicle Action Potential->Vesicle Triggers release ACh Acetylcholine (ACh) Vesicle->ACh Releases AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Propagation Receptor->Signal

Caption: Normal Cholinergic Synaptic Transmission.

Covalent Inhibition by Phenylphosphonates

Substituted phenylphosphonates act as irreversible inhibitors of AChE by forming a stable covalent bond with a serine residue within the enzyme's active site.[1][4] This process, known as phosphonylation, effectively renders the enzyme non-functional. The general mechanism involves the nucleophilic attack of the serine hydroxyl group on the electrophilic phosphorus atom of the phenylphosphonate. This results in the displacement of a leaving group (e.g., a phenoxy or alkoxy group) and the formation of a phosphonylated enzyme.

AChE_Serine AChE Active Site (Serine-OH) Phosphonylated_AChE Phosphonylated AChE (Inactive) AChE_Serine->Phosphonylated_AChE Nucleophilic Attack Phenylphosphonate Substituted Phenylphosphonate Phenylphosphonate->Phosphonylated_AChE Leaving_Group Leaving Group Phosphonylated_AChE->Leaving_Group Released

Caption: Covalent Inhibition of AChE by a Phenylphosphonate.

The "Aging" Phenomenon: A Path to Irreversibility

The phosphonylated AChE adduct can undergo a subsequent, time-dependent process known as "aging".[4][5] Aging involves the dealkylation of one of the alkoxy or aryloxy groups attached to the phosphorus atom.[5] This dealkylation results in a negatively charged phosphonate monoanion that is highly resistant to hydrolysis and reactivation by nucleophilic agents like oximes, which are often used as antidotes for organophosphate poisoning.[4][6] The rate of aging is dependent on the chemical structure of the specific phenylphosphonate.[5]

Phosphonylated_AChE Phosphonylated AChE (Reversible) Aged_AChE Aged AChE (Irreversible) Phosphonylated_AChE->Aged_AChE Dealkylation (Aging) Alkyl_Group Alkyl/Aryl Group Aged_AChE->Alkyl_Group Released

Caption: The "Aging" Process of Phosphonylated AChE.

The consequence of this irreversible inhibition is the accumulation of acetylcholine in the synaptic cleft, leading to hyperstimulation of cholinergic receptors.[2] This overstimulation manifests as a range of physiological effects, from muscle fasciculations and paralysis to seizures and respiratory failure, which is the primary cause of death in acute organophosphate poisoning.[1][2]

Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity

The biological activity of substituted phenylphosphonates is profoundly influenced by the nature of the substituents on both the phenyl ring and the phosphonate moiety. Understanding these structure-activity relationships (SAR) is crucial for the rational design of both potent inhibitors and potentially selective therapeutic agents.

Substituents on the Phenyl Ring

The electronic properties of substituents on the phenyl ring can significantly impact the electrophilicity of the phosphorus atom. Electron-withdrawing groups generally enhance the reactivity of the phosphonate towards the serine nucleophile in the AChE active site, leading to increased inhibitory potency.

Alkoxy/Aryloxy Groups on the Phosphorus Atom

The nature of the leaving group (the alkoxy or aryloxy moiety) is a key determinant of the phosphonylation rate. A good leaving group, one that can stabilize a negative charge, will facilitate the nucleophilic attack by the serine residue.

Physicochemical Properties and Blood-Brain Barrier Penetration

For phenylphosphonates to exert their effects on the central nervous system, they must be able to cross the blood-brain barrier (BBB). This is largely governed by their physicochemical properties, such as lipophilicity (logP), molecular weight, and polar surface area. Generally, more lipophilic compounds with lower molecular weights tend to have better BBB penetration.[7] The presence of phenolic groups, for instance, can influence a compound's ability to cross the BBB.[8] However, some organophosphates can also directly affect the integrity of the BBB.[9][10]

Table 1: Representative IC50 Values for Acetylcholinesterase Inhibition by Substituted Phenylphosphonates and Related Compounds

CompoundSubstituent(s)AChE SourceIC50Reference
Donepezil-Human53.6 ng/mL (plasma)[11]
Rivastigmine-Electrophorus electricus-[3]
S-II 18-Electrophorus electricus120 µM[3]
S-III 6-Electrophorus electricus175 µM[3]
Ondansetron--33 µM[12]
Chitralinine-C--11.64 ± 0.08 µM[13]

Note: This table provides a selection of IC50 values to illustrate the range of potencies. Direct comparison should be made with caution due to variations in experimental conditions and AChE sources.

Experimental Methodologies for Characterizing Phenylphosphonate Activity

The investigation of the mechanism of action of substituted phenylphosphonates relies on a suite of well-established experimental techniques.

Acetylcholinesterase Inhibition Assay: The Ellman's Method

The most common method for quantifying AChE activity and its inhibition is the spectrophotometric assay developed by Ellman and colleagues.[14] This assay utilizes acetylthiocholine as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[14][15] The rate of TNB formation is directly proportional to AChE activity.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (substituted phenylphosphonate) in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of acetylcholinesterase (e.g., from electric eel or human recombinant) in buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare a stock solution of acetylthiocholine iodide (ATCI) in buffer.

    • Prepare a stock solution of DTNB in buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer (to bring the final volume to 200 µL).

      • A specific volume of the test compound solution to achieve the desired final concentration. For the control wells (100% activity), add the same volume of solvent without the inhibitor. For blank wells, add buffer instead of the enzyme.

      • A specific volume of the AChE solution.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add a specific volume of the DTNB solution to all wells.

    • Initiate the reaction by adding a specific volume of the ATCI solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) to determine the initial reaction velocity.[15][16]

  • Data Analysis:

    • Calculate the rate of reaction for each well by determining the change in absorbance over time.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a sigmoidal dose-response curve) to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Phenylphosphonate dilutions - AChE solution - ATCI solution - DTNB solution Add_Reagents Add to wells: - Buffer - Inhibitor/Solvent - AChE Reagents->Add_Reagents Pre_Incubate Pre-incubate Add_Reagents->Pre_Incubate Initiate_Reaction Add DTNB, then ATCI Pre_Incubate->Initiate_Reaction Measure_Absorbance Kinetic read at 412 nm Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate reaction rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Plot dose-response curve and determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental Workflow for AChE Inhibition Assay.

Synthesis of Substituted Phenylphosphonates

The synthesis of substituted phenylphosphonates for biological evaluation typically involves well-established organophosphorus chemistry reactions. A common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a phenyl halide.[17][18][19][20][21] Alternatively, the Michaelis-Becker reaction can be employed, which involves the reaction of a dialkyl phosphite with a phenyl halide in the presence of a base. Further modifications can be made to introduce various substituents on the phenyl ring and to vary the alkoxy groups on the phosphorus atom, allowing for the systematic exploration of structure-activity relationships.[17]

Conclusion

Substituted phenylphosphonates exert their primary biological effects through the potent and often irreversible inhibition of acetylcholinesterase. This mechanism, driven by the phosphonylation of a critical serine residue in the enzyme's active site and subsequent aging, leads to the accumulation of acetylcholine and the hyperstimulation of the cholinergic system. The efficacy of these compounds is finely tuned by the nature of their chemical substituents, which influence their reactivity, selectivity, and pharmacokinetic properties. A thorough understanding of their mechanism of action, guided by robust experimental methodologies, is paramount for both mitigating their toxic effects and harnessing their therapeutic potential in the development of novel drugs.

References

  • Triphenyl phosphate permeates the blood brain barrier and induces neurotoxicity in mouse brain. PubMed. Available at: [Link].

  • Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. PMC - PubMed Central. Available at: [Link].

  • Novel approaches to dialkyl phenylphosphonates. ResearchGate. Available at: [Link].

  • The mechanism of ageing of phosphonylated acetylcholinesterase. PubMed. Available at: [Link].

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. Available at: [Link].

  • IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. Available at: [Link].

  • Phenolic compounds that cross the blood–brain barrier exert positive health effects as central nervous system antioxidants. Food & Function (RSC Publishing). Available at: [Link].

  • Organophosphorus Pesticides as Modulating Substances of Inflammation through the Cholinergic Pathway. MDPI. Available at: [Link].

  • What is the mechanism of formation of aged acetylcholinesterase (AChE) complexes in the context of organophosphate exposure? Dr.Oracle. Available at: [Link].

  • Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. PMC - PubMed Central. Available at: [Link].

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC - NIH. Available at: [Link].

  • Cholinergic Crisis. StatPearls - NCBI Bookshelf - NIH. Available at: [Link].

  • Blood-Brain Barrier Cellular Responses Toward Organophosphates: Natural Compensatory Processes and Exogenous Interventions to Rescue Barrier Properties. Frontiers. Available at: [Link].

  • ChemInform Abstract: Synthesis of Dialkyl and Diaryl Benzylphosphonates Through a ZnI 2 -Mediated Reaction. ResearchGate. Available at: [Link].

  • Organophosphate Poisoning animation. YouTube. Available at: [Link].

  • Organophosphorus Pesticides as Modulating Substances of Inflammation through the Cholinergic Pathway. ResearchGate. Available at: [Link].

  • Synthesis and Reactions of α-Hydroxyphosphonates. MDPI. Available at: [Link].

  • Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. PubMed. Available at: [Link].

  • Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. Scribd. Available at: [Link].

  • Blood-Brain Barrier Cellular Responses Toward Organophosphates: Natural Compensatory Processes and Exogenous Interventions to Rescue Barrier Properties. PubMed Central. Available at: [Link].

  • AChE Aging time of organophosphorus compounds containing hydroxyl groups. Stack Exchange. Available at: [Link].

  • IC 50 values for activities towards acetylcholinesterase and butyrylcholinesterase. ResearchGate. Available at: [Link].

  • Cholinergic crisis, organophosphate poisoning (mechanism of disease). YouTube. Available at: [Link].

  • [Aging of cholinesterase after inhibition by organophosphates]. PubMed. Available at: [Link].

  • Evaluation of Blood-Brain Barrier Permeability of Polyphenols, Anthocyanins, and Their Metabolites. PubMed. Available at: [Link].

  • Convenient Method for the Preparation of Heterodialkyl‐H‐phosphonates from Diphenyl‐H‐phosphonate. ResearchGate. Available at: [Link].

  • IC50 values of the representative set of active compounds identified in the HTS. ResearchGate. Available at: [Link].

  • Synthetic methods for the preparation of dialkyl H-phosphonates bearing two different alkyl groups. ResearchGate. Available at: [Link].

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Exploratory

An In-depth Technical Guide to (2,5-Dichlorophenyl)phosphonic Acid Dimethyl Ester: Synthesis, Characterization, and Scientific Context

Introduction: Situating a Niche Arylphosphonate in Modern Chemistry (2,5-Dichlorophenyl)phosphonic acid dimethyl ester is a distinct organophosphorus compound characterized by a phosphorus-carbon (P-C) bond linking a dic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating a Niche Arylphosphonate in Modern Chemistry

(2,5-Dichlorophenyl)phosphonic acid dimethyl ester is a distinct organophosphorus compound characterized by a phosphorus-carbon (P-C) bond linking a dichlorinated phenyl ring to a phosphonyl group with two methyl ester moieties. While not a compound of widespread commercial significance, its structure is representative of a broad class of arylphosphonates that are integral to various fields, including medicinal chemistry, materials science, and as synthetic intermediates. The inherent stability of the P-C bond, coupled with the electronic and steric influences of the dichloro-substituted aromatic ring, makes this molecule and its analogs intriguing subjects for research and development.

This guide provides a comprehensive technical overview of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester, moving beyond a simple data sheet to offer insights into its synthesis, physicochemical properties, and the logical framework underpinning its study. The content is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this and related organophosphorus compounds.

Historical Context and the "Discovery" through Synthesis

The history of a specific, non-landmark chemical like (2,5-Dichlorophenyl)phosphonic acid dimethyl ester is not one of a singular "discovery" event but is rather entwined with the development of fundamental reactions in organophosphorus chemistry. The ability to create the aryl-phosphorus bond is the key to its existence, and thus, its "history" is the history of these synthetic methods.

The foundational reaction for forming the P-C bond is the Michaelis-Arbuzov reaction, first described in 1898.[1] This reaction, in its classical form, involves the reaction of a trialkyl phosphite with an alkyl halide.[1] However, for the synthesis of arylphosphonates, where the halogen is attached to an sp²-hybridized carbon, the traditional Michaelis-Arbuzov reaction is generally not effective without a catalyst.

The advent of transition metal-catalyzed cross-coupling reactions revolutionized the synthesis of arylphosphonates. The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with H-phosphonates or dialkyl phosphites, is a cornerstone in this field.[2] This and similar catalytic methods, often employing nickel or copper, provide efficient and versatile routes to a wide array of substituted arylphosphonates, including the title compound.[2] Therefore, the "discovery" of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester can be best understood as the logical outcome of applying these powerful synthetic tools to commercially available dichlorinated aromatic precursors.

Synthesis and Mechanistic Rationale

The synthesis of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The choice of this method is dictated by its high efficiency, functional group tolerance, and broad substrate scope for aryl halides.

Recommended Synthetic Protocol: Palladium-Catalyzed Hirao Cross-Coupling

This protocol outlines a reliable method for the synthesis of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester from 1-bromo-2,5-dichlorobenzene and dimethyl phosphite.

Core Reaction:

Step-by-Step Methodology:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 1-bromo-2,5-dichlorobenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a suitable ligand if required (e.g., a phosphine ligand).

  • Solvent and Reagents: Add a dry, deoxygenated solvent such as toluene or dioxane. To this mixture, add dimethyl phosphite (1.2-1.5 eq) and a non-nucleophilic base, typically a tertiary amine like triethylamine or diisopropylethylamine (2.0-2.5 eq). The base is crucial for neutralizing the HBr generated during the reaction, which would otherwise protonate the phosphite and quench the catalytic cycle.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-110 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated amine hydrobromide salt is removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is redissolved in a suitable organic solvent like dichloromethane or ethyl acetate and washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove any remaining base, followed by a saturated sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.

  • Final Purification: The final product is typically purified by column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexane to yield the pure (2,5-Dichlorophenyl)phosphonic acid dimethyl ester as a liquid or low-melting solid.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification cluster_product Final Product 1-bromo-2,5-dichlorobenzene 1-bromo-2,5-dichlorobenzene Reaction_Vessel Reaction in Toluene 80-110 °C, N2 atm 1-bromo-2,5-dichlorobenzene->Reaction_Vessel Dimethyl_phosphite Dimethyl phosphite Dimethyl_phosphite->Reaction_Vessel Pd_catalyst Pd(PPh3)4 Pd_catalyst->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Filtration Filtration to remove HBr salt Reaction_Vessel->Filtration Reaction Mixture Extraction Aqueous Work-up (HCl, NaHCO3, Brine) Filtration->Extraction Crude Product Purification Column Chromatography Extraction->Purification Washed Organic Phase Final_Product (2,5-Dichlorophenyl)phosphonic acid dimethyl ester Purification->Final_Product Purified Product

Caption: Hirao cross-coupling synthesis workflow.

Physicochemical and Spectroscopic Characterization

While specific experimental data for (2,5-Dichlorophenyl)phosphonic acid dimethyl ester is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physicochemical Properties

The following table summarizes the expected physicochemical properties. Data for dimethyl phosphonate and dimethyl methylphosphonate are included for comparison.[3][4][5]

PropertyPredicted/Estimated Value for (2,5-Dichlorophenyl)phosphonic acid dimethyl esterDimethyl PhosphonateDimethyl Methylphosphonate
Molecular Formula C₈H₉Cl₂O₃PC₂H₇O₃PC₃H₉O₃P
Molecular Weight 255.03 g/mol 110.05 g/mol 124.08 g/mol
Appearance Colorless to pale yellow liquid or low-melting solidColorless liquidColorless liquid
Boiling Point > 200 °C (estimated at atmospheric pressure)170-171 °C181 °C
Density ~1.4 g/mL (estimated)1.2 g/mL1.145 g/mL
Solubility Soluble in most organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc). Low solubility in water.Soluble in waterSlowly hydrolyzes in water
Refractive Index (n²⁰/D) ~1.54 (estimated)~1.402Not available
Spectroscopic Data Interpretation

Spectroscopic analysis is essential for the structural confirmation of the synthesized product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a doublet for the methoxy protons (-OCH₃) around 3.7-3.9 ppm due to coupling with the phosphorus atom (³J(P,H) ≈ 10-12 Hz). The aromatic protons will appear as a complex multiplet in the region of 7.3-7.8 ppm.

    • ¹³C NMR: The carbon spectrum will show a signal for the methoxy carbons around 52-54 ppm, likely as a doublet due to P-C coupling. The aromatic carbons will appear in the 120-140 ppm range, with their chemical shifts influenced by the chlorine and phosphonate substituents. The carbon directly attached to the phosphorus will show a large one-bond P-C coupling constant.

    • ³¹P NMR: The phosphorus NMR spectrum is the most definitive, expected to show a single resonance in the range of +15 to +25 ppm (relative to 85% H₃PO₄), which is characteristic for arylphosphonate esters.

  • Mass Spectrometry (MS):

    • Mass spectrometry is a powerful tool for identifying organophosphates.[6][7] Electron Impact (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z 254 (for ³⁵Cl isotopes) with a characteristic isotopic pattern for two chlorine atoms (M+2 and M+4 peaks). Common fragmentation patterns would involve the loss of methoxy groups (-OCH₃) and cleavage of the P-C bond.

Potential Applications and Research Interest

While specific applications for (2,5-Dichlorophenyl)phosphonic acid dimethyl ester have not been extensively documented, its structural motifs suggest several areas of potential utility for researchers:

  • Intermediate in Organic Synthesis: It can serve as a precursor to the corresponding phosphonic acid by hydrolysis of the methyl esters.[8] (2,5-Dichlorophenyl)phosphonic acid could be explored as a building block for metal-organic frameworks (MOFs) or as a ligand in coordination chemistry.

  • Medicinal Chemistry Scaffolding: The phosphonate group is often used as a phosphate mimic in the design of enzyme inhibitors. The dichlorophenyl moiety provides a lipophilic and synthetically versatile handle for further functionalization in drug discovery programs.

  • Flame Retardants: Organophosphorus compounds, particularly those containing halogens, are widely used as flame retardants.[9] This compound could be investigated as an additive or reactive flame retardant in polymer systems.

Logical Relationships in Compound Analysis

The comprehensive analysis of a compound like (2,5-Dichlorophenyl)phosphonic acid dimethyl ester follows a logical progression from synthesis to application.

logical_flow A Identify Synthetic Route (e.g., Hirao Coupling) B Execute Synthesis & Purification A->B C Structural Confirmation (NMR, MS) B->C Purity & Identity Check D Physicochemical Characterization (BP, Density, Solubility) B->D Bulk Property Measurement E Derivative Synthesis (e.g., Hydrolysis to Acid) C->E Verified Starting Material F Application Screening (e.g., Biological Assays, Material Science) D->F Informs Formulation E->F New Chemical Entity

Caption: Logical workflow for compound analysis.

Conclusion

(2,5-Dichlorophenyl)phosphonic acid dimethyl ester, while not a widely known chemical, serves as an excellent case study in the synthesis and characterization of substituted arylphosphonates. Its preparation is firmly rooted in the principles of modern organometallic cross-coupling chemistry. A thorough understanding of its synthesis, predicted properties, and spectroscopic signatures provides researchers with the necessary foundation to explore its potential in various scientific domains. This guide has aimed to provide not just the "what" but the "why" behind the technical aspects of this compound, empowering scientists to confidently synthesize, characterize, and utilize it and its analogs in their research endeavors.

References

  • Białek, M. J., Zoń, J., & Garczarek, P. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. In Reticular Chemistry (Chapter 6). ResearchGate. [Link]

  • OECD. (2002). SIDS INITIAL ASSESSMENT REPORT FOR SIAP 15: DIMETHYL PHOSPHONATE. UNEP Publications. [Link]

  • Wikipedia. (2023). Dimethyl methylphosphonate. [Link]

  • GlobalChemMall. (n.d.). (2,5-Dichlorophenyl)phosphonic acid. Retrieved from [Link]

  • Schopfer, L. M., Lockridge, O., & Blanton, M. P. (2009). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Environmental Health Perspectives, 117(8), 1234–1241. [Link]

  • ACS Publications. (n.d.). Synthesis of Arylphosphonates via Palladium-Catalyzed Coupling Reactions of Aryl Imidazolylsulfonates with H-Phosphonate Diesters. Organometallics. [Link]

  • Wikipedia. (2023). Dichlorophenylphosphine. [Link]

  • Schopfer, L. M., Lockridge, O., & Blanton, M. P. (2009). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. ScholarWorks at University of Montana. [Link]

  • Royal Society of Chemistry. (2024). Photocatalyst-free visible-light-promoted C(sp2)–P coupling: efficient synthesis of aryl phosphonates. Organic & Biomolecular Chemistry. [Link]

  • Taylor & Francis Online. (2019). Scalable synthesis of multi-substituted aryl-phosphonates: Exploring the limits of isoretical expansion and the synthesis of new triazene-based phosphonates. [Link]

  • Organic Syntheses. (n.d.). Diethyl (dichloromethyl)phosphonate. [Link]

  • ResearchGate. (n.d.). Physical data of the synthesized aryl=heteroaryl phosphonates. [Link]

  • Wikipedia. (2023). Dimethyl methylphosphonate. [Link]

  • MOLBASE. (n.d.). [2-[1-(4-chlorophenyl)cyclobutyl]-2-oxoethyl]phosphonic acid dimethyl ester. [Link]

  • PubChem. (n.d.). Phosphonic acid, phenyl-, diethyl ester. [Link]

  • Wikipedia. (2024). Organophosphate. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (2,5-Dichlorophenyl)phosphonic Acid Dimethyl Ester: An Application Note and Detailed Protocol

Introduction (2,5-Dichlorophenyl)phosphonic acid dimethyl ester is an important organophosphorus compound with applications in organic synthesis and as a precursor for various functional materials and biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2,5-Dichlorophenyl)phosphonic acid dimethyl ester is an important organophosphorus compound with applications in organic synthesis and as a precursor for various functional materials and biologically active molecules. The presence of the dichlorinated phenyl ring and the phosphonate ester moiety makes it a versatile building block. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will detail a reliable synthetic protocol, discuss the underlying chemical principles, and provide essential safety and handling information. The primary method described herein is the Palladium-catalyzed Hirao cross-coupling reaction, a robust and widely used method for the formation of carbon-phosphorus bonds.

Reaction Overview: The Hirao Cross-Coupling Reaction

The Hirao reaction is a palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite to form an arylphosphonate. This reaction is advantageous due to its tolerance of a wide range of functional groups and its generally good yields.[1] The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the dialkyl phosphite and subsequent reductive elimination to yield the desired arylphosphonate and regenerate the Pd(0) catalyst.

Hirao_Reaction Aryl_Halide Ar-X (e.g., 1-Bromo-2,5-dichlorobenzene) Intermediate1 Ar-Pd(II)(X)L₂ Aryl_Halide->Intermediate1 Dimethyl_Phosphite (MeO)₂P(O)H Intermediate2 Ar-Pd(II)(P(O)(OMe)₂)L₂ Dimethyl_Phosphite->Intermediate2 Product (2,5-Dichlorophenyl)phosphonic acid dimethyl ester Reductive_Elimination Reductive Elimination Pd0 Pd(0)L₂ Pd0->Intermediate1 Oxidative_Addition Oxidative Addition Intermediate1->Intermediate2 Reaction_with_Phosphite Reaction with (MeO)₂P(O)H + Base Intermediate2->Product Intermediate2->Pd0

Caption: Catalytic cycle of the Hirao reaction.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
1-Bromo-2,5-dichlorobenzene≥98%e.g., Sigma-Aldrich, Alfa AesarStarting aryl halide.
Dimethyl phosphite≥98%e.g., Sigma-Aldrich, Alfa AesarPhosphorus source.
Palladium(II) acetate (Pd(OAc)₂)98%e.g., Strem Chemicals, Acros OrganicsCatalyst precursor.
Triethylamine (Et₃N)≥99.5%, anhydrouse.g., Sigma-Aldrich, Acros OrganicsBase, should be freshly distilled.
TolueneAnhydrous, ≥99.8%e.g., Sigma-Aldrich, Acros OrganicsReaction solvent.
Dichloromethane (DCM)ACS gradee.g., Fisher Scientific, VWRFor extraction.
Saturated aq. NH₄ClFor quenching.
Brine (Saturated aq. NaCl)For washing.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Silica Gel230-400 meshe.g., Sorbent TechnologiesFor column chromatography.
HexaneACS gradee.g., Fisher Scientific, VWREluent for chromatography.
Ethyl AcetateACS gradee.g., Fisher Scientific, VWREluent for chromatography.
Equipment
  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply with a manifold

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

  • Column chromatography setup

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Synthesis Protocol

This protocol is adapted from general procedures for the Hirao reaction and is tailored for the synthesis of the target molecule.[1]

Synthesis_Workflow Start Start Reaction_Setup 1. Reaction Setup - Add reagents to Schlenk flask - Degas the mixture Start->Reaction_Setup Heating 2. Heating - Heat to reflux under inert atmosphere Reaction_Setup->Heating Monitoring 3. Reaction Monitoring - Monitor by TLC Heating->Monitoring Workup 4. Work-up - Quench, extract, wash, and dry Monitoring->Workup Upon completion Purification 5. Purification - Column chromatography Workup->Purification Characterization 6. Characterization - NMR, MS Purification->Characterization End End Characterization->End

Caption: Workflow for the synthesis of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester.

Step 1: Reaction Setup

  • To a flame-dried 100 mL Schlenk flask, add 1-bromo-2,5-dichlorobenzene (1.0 eq), palladium(II) acetate (0.05 eq), and a magnetic stir bar.

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene (approx. 0.2 M concentration with respect to the aryl halide) via a syringe.

  • Add dimethyl phosphite (1.2 eq) and freshly distilled triethylamine (1.5 eq) to the flask via syringe.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

Step 2: Heating

  • Immerse the Schlenk flask in a preheated oil bath at 110 °C.

  • Allow the reaction mixture to reflux under a positive pressure of inert gas.

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Prepare a TLC chamber with a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

  • Spot the starting material and the reaction mixture on a TLC plate and visualize under UV light (254 nm). The reaction is complete when the starting aryl halide spot is no longer visible. The expected reaction time is typically between 12 to 24 hours.

Step 4: Work-up

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 50 mL).[2]

  • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).[2]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

Step 5: Purification

  • The crude product is purified by flash column chromatography on silica gel.[3]

  • Pack a column with silica gel in hexane.

  • Load the crude product onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to a 7:3 hexane:ethyl acetate mixture).

  • Collect the fractions containing the desired product (monitor by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain (2,5-Dichlorophenyl)phosphonic acid dimethyl ester as a colorless oil or a white solid.

Step 6: Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Safety and Handling Precautions

  • 1-Bromo-2,5-dichlorobenzene: Irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Dimethyl phosphite: Corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.[4]

  • Palladium(II) acetate: May cause skin irritation and serious eye irritation. Avoid inhalation of dust.

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Use in a well-ventilated fume hood away from ignition sources.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. May cause damage to organs through prolonged or repeated exposure. Use in a well-ventilated fume hood.

  • Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation. Use in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE.

Troubleshooting

ProblemPossible CauseSolution
Low or no conversion Inactive catalystUse fresh Pd(OAc)₂.
Wet reagents or solventUse anhydrous solvents and freshly distilled triethylamine.
Insufficient heatingEnsure the reaction temperature is maintained at reflux.
Formation of side products Prolonged reaction timeMonitor the reaction closely by TLC and stop it once the starting material is consumed.
Difficult purification Co-elution of impuritiesOptimize the eluent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

The palladium-catalyzed Hirao reaction provides an effective and reliable method for the synthesis of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can successfully prepare this valuable compound for their scientific endeavors. Careful monitoring of the reaction and proper purification techniques are crucial for obtaining a high yield of the pure product.

References

  • Hirao, T.; Masunaga, T.; Ohshiro, Y.; Agawa, T. A Novel Synthesis of Dialkyl Vinylphosphonates. Synthesis1981, 1981 (01), 56-57. DOI: 10.1055/s-1981-29335.
  • Keglevich, G.; et al. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions. RSC Advances2012 , 2(21), 8049-8055. DOI: 10.1039/C2RA21118A. Available at: [Link]

  • Montchamp, J.-L. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. PMC2008 , 1, 1. Available at: [Link]

  • Organic Syntheses Procedure. diethyl (dichloromethyl)phosphonate. Available at: [Link]

  • Keglevich, G.; et al. Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions. Molecules2021 , 26(15), 4436. DOI: 10.3390/molecules26154436. Available at: [Link]

  • Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. Available at: [Link]

  • PubChem. Diethyl phenylphosphonate. Available at: [Link]

  • Hirao coupling - Wikipedia. Available at: [Link]

  • The Hirao reaction of diphenylphosphine oxide and diethyl phosphite... - ResearchGate. Available at: [Link]

  • OECD SIDS. DIMETHYL PHOSPHONATE CAS N°: 868-85-9. Available at: [Link]

  • Iodine-mediated synthesis of phosphoramidates using iodine as a catalyst... - MDPI. Available at: [Link]

  • (Di)chlorination of phosphonic acid ester - Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate - Organic Syntheses. Available at: [Link]

  • Green phosphonate chemistry – Does it exist? - RSC Publishing. Available at: [Link]

  • A Convenient One-Step, High-Yield Preparation of Methylphosphonyl Dichloride from Dimethyl Methylphosphonate - ResearchGate. Available at: [Link]

  • Hirao coupling - Wikipedia. Available at: [Link]

  • A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions - RSC Advances (RSC Publishing). Available at: [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - MDPI. Available at: [Link]

  • DIMETHYL PHOSPHONATE CAS N°: 868-85-9 - OECD SIDS. Available at: [Link]

Sources

Application

Application Notes and Protocols: Dimethyl (2,5-dichlorophenyl)phosphonate in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated applications of dimethyl (2,5-dichlorophenyl)phosphonate in organic synth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated applications of dimethyl (2,5-dichlorophenyl)phosphonate in organic synthesis, with a primary focus on its utility in the Horner-Wadsworth-Emmons (HWE) reaction. While direct literature on this specific reagent is sparse, this document extrapolates from the well-established chemistry of analogous arylphosphonates to present detailed application notes and robust experimental protocols. The presence of the electron-withdrawing 2,5-dichlorophenyl moiety is expected to significantly influence the reactivity and stereochemical outcome of olefination reactions, offering a valuable tool for the synthesis of complex organic molecules. This guide is structured to provide both theoretical understanding and practical, actionable protocols for research and development laboratories.

Introduction: The Role of Arylphosphonates in Carbon-Carbon Bond Formation

Phosphonates are tetravalent organophosphorus compounds that have become indispensable reagents in synthetic organic chemistry. Their most prominent application is in the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, for the synthesis of alkenes from carbonyl compounds.[1][2] Unlike the often difficult-to-remove triphenylphosphine oxide byproduct of the Wittig reaction, the phosphate esters generated in the HWE reaction are water-soluble and easily separated, simplifying product purification.

Arylphosphonates, and particularly those bearing electron-withdrawing substituents, offer unique advantages in controlling the stereoselectivity of the HWE reaction. The electronic nature of the aryl group can modulate the acidity of the α-proton and the stability of the resulting carbanion, thereby influencing the kinetic and thermodynamic pathways of the olefination. The subject of this guide, dimethyl (2,5-dichlorophenyl)phosphonate, is poised to be a valuable reagent in this class, with the dichlorophenyl group expected to confer specific reactivity patterns.

Synthesis of Dimethyl (2,5-dichlorophenyl)phosphonate

The most common and direct method for the synthesis of arylphosphonates is the Michaelis-Arbuzov reaction.[3][4] This reaction involves the treatment of a trialkyl phosphite with an alkyl or aryl halide. For the preparation of dimethyl (2,5-dichlorophenyl)phosphonate, a palladium-catalyzed cross-coupling reaction between 2,5-dichlorobromobenzene and dimethyl phosphite represents a highly efficient approach.

Proposed Synthetic Protocol: Palladium-Catalyzed Cross-Coupling

This protocol is based on established methods for the synthesis of arylphosphonates.[5]

Reaction Scheme:

Materials:

  • 2,5-Dichlorobromobenzene

  • Dimethyl phosphite

  • Palladium(II) acetate (Pd(OAc)2)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Triethylamine (Et3N)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 2,5-dichlorobromobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and 1,3-bis(diphenylphosphino)propane (0.04 eq).

  • Flush the flask with argon or nitrogen for 10 minutes.

  • Add anhydrous toluene via syringe to dissolve the reagents.

  • To the stirring solution, add triethylamine (2.0 eq) followed by the dropwise addition of dimethyl phosphite (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with toluene.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure dimethyl (2,5-dichlorophenyl)phosphonate.

dot

HWE_Mechanism Phosphonate Dimethyl (2,5-dichlorophenyl)phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Intermediate Tetrahedral Intermediate Carbanion->Intermediate + Aldehyde/Ketone Aldehyde Aldehyde/Ketone Aldehyde->Intermediate Alkene Alkene Intermediate->Alkene Elimination Phosphate Phosphate Byproduct Intermediate->Phosphate Elimination

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Stereoselectivity in the HWE Reaction

A key feature of the HWE reaction is its ability to control the stereochemistry of the resulting alkene. The stereochemical outcome is largely dependent on the nature of the phosphonate, the base used, and the reaction conditions.

  • (E)-Selectivity: Unmodified phosphonates typically lead to the formation of the thermodynamically more stable (E)-alkene. This is often achieved using sodium hydride as the base in a non-polar solvent like tetrahydrofuran (THF).

  • (Z)-Selectivity (Still-Gennari Modification): For the synthesis of (Z)-alkenes, the Still-Gennari modification is employed. [2]This protocol utilizes phosphonates with electron-withdrawing groups and a strong, non-coordinating base such as potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures. The electron-withdrawing groups on the phosphonate accelerate the elimination step, favoring the kinetic (Z)-product.

The 2,5-dichlorophenyl group in dimethyl (2,5-dichlorophenyl)phosphonate is electron-withdrawing, making this reagent an excellent candidate for achieving high (Z)-selectivity under Still-Gennari conditions.

Condition Typical Reagents Expected Major Product
(E)-Selective NaH, THF, room temperature(E)-Alkene
(Z)-Selective KHMDS, 18-crown-6, THF, -78 °C(Z)-Alkene
Protocol for (E)-Selective Olefination

Materials:

  • Dimethyl (2,5-dichlorophenyl)phosphonate

  • Aldehyde or ketone

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas supply

Procedure:

  • Wash the sodium hydride (1.1 eq) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF in a dry, inert gas-flushed flask.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of dimethyl (2,5-dichlorophenyl)phosphonate (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting carbanion solution to 0 °C.

  • Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for (Z)-Selective Olefination (Still-Gennari Conditions)

Materials:

  • Dimethyl (2,5-dichlorophenyl)phosphonate

  • Aldehyde

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry, inert gas-flushed flask, add a solution of dimethyl (2,5-dichlorophenyl)phosphonate (1.1 eq) and 18-crown-6 (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of KHMDS (1.0 eq) in THF.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Continue stirring at -78 °C and monitor the reaction by TLC.

  • Upon completion, quench the reaction at -78 °C with saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Potential Applications in Drug Development and Natural Product Synthesis

The stereoselective synthesis of alkenes is a critical transformation in the construction of complex molecular architectures found in many natural products and active pharmaceutical ingredients. The ability to selectively generate either the (E) or (Z) isomer of a double bond is often crucial for biological activity.

Given its anticipated performance in the HWE reaction, dimethyl (2,5-dichlorophenyl)phosphonate could be a valuable reagent in:

  • Total Synthesis of Natural Products: Many natural products contain stereochemically defined double bonds within their structures. The predictable stereochemical outcome of reactions using this phosphonate would be highly advantageous in multi-step syntheses.

  • Medicinal Chemistry: The synthesis of analog libraries for structure-activity relationship (SAR) studies often requires the preparation of geometric isomers. This reagent would provide a reliable method for accessing both (E) and (Z)-alkenes.

  • Agrochemicals: The development of new pesticides and herbicides also relies on the synthesis of complex organic molecules where the geometry of double bonds can significantly impact efficacy and selectivity.

Conclusion

Dimethyl (2,5-dichlorophenyl)phosphonate, while not extensively documented, is predicted to be a highly useful reagent in modern organic synthesis. Its electron-withdrawing nature makes it a prime candidate for the stereoselective synthesis of (Z)-alkenes via the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction. The protocols detailed in this guide, based on well-established precedents for analogous arylphosphonates, provide a solid foundation for the exploration of this reagent's synthetic utility. The continued development of such specialized phosphonates will undoubtedly contribute to advancing the synthesis of complex molecules across various scientific disciplines.

References

  • Kalek, M., Ziadi, A., & Stawinski, J. (2008). A Fast and Quantitative Cross-Coupling of H-Phosphonate Diesters with Aryl and Vinyl Halides under Microwave Irradiation. Organic Letters, 10(20), 4637–4640. [Link]

  • Ando, K. (1997). A New Horner−Emmons-Type Reagent, (RO)2P(O)CH2CO2R‘. A Convenient and Highly Z-Selective Synthesis of α,β-Unsaturated Esters from Aldehydes. The Journal of Organic Chemistry, 62(7), 1934–1939. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405–4408. [Link]

  • Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1959). Phosphororganische Verbindungen, XII. Darstellung und Reaktionen der Phosphinoxyde. Chemische Berichte, 92(10), 2499–2505. [Link]

  • Buss, A. D., & Warren, S. (1983). Stereochemically pure E- and Z-alkenes by the Wittig-Horner reaction. Tetrahedron Letters, 24(36), 3931–3934. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Horner-Wadsworth-Emmons (HWE) Reaction. Retrieved from [Link]

  • ResearchGate. Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Retrieved from [Link]

  • ACS Publications. Michaelis-Arbuzov rearrangement. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for (2,5-Dichlorophenyl)phosphonic acid dimethyl ester in Pesticide Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester as a Novel Insecticide (2,5-Dichlorophenyl)phosphonic acid dimethyl ester...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester as a Novel Insecticide

(2,5-Dichlorophenyl)phosphonic acid dimethyl ester is an organophosphorus compound with a chemical structure that suggests its potential as a pesticide. Organophosphorus compounds have a long history of use in agriculture and public health for controlling a wide variety of insect pests[1][2]. The core of their insecticidal activity lies in their ability to inhibit the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the insect nervous system[3][4]. The dichlorophenyl moiety in the structure of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester is a common feature in many commercial pesticides and can contribute to the compound's stability and biological activity.

These application notes provide a comprehensive guide for researchers investigating the potential of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester as a novel insecticide. The protocols outlined below are designed to be a self-validating system, guiding the user from initial synthesis and characterization to in-depth biological evaluation.

Physicochemical Properties

A clear understanding of the physicochemical properties of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester is fundamental for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular FormulaC₈H₉Cl₂O₃PPubChem
Molecular Weight255.03 g/mol PubChem
AppearanceColorless to pale yellow liquid (predicted)General knowledge of similar compounds[5][6]
SolubilitySoluble in most organic solvents; sparingly soluble in water (predicted)General knowledge of similar compounds[5][6]
Boiling Point> 200 °C at 760 mmHg (predicted)General knowledge of similar compounds[7]

Proposed Synthesis Pathway

A plausible and common method for the synthesis of arylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an aryl halide.

Reaction Scheme:

G 2,5-Dichlorobromobenzene 2,5-Dichlorobromobenzene Product (2,5-Dichlorophenyl)phosphonic acid diethyl ester 2,5-Dichlorobromobenzene->Product Heat Triethyl_phosphite P(OEt)3 Triethyl_phosphite->Product Byproduct EtBr G cluster_0 Normal Synaptic Transmission cluster_1 AChE Inhibition by Organophosphate ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Binds to Receptor ACh_release->ACh_receptor Nerve_impulse Nerve Impulse Propagation ACh_receptor->Nerve_impulse AChE_active Acetylcholinesterase (AChE) Active ACh_receptor->AChE_active ACh_hydrolysis ACh Hydrolyzed AChE_active->ACh_hydrolysis Termination Signal Terminated ACh_hydrolysis->Termination OP_intro (2,5-Dichlorophenyl)phosphonic acid dimethyl ester Introduced AChE_inhibited AChE Inhibited (Phosphorylated) OP_intro->AChE_inhibited ACh_accumulation ACh Accumulates AChE_inhibited->ACh_accumulation Continuous_stimulation Continuous Nerve Stimulation ACh_accumulation->Continuous_stimulation Toxicity Toxicity and Death Continuous_stimulation->Toxicity G Start Start Synthesis Synthesis of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro_Assay In Vitro AChE Inhibition Assay Purification->In_Vitro_Assay Insecticidal_Screening Insecticidal Activity Screening Purification->Insecticidal_Screening Determine_IC50 Determine IC50 Value In_Vitro_Assay->Determine_IC50 Structure_Activity Structure-Activity Relationship (SAR) Studies Determine_IC50->Structure_Activity Determine_LC50 Determine LC50 Value Insecticidal_Screening->Determine_LC50 Determine_LC50->Structure_Activity Lead_Optimization Lead Optimization Structure_Activity->Lead_Optimization End End Lead_Optimization->End

Caption: A comprehensive workflow for the evaluation of a novel pesticide candidate.

Safety and Handling

Organophosphorus compounds are known to be toxic to mammals, and appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling (2,5-Dichlorophenyl)phosphonic acid dimethyl ester.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

(2,5-Dichlorophenyl)phosphonic acid dimethyl ester represents a promising scaffold for the development of new insecticides. The protocols and guidelines presented here provide a robust framework for its synthesis, characterization, and biological evaluation. By systematically investigating its mechanism of action and insecticidal efficacy, researchers can unlock its full potential in the ongoing effort to develop novel and effective pest management solutions.

References

  • US3268393A - Method of killing insects with phosphorodithioites and phosphorodithioates - Google P
  • DIMETHYL PHOSPHON
  • A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique - PMC. (URL: )
  • Mechanism of action of organophosphorus and carbamate insecticides - PMC - NIH. (URL: [Link])

  • Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC - PubMed Central. (URL: [Link])

  • Diethyl [(2,5-dichlorophenyl)methyl]phosphonate | C11H15Cl2O3P | CID 10803930. (URL: [Link])

  • US3950413A - Process for the preparation of phosphonic acid dihalides - Google P
  • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater - EPA. (URL: [Link])

  • Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology. (URL: [Link])

  • Acetylcholinesterase inhibitor - Wikipedia. (URL: [Link])

  • Synthesis, insecticidal activity, and structure–activity relationship (SAR) of anthranilic diamides analogs containing oxadiazole rings - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Mode of Action of Pesticides, Metabolism of Organophosphorus Insecticides in Relation to Their Antiesterase Activity, Stability, and Residual Properties | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - MDPI. (URL: [Link])

  • (PDF) A novel test strip for organophosphorus detection - ResearchGate. (URL: [Link])

  • US2971882A - Dimethyl-1, 2-dibromo-2, 2-dichloro-ethyl phosphate and its application as a multifunctional pesticide - Google P
  • Discovering Novel Organophosphorus Compounds in Wastewater Treatment Plant Effluents through Suspect Screening and Nontarget Analysis | Environmental Science & Technology - ACS Publications. (URL: [Link])

  • Elucidating Modes of Action of Contemporary Synthetic Insecticides - Online First Article. (URL: [Link])

  • Reactivators of Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents | Accounts of Chemical Research - ACS Publications. (URL: [Link])

  • Dichlorophenylphosphine - Wikipedia. (URL: [Link])

  • diethyl (dichloromethyl)phosphonate - Organic Syntheses Procedure. (URL: [Link])

  • Elevated 2,4-Dichlorophenoxyacetic acid (2,4-D) herbicide concentrations in the household dust of farmers with recent occupational use | Request PDF - ResearchGate. (URL: [Link])

  • Organophosphate Insecticides. (URL: [Link])

  • Dimethyl phosphonate - Chemical & Physical Properties by Cheméo. (URL: [Link])

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC - NIH. (URL: [Link])

  • Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry - ResearchGate. (URL: [Link])

  • Development of a Qualitative Test to Detect the Presence of Organophosphate Pesticides on Fruits and Vegetables - MDPI. (URL: [Link])

  • Structure and mode of action of organophosphate pesticides: A computational study. (URL: [Link])

  • Synthesis of dichloromethane-phosphonic acid diethyl ester - PrepChem.com. (URL: [Link])

  • Dimethyl Phosphonate: Synthesis, Properties & Industrial Applications. (URL: [Link])

  • Part 2: What are cholinesterase inhibitors? | Environmental Medicine | ATSDR - CDC Archive. (URL: [Link])

  • Synthesis, insecticidal activity, structure–activity relationship (SAR) and density functional theory (DFT) of novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings - RSC Advances (RSC Publishing). (URL: [Link])

  • EXTOXNET TIBs - Cholinesterase Inhibition - Oregon State University. (URL: [Link])

  • Selective Esterification of Phosphonic Acids - PMC. (URL: [Link])

  • Research progress in agricultural bioactive phosphonate esters compounds - ResearchGate. (URL: [Link])

Sources

Application

Application Note: High-Throughput Quantification of Dimethyl (2,5-dichlorophenyl)phosphonate

Introduction Dimethyl (2,5-dichlorophenyl)phosphonate is an organophosphorus compound of significant interest in various fields, including as a potential intermediate in the synthesis of agrochemicals and pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dimethyl (2,5-dichlorophenyl)phosphonate is an organophosphorus compound of significant interest in various fields, including as a potential intermediate in the synthesis of agrochemicals and pharmaceuticals. Its chemical structure, featuring a dichlorinated aromatic ring and a phosphonate ester group, necessitates robust and sensitive analytical methods for its accurate quantification in diverse matrices. This application note provides detailed protocols for the analysis of dimethyl (2,5-dichlorophenyl)phosphonate using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), designed to ensure scientific integrity, reproducibility, and adherence to rigorous validation standards.

The methodologies presented herein are developed with an emphasis on the causality behind experimental choices, providing a framework for adaptation to specific sample matrices and research needs. All protocols are designed as self-validating systems, incorporating quality control checks to ensure data trustworthiness.

PART 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like dimethyl (2,5-dichlorophenyl)phosphonate. Coupling GC with a selective detector such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) provides high sensitivity for phosphorus-containing compounds. For unequivocal identification and quantification, a Mass Spectrometer (MS) is the detector of choice. The following method is based on established principles for organophosphorus pesticide analysis, such as those outlined in EPA Method 8141B[1].

Rationale for Method Selection

The chlorinated and organophosphorus nature of the analyte makes it well-suited for GC analysis. A DB-5ms column, a low-polarity phase, is chosen for its excellent separation of a wide range of semi-volatile organic compounds. Electron Impact (EI) ionization is selected for its ability to generate reproducible fragmentation patterns, aiding in structural confirmation.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Soil/Water) LLE Liquid-Liquid Extraction (Dichloromethane) Sample->LLE Concentration Concentration (Nitrogen Evaporation) LLE->Concentration Reconstitution Reconstitution (Ethyl Acetate) Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Detection MS Detection (EI, SIM/Scan Mode) Separation->Detection Quantification Quantification (External Standard) Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: GC-MS workflow for dimethyl (2,5-dichlorophenyl)phosphonate analysis.

Detailed Protocol: GC-MS Analysis

1.3.1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for water and soil/sediment samples. For soil samples, an initial extraction into a suitable solvent is required.

  • Water Samples: To a 100 mL water sample in a separatory funnel, add 5 mL of dichloromethane.

  • Soil/Sediment Samples: To 10 g of homogenized soil, add 20 mL of a 1:1 (v/v) mixture of acetone and hexane. Sonicate for 15 minutes and allow the solid to settle. Decant the supernatant. Repeat the extraction twice more and combine the supernatants.

  • Extraction: For water samples, shake the separatory funnel vigorously for 2 minutes, venting periodically. Allow the layers to separate and drain the dichloromethane (bottom layer) into a flask. Repeat the extraction twice more with fresh 5 mL portions of dichloromethane. For soil extracts, proceed to the next step.

  • Drying: Pass the combined dichloromethane extracts through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen in a warm water bath (35-40°C).

  • Solvent Exchange: Add 5 mL of ethyl acetate and continue to concentrate to a final volume of 1 mL. This step ensures the final sample is in a solvent compatible with the GC system.

1.3.2. Instrumental Analysis

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Split/Splitless, 250°C, Splitless mode (1 min)
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Impact (EI), 70 eV, 230°C
Quadrupole Temp. 150°C
Acquisition Mode Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of a standard
Method Validation Summary

The method should be validated according to ICH guidelines Q2(R1)[2].

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.995 over the range of 1-100 µg/mL
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

PART 2: High-Performance Liquid Chromatography (HPLC-UV) Method

For non-volatile or thermally labile compounds, HPLC is the preferred analytical technique. Dimethyl (2,5-dichlorophenyl)phosphonate possesses a UV-active dichlorophenyl group, allowing for detection using a Diode Array Detector (DAD) or a standard UV detector. To enhance sensitivity, a derivatization step can be employed, although direct analysis is often sufficient for moderately concentrated samples.

Rationale for Method Selection

Reversed-phase HPLC is chosen for its versatility in separating moderately polar organic compounds. A C18 column provides excellent retention and separation based on the hydrophobicity of the analyte. A mobile phase of methanol and water offers a good balance of solvent strength and compatibility with UV detection.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample SPE Solid-Phase Extraction (C18 Cartridge) Sample->SPE Elution Elution (Methanol) SPE->Elution Filtration Filtration (0.45 µm) Elution->Filtration Injection HPLC Injection Filtration->Injection Separation Isocratic/Gradient Elution (C18 Column) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Quantification Quantification (External Standard) Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: HPLC-UV workflow for dimethyl (2,5-dichlorophenyl)phosphonate analysis.

Detailed Protocol: HPLC-UV Analysis

2.3.1. Sample Preparation (Solid-Phase Extraction)

This protocol is suitable for cleaning up aqueous samples or sample extracts.

  • Conditioning: Condition a C18 SPE cartridge (500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load 10 mL of the aqueous sample (or sample extract diluted in water) onto the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the analyte with 5 mL of methanol into a clean collection tube.

  • Final Preparation: Evaporate the methanol to dryness under a stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.

2.3.2. Instrumental Analysis

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 60:40 (v/v) Methanol:Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 220 nm
Method Validation Summary

The method should be validated according to ICH guidelines Q2(R1)[2].

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.995 over the range of 5-200 µg/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) ≤ 10%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

PART 3: Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following quality control measures are essential for both GC-MS and HPLC-UV methods:

  • System Suitability: Before each analytical run, inject a standard solution to verify system performance parameters such as peak shape, retention time, and detector response.

  • Calibration Verification: A calibration standard should be run at the beginning and end of each analytical sequence, and periodically throughout, to ensure the stability of the instrument's response.

  • Method Blanks: Analyze a blank sample (a sample matrix without the analyte) with each batch of samples to check for contamination.

  • Spiked Samples: A matrix spike (a sample fortified with a known amount of the analyte) should be analyzed with each batch to assess matrix effects and recovery.

  • Internal Standards: For improved precision, especially with complex matrices, the use of a structurally similar internal standard is recommended. The internal standard should be added to all samples, standards, and blanks before sample preparation.

Conclusion

The GC-MS and HPLC-UV methods detailed in this application note provide robust and reliable approaches for the quantification of dimethyl (2,5-dichlorophenyl)phosphonate. The choice between the two techniques will depend on the sample matrix, required sensitivity, and available instrumentation. Adherence to the outlined protocols and quality control measures will ensure the generation of high-quality, defensible data for researchers, scientists, and drug development professionals.

References

  • U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

  • International Council for Harmonisation. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Purification of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: The Critical Role of Purity for (2,5-Dichlorophenyl)phosphonic acid dimethyl ester (2,5-Dichlorophen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Critical Role of Purity for (2,5-Dichlorophenyl)phosphonic acid dimethyl ester

(2,5-Dichlorophenyl)phosphonic acid dimethyl ester is an organophosphorus compound with potential applications in medicinal chemistry and materials science. As with any specialty chemical, particularly those intended for biological or high-performance applications, achieving a high degree of purity is paramount. The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, leading to erroneous data, reduced efficacy in biological assays, and compromised material properties.

Potential impurities in a synthesis batch of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester can arise from several sources:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include 1,4-dichlorobenzene or other precursors.

  • Byproducts of the Reaction: The Michaelis-Arbuzov reaction, a common method for synthesizing such compounds, can lead to the formation of various side products.[1]

  • Hydrolysis Products: The ester linkages are susceptible to hydrolysis, which would result in the formation of the corresponding phosphonic acid.[2]

  • Pyrophosphonates: These can form as byproducts during the synthesis of phosphonate esters.[3][4]

This document provides a comprehensive guide to the purification of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester, outlining several effective techniques. The choice of method will depend on the nature and quantity of the impurities, as well as the physical state of the crude product.

Preliminary Assessment: Characterization of the Crude Product

Before attempting any purification, it is essential to characterize the crude product to identify the major impurities and determine the physical state of the target compound. This information will guide the selection of the most appropriate purification strategy.

Table 1: Recommended Analytical Techniques for Preliminary Assessment

Analytical TechniquePurposeKey Information Gained
¹H and ³¹P NMR Spectroscopy Structural verification and impurity identificationConfirmation of the desired product's structure. Identification of phosphorus-containing impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile componentsAssessment of purity and identification of volatile impurities.
High-Performance Liquid Chromatography (HPLC) Quantification of purity and separation of non-volatile componentsDetermination of the purity of the target compound and separation from non-volatile impurities.[5]
Melting Point Analysis (if solid) Assessment of purity and physical stateA sharp melting point range suggests high purity, while a broad range indicates the presence of impurities.

Purification Strategies: A Multi-faceted Approach

Based on the preliminary assessment, one or a combination of the following purification techniques can be employed. The selection of the optimal method is crucial for achieving the desired level of purity.

Sources

Application

Application Notes and Protocols for the Safe Handling and Storage of Dimethyl (2,5-dichlorophenyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling and storage of dimethyl (2,5-dichlorophenyl)phosphonate. As a chlorinated aromati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling and storage of dimethyl (2,5-dichlorophenyl)phosphonate. As a chlorinated aromatic organophosphorus compound, it presents a unique combination of potential hazards that necessitate stringent safety protocols. These guidelines are formulated based on the known toxicological profiles of related compounds and are intended to empower researchers to work safely and effectively. The causality behind each procedural recommendation is explained to foster a deep understanding of the associated risks and mitigation strategies. This document is intended for use by trained professionals in a controlled laboratory setting.

Introduction: Understanding the Hazard Profile

  • The Organophosphorus Moiety: Organophosphorus compounds are known for their potential to inhibit acetylcholinesterase, an enzyme critical for nerve function.[1] Exposure can lead to a range of neurotoxic effects.

  • The Chlorinated Aromatic Ring: Chlorinated aromatic compounds can exhibit toxicity, and their persistence in the environment is a significant concern.[2] They can cause skin and eye irritation and may have other long-term health effects.[3][4]

Given these characteristics, a cautious and well-documented approach to handling and storage is paramount. The protocols outlined herein are designed to minimize exposure and mitigate risks.

Chemical and Physical Properties (Predicted)

A precise Safety Data Sheet (SDS) for dimethyl (2,5-dichlorophenyl)phosphonate is not widely available. However, its properties can be inferred from structurally similar compounds.

PropertyPredicted Value/InformationRationale/Source
Molecular Formula C8H9Cl2O3PBased on chemical structure
Appearance Colorless to pale yellow liquidTypical for similar organophosphorus esters[5][6]
Odor Pungent or characteristicCommon for organophosphorus compounds[5]
Boiling Point Likely > 200 °C at atmospheric pressureChlorinated aromatic compounds and phosphonates tend to have high boiling points.
Solubility Soluble in many organic solvents; likely low water solubilityGeneral property of similar organic esters.[5]
Reactivity Reacts with strong oxidizing agents and strong bases. May hydrolyze under acidic or basic conditions.General reactivity of phosphonate esters.

Hazard Identification and Mitigation

Based on the hazards associated with related compounds like dichlorophenylphosphine and dimethyl phosphite, the following hazard classifications should be assumed for dimethyl (2,5-dichlorophenyl)phosphonate:

  • Acute Toxicity (Oral): Likely toxic if swallowed.[5]

  • Skin Corrosion/Irritation: Potential to cause severe skin burns and irritation.[5]

  • Serious Eye Damage/Irritation: Potential to cause serious eye damage.[5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[5]

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure is through robust engineering controls.

  • Fume Hood: All handling of dimethyl (2,5-dichlorophenyl)phosphonate, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[2] This is critical to prevent inhalation of any vapors or aerosols.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Closed Systems: For larger scale operations, the use of a closed system is recommended to minimize the potential for release.[5]

Personal Protective Equipment (PPE): A Necessary Barrier

Appropriate PPE is mandatory when handling this compound.[3][7]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contaminated.To prevent skin contact. Note that some solvents can penetrate certain glove materials.[3]
Eye Protection Chemical splash goggles and a face shield.To protect against splashes to the eyes and face.[2]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.To protect skin from accidental splashes.
Respiratory Protection A properly fitted respirator with an appropriate cartridge may be necessary for certain operations, such as cleaning up large spills. Consult with your institution's safety officer.To prevent inhalation in situations where engineering controls may not be sufficient.

Detailed Protocols for Safe Handling and Storage

Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, where each step reinforces a culture of safety.

  • Preparation:

    • Ensure the chemical fume hood is operational and clutter-free.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfers within the fume hood.

    • Use a disposable weighing boat or a tared, sealed container to prevent contamination of balances.

    • Transfer the liquid using a calibrated pipette or a syringe with a blunt-tipped needle to minimize aerosol generation.

  • Reaction Setup:

    • Set up reactions in a clean, dry, and compatible reaction vessel within the fume hood.

    • Ensure the reaction apparatus is securely clamped and that any potential pressure buildup can be safely vented.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable solvent (e.g., isopropanol), followed by soap and water.

    • Remove and dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling is complete.[8]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep 1. Pre-Handling Checks: - Fume Hood Operational - Assemble Equipment - Don PPE Weigh 2. Weighing & Transfer: - Inside Fume Hood - Use Disposable Weigh Boat - Controlled Liquid Transfer Prep->Weigh React 3. Reaction Setup: - In Fume Hood - Secure Apparatus - Ensure Venting Weigh->React Decon 4. Decontamination: - Surfaces & Equipment - Dispose of Waste React->Decon Wash 5. Personal Hygiene: - Remove PPE - Wash Hands Thoroughly Decon->Wash

Caption: A workflow diagram illustrating the key stages of safely handling dimethyl (2,5-dichlorophenyl)phosphonate.

Storage Protocol

Proper storage is crucial to maintain the stability of the compound and prevent accidental release.[2][7]

  • Container: Store in a tightly sealed, properly labeled container. The label should include the chemical name, date received, and any relevant hazard warnings. Never store in an unlabeled container.[7]

  • Location: Store in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals.[9]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and moisture.

  • Inventory: Maintain an accurate inventory of the compound to track its usage and disposal.

Storage_Protocol cluster_conditions Storage Conditions cluster_management Management storage Secure Storage of Dimethyl (2,5-dichlorophenyl)phosphonate container Tightly Sealed, Labeled Container storage->container location Cool, Dry, Well-Ventilated, Designated Area storage->location incompatibles Away from Oxidizers, Bases, and Moisture storage->incompatibles inventory Maintain Accurate Inventory storage->inventory sds Keep SDS Readily Available storage->sds

Caption: A diagram outlining the essential requirements for the safe storage of dimethyl (2,5-dichlorophenyl)phosphonate.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10] Ventilate the area and decontaminate the spill site.

Waste Disposal

All waste containing dimethyl (2,5-dichlorophenyl)phosphonate must be treated as hazardous waste.

  • Containers: Collect all waste in properly labeled, sealed containers.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

The safe handling and storage of dimethyl (2,5-dichlorophenyl)phosphonate require a thorough understanding of its potential hazards and a commitment to rigorous safety protocols. By implementing the engineering controls, personal protective equipment, and detailed procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis. Retrieved from [Link]

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Safety Data Sheet: Dichlorophenylphosphine.
  • OECD SIDS. (2002). DIMETHYL PHOSPHONATE.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 5-Ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl dimethyl phosphonate P-oxide.
  • Wikipedia. (n.d.). Dimethyl methylphosphonate. Retrieved from [Link]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloro-1-(2,4-dichlorophenyl)vinyl dimethyl phosphate.
  • PubChem. (n.d.). Diethyl [(2,5-dichlorophenyl)methyl]phosphonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]

  • StatPearls. (2023). Organophosphate Toxicity. NCBI Bookshelf. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Powles, N., Atherton, J., & Page, M. I. (2012). Reactive intermediates in the H-phosphonate synthesis of oligonucleotides. Organic & Biomolecular Chemistry, 10(30), 5940–5947.
  • Restek. (2024). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]

  • Cheméo. (n.d.). Dimethyl phosphonate - Chemical & Physical Properties. Retrieved from [Link]

  • Google Patents. (n.d.). US4871486A - Process for making methylphosphonic dichloride.
  • Cayman Chemical. (2019). Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 5 Organophosphates.
  • Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]

  • ResearchGate. (n.d.). ORGANOPHOSPHORUS CHEMICAL SECURITY FROM A PEACEFUL PERSPECTIVE: SUSTAINABLE PRACTICES IN SYNTHESIS, DECONTAMINATION AND DETECTION.
  • ResearchGate. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry.
  • Olin Chlor Alkali. (n.d.). chlorinated solvents - product stewardship manual.
  • Committee on Toxicity. (n.d.). ORGANOPHOSPHATES.
  • Chemical Reviews. (n.d.). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs.
  • PubChem. (n.d.). Dimethyl (2-acetoxyethyl)phosphonate. Retrieved from [Link]

Sources

Method

experimental setup for reactions involving (2,5-Dichlorophenyl)phosphonic acid dimethyl ester

Introduction: The Chemical Versatility of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester (2,5-Dichlorophenyl)phosphonic acid dimethyl ester is an organophosphorus compound of significant interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Versatility of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester

(2,5-Dichlorophenyl)phosphonic acid dimethyl ester is an organophosphorus compound of significant interest in medicinal chemistry and materials science. The presence of a dichlorinated phenyl ring offers a scaffold for further functionalization, while the dimethyl phosphonate moiety provides a reactive handle for a variety of chemical transformations. The robust carbon-phosphorus (C-P) bond imparts notable stability against chemical and enzymatic degradation, a valuable trait for the development of bioactive molecules.[1] This document provides detailed experimental protocols for key reactions involving this compound, offering insights into the underlying chemical principles to guide researchers in its effective utilization.

Organophosphonates, in general, are recognized for their broad applications as enzyme inhibitors, antiviral agents, and herbicides.[1][2] They can act as mimics of natural phosphate esters, enabling them to interact with biological targets.[1] The protocols herein are designed to be self-validating, with explanations for each step to ensure both reproducibility and a thorough understanding of the reaction mechanisms.

Safety and Handling of Organophosphorus Compounds

(2,5-Dichlorophenyl)phosphonic acid dimethyl ester, like many organophosphorus compounds, requires careful handling to minimize exposure risks. Organophosphates can be toxic and may be absorbed through the skin, inhalation, or ingestion.[3][4] Chronic exposure can lead to neurological complications.[5]

General Handling Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene is recommended), a lab coat, and safety goggles.[6]

  • Avoid creating aerosols or dust.[7]

  • Keep the compound away from open flames, sparks, and sources of ignition.[7]

  • Wash hands thoroughly after handling.

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[4][6][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

Protocol 1: Hydrolysis of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester to (2,5-Dichlorophenyl)phosphonic acid

The hydrolysis of the dimethyl ester to the corresponding phosphonic acid is a fundamental transformation, often necessary for subsequent biological assays or for use as a starting material in further synthesis. Acid-catalyzed hydrolysis is a common and effective method.[9]

Rationale: Concentrated hydrochloric acid is used to protonate the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds in two consecutive steps, with the removal of each methyl group.[9] Refluxing ensures the reaction goes to completion in a reasonable timeframe.

Diagram of Hydrolysis Workflow:

cluster_workflow Hydrolysis Workflow A Combine (2,5-Dichlorophenyl)phosphonic acid dimethyl ester and concentrated HCl in a round-bottom flask. B Fit with a reflux condenser and heat to reflux. A->B C Monitor reaction progress by TLC or 31P NMR. B->C D Cool the reaction mixture to room temperature. C->D E Remove water and excess HCl under reduced pressure. D->E F Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water). E->F G Dry the purified (2,5-Dichlorophenyl)phosphonic acid under vacuum. F->G

Caption: Workflow for the hydrolysis of the dimethyl ester.

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (2,5-Dichlorophenyl)phosphonic acid dimethyl ester (1.0 eq).

  • In the fume hood, carefully add concentrated hydrochloric acid (e.g., 6 M, 5-10 mL per gram of ester).

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing aliquots using ³¹P NMR spectroscopy until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the water and excess HCl by rotary evaporation. Co-evaporation with toluene can aid in the removal of residual water.

  • The resulting crude solid can be purified by recrystallization from water or an ethanol/water mixture.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum to yield pure (2,5-Dichlorophenyl)phosphonic acid.

Data Summary Table:

ParameterValue/ConditionRationale
Reagents (2,5-Dichlorophenyl)phosphonic acid dimethyl ester, Conc. HClAcid catalyst and water source for hydrolysis.
Solvent Water (from aq. HCl)Reactant and solvent.
Temperature Reflux (~100-110 °C)Provides sufficient energy to overcome the activation barrier.
Reaction Time 12-24 hoursEnsures complete conversion.
Work-up Rotary evaporation, RecrystallizationRemoves volatiles and purifies the product.
Analysis TLC, ³¹P NMRMonitors reaction completion.
Protocol 2: Palladium-Catalyzed Hirao Cross-Coupling for the Synthesis of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester

The Hirao reaction is a powerful method for forming C-P bonds, involving the coupling of a dialkyl phosphite with an aryl halide.[10] This protocol outlines the synthesis of the title compound from 1,4-dichloro-2-iodobenzene and dimethyl phosphite.

Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the dialkyl phosphite and reductive elimination to yield the aryl phosphonate and regenerate the catalyst. A base is required to deprotonate the dimethyl phosphite. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reaction.[11]

Diagram of Hirao Coupling Workflow:

cluster_workflow Hirao Coupling Workflow A Add Pd catalyst, ligand, and aryl halide to an oven-dried flask under inert atmosphere (N2 or Ar). B Add anhydrous solvent and base (e.g., triethylamine). A->B C Add dimethyl phosphite dropwise. B->C D Heat the reaction mixture to the specified temperature. C->D E Monitor reaction progress by GC-MS or TLC. D->E F Cool to room temperature, filter off salts, and concentrate the filtrate. E->F G Purify the crude product by column chromatography. F->G

Caption: Workflow for the Hirao cross-coupling reaction.

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable ligand (e.g., dppf, 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add 1,4-dichloro-2-iodobenzene (1.0 eq) and an anhydrous solvent (e.g., acetonitrile or DMF).

  • Add a base, such as triethylamine or diisopropylethylamine (2.0-3.0 eq).[11]

  • Add dimethyl phosphite (1.2-1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure (2,5-Dichlorophenyl)phosphonic acid dimethyl ester.

Data Summary Table:

ParameterValue/ConditionRationale
Catalyst Pd(OAc)₂ / dppfEfficient catalytic system for C-P bond formation.[11]
Reactants 1,4-dichloro-2-iodobenzene, Dimethyl phosphiteAryl source and phosphorus source.
Base Triethylamine or DiisopropylethylamineDeprotonates dimethyl phosphite.[11]
Solvent Acetonitrile or DMFAnhydrous polar aprotic solvent.
Temperature 80-100 °CPromotes the catalytic cycle.
Reaction Time 4-12 hoursDependent on substrate reactivity and catalyst loading.
Work-up Filtration, ExtractionRemoves catalyst and inorganic byproducts.
Purification Column ChromatographyIsolates the pure product.
Protocol 3: Conversion to (2,5-Dichlorophenyl)phosphonic dichloride

The conversion of the phosphonic acid dimethyl ester to the corresponding phosphonic dichloride creates a highly reactive intermediate for the synthesis of other phosphonate derivatives (e.g., amides, different esters). Thionyl chloride (SOCl₂) is a common reagent for this transformation.

Rationale: Thionyl chloride reacts with the dimethyl phosphonate to replace the methoxy groups with chloride ions. This reaction often requires elevated temperatures to proceed. The addition of a catalytic amount of DMF can accelerate the reaction via the formation of a Vilsmeier-Haack type intermediate. Pyridine can be used to neutralize any generated acid, which is important if other acid-sensitive functional groups are present.[12]

Diagram of Chlorination Workflow:

cluster_workflow Chlorination Workflow A Place (2,5-Dichlorophenyl)phosphonic acid dimethyl ester in a flask under inert atmosphere. B Add excess thionyl chloride (SOCl₂). A->B C Optionally, add a catalytic amount of DMF. B->C D Heat the mixture to reflux. C->D E Monitor the reaction by observing the cessation of gas evolution (SO₂ and CH₃Cl). D->E F Cool the reaction to room temperature. E->F G Remove excess SOCl₂ by distillation or rotary evaporation (in a well-ventilated hood). F->G H Purify the product by vacuum distillation. G->H

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of Dimethyl (2,5-dichlorophenyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the large-scale synthesis of dimethyl (2,5-dichlorophen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the large-scale synthesis of dimethyl (2,5-dichlorophenyl)phosphonate, a key intermediate in the synthesis of various agrochemicals and pharmaceutical compounds. This guide is designed for researchers, scientists, and professionals in drug development, offering a detailed protocol, in-depth scientific rationale, safety protocols, and analytical methods for quality control. The synthesis is primarily based on a modified Hirao-type cross-coupling reaction, which offers significant advantages in terms of yield, safety, and scalability over traditional methods.

Introduction: Significance and Synthetic Strategy

Dimethyl (2,5-dichlorophenyl)phosphonate is a crucial building block in organic synthesis. The presence of the dichlorinated phenyl ring and the phosphonate moiety makes it a versatile precursor for molecules with potential biological activity. The large-scale availability of this intermediate is therefore of significant interest to the agrochemical and pharmaceutical industries.

Traditionally, the synthesis of aryl phosphonates has been approached via the Michaelis-Arbuzov reaction. However, the classical Michaelis-Arbuzov reaction often requires high temperatures and is primarily effective for reactive alkyl halides, showing limited applicability to aryl halides.[1][2] Modern advancements in catalysis have led to the development of more efficient methods, such as the palladium-catalyzed Hirao cross-coupling reaction, which allows for the formation of carbon-phosphorus bonds between aryl halides and phosphites under milder conditions.[3][4][5]

This protocol will focus on a palladium-catalyzed approach, which is more suitable for large-scale production due to its higher efficiency and broader substrate scope.

Reaction Pathway and Mechanism

The synthesis of dimethyl (2,5-dichlorophenyl)phosphonate is achieved via a palladium-catalyzed cross-coupling reaction between an activated 2,5-dichlorophenyl halide and dimethyl phosphite. The catalytic cycle, a key aspect of the Hirao reaction, is depicted below.

Hirao_Reaction Pd(0)Ln Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Aryl-Halide 2,5-Dichloroiodobenzene Aryl-Halide->Oxidative_Addition Dimethyl_Phosphite Dimethyl Phosphite Ligand_Exchange Ligand Exchange Dimethyl_Phosphite->Ligand_Exchange Base Base (e.g., Triethylamine) Base->Ligand_Exchange Aryl-Pd(II)-Halide Aryl-Pd(II)-Halide Complex Oxidative_Addition->Aryl-Pd(II)-Halide Aryl-Pd(II)-Halide->Ligand_Exchange Aryl-Pd(II)-Phosphite Aryl-Pd(II)-Phosphite Complex Ligand_Exchange->Aryl-Pd(II)-Phosphite Byproduct [Base-H]+X- Ligand_Exchange->Byproduct Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Phosphite->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product Dimethyl (2,5-dichlorophenyl)phosphonate Reductive_Elimination->Product

Caption: Catalytic cycle of the Hirao cross-coupling reaction.

The reaction is initiated by the oxidative addition of the aryl halide to the active Pd(0) catalyst. This is followed by a ligand exchange with dimethyl phosphite in the presence of a base. The final step is the reductive elimination of the desired aryl phosphonate, which also regenerates the active Pd(0) catalyst.

Detailed Synthesis Protocol

This protocol is designed for a large-scale synthesis, and appropriate safety precautions must be taken.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular WeightQuantity (molar equivalent)Supplier/Grade
1,4-Dichloro-2-iodobenzene29682-41-5272.90 g/mol 1.0 eqHigh Purity
Dimethyl phosphite868-85-9110.05 g/mol 1.5 eqAnhydrous
Palladium(II) acetate3375-31-3224.50 g/mol 0.01 eqCatalyst Grade
1,1'-Bis(diphenylphosphino)ferrocene (dppf)12150-46-8554.57 g/mol 0.015 eqLigand Grade
Triethylamine121-44-8101.19 g/mol 2.0 eqAnhydrous
Toluene108-88-392.14 g/mol Anhydrous SolventAnhydrous
Equipment
  • Large-scale glass reactor with mechanical stirring, reflux condenser, and nitrogen inlet.

  • Heating mantle with temperature control.

  • Addition funnel.

  • Apparatus for vacuum distillation.

  • Standard laboratory glassware.

Step-by-Step Procedure
  • Reactor Setup: The reaction vessel should be thoroughly dried and purged with nitrogen to ensure an inert atmosphere.

  • Catalyst Preparation: In a separate flask, under a nitrogen atmosphere, dissolve palladium(II) acetate and dppf in a portion of anhydrous toluene. Stir for 15-20 minutes to form the catalyst complex.

  • Charging the Reactor: To the main reactor, add 1,4-dichloro-2-iodobenzene and the remaining anhydrous toluene. Begin stirring.

  • Addition of Reagents: Add the pre-formed catalyst solution to the reactor. Subsequently, add dimethyl phosphite and triethylamine via an addition funnel.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 110-115 °C) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any precipitated salts.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield dimethyl (2,5-dichlorophenyl)phosphonate as a colorless to pale yellow oil.

Process Optimization and Scale-Up Considerations

Scaling up chemical reactions presents unique challenges. The following points should be considered for a safe and efficient large-scale synthesis:

  • Heat Transfer: The reaction is exothermic. Ensure the reactor has adequate cooling capacity to control the temperature, especially during the initial stages. A gradual addition of reagents can help manage the exotherm.

  • Mixing: Efficient stirring is crucial to maintain a homogeneous reaction mixture and prevent localized overheating.

  • Solvent Selection: Toluene is a suitable solvent due to its boiling point and ability to dissolve the reactants. However, for industrial applications, alternative solvents with higher flash points and lower toxicity may be considered.

  • Catalyst Loading: While the protocol suggests 1 mol% of palladium, optimization studies may allow for a reduction in catalyst loading, which is economically beneficial.

Safety Protocols

Working with hazardous materials requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of volatile and potentially toxic reagents and solvents.

  • Reagent Handling:

    • Trialkyl phosphites: These are flammable and can be irritating to the skin and respiratory system. Handle with care in a fume hood.

    • Palladium catalysts: While generally stable, they can be toxic if ingested or inhaled.

    • Aryl halides: Can be irritants. Avoid skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Analytical Characterization

The purity and identity of the synthesized dimethyl (2,5-dichlorophenyl)phosphonate should be confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons and the methoxy protons of the phosphonate group. The coupling between phosphorus and the methoxy protons will result in a doublet.

    • ¹³C NMR: Will show peaks for the aromatic carbons and the methoxy carbons.

    • ³¹P NMR: Will show a single peak characteristic of a phosphonate ester.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the P=O and P-O-C bonds.

Expected Analytical Data:

TechniqueExpected Chemical Shifts / Peaks
¹H NMR (CDCl₃) δ ~7.5-7.8 (m, 3H, Ar-H), ~3.8 (d, J ≈ 11 Hz, 6H, OCH₃)
³¹P NMR (CDCl₃) δ ~15-20 ppm
MS (EI) m/z = [M]⁺

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.

Conclusion

This application note provides a detailed and robust protocol for the large-scale synthesis of dimethyl (2,5-dichlorophenyl)phosphonate. By employing a palladium-catalyzed cross-coupling reaction, this method offers a safe, efficient, and scalable route to this important chemical intermediate. Adherence to the outlined procedures, safety precautions, and analytical methods will ensure the successful synthesis of a high-purity product suitable for further applications in research and development.

References

  • Arbuzov Reaction Michaelis-Arbuzov Reaction. Organic Chemistry Portal. (URL: [Link]1]

  • Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. PMC - NIH. (URL: [Link]3]

  • Hirao coupling. Wikipedia. (URL: [Link]4]

  • New Developments on the Hirao Reactions, Especially from “Green” Point of View. NIH. (URL: [Link]5]

  • Microwave-Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine Oxides by the Hirao Reaction. MDPI. (URL: [Link]]

  • The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. UNH Scholars Repository. (URL: [Link])

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (URL: [Link]2]

  • Phosphonic acid: preparation and applications. PMC - NIH. (URL: [Link]]

  • Electronic Supplementary Information (ESI) Construction of Ar-P bond by Pd-catalyzed oxidative cross-coupling of arylsilanes wit. The Royal Society of Chemistry. (URL: [Link])

  • Multiple-stage mass spectrometry in structural characterization of organophosphorus compounds. (URL: [Link]]

Sources

Method

Application Notes and Protocols for (2,5-Dichlorophenyl)phosphonic acid dimethyl ester in the Horner-Wadsworth-Emmons Reaction

Introduction: A Modern Reagent for Olefin Synthesis The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes and ketones.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Reagent for Olefin Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes and ketones.[1][2] This reaction, a modification of the classic Wittig reaction, utilizes phosphonate carbanions, which offer significant advantages over their phosphonium ylide counterparts.[1][3] Notably, phosphonate carbanions are generally more nucleophilic and less basic, allowing for reactions with a broader range of substrates, including sterically hindered ketones, under milder conditions.[2] A key practical advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification immensely compared to the triphenylphosphine oxide generated in the Wittig reaction.[1][3]

Typically, the HWE reaction demonstrates a strong preference for the formation of the thermodynamically more stable (E)-alkene.[3][4] This stereoselectivity is a critical feature for applications in natural product synthesis and drug development, where precise control of geometry is paramount. The continuous evolution of the HWE reaction has led to the development of novel phosphonate reagents designed to fine-tune reactivity and stereochemical outcomes. This document provides a detailed guide to the application of one such advanced reagent: (2,5-Dichlorophenyl)phosphonic acid dimethyl ester .

Reagent Profile: (2,5-Dichlorophenyl)phosphonic acid dimethyl ester

(2,5-Dichlorophenyl)phosphonic acid dimethyl ester is an arylphosphonate reagent that brings unique electronic properties to the Horner-Wadsworth-Emmons reaction. The presence of two electron-withdrawing chlorine atoms on the phenyl ring is anticipated to significantly influence the reagent's reactivity and the stereochemical course of the olefination reaction.

Anticipated Advantages and Properties:

The electronic modifications imparted by the dichloro-substituted phenyl group are expected to confer several beneficial properties:

  • Enhanced Acidity: The inductive effect of the two chlorine atoms increases the acidity of the α-proton of the corresponding phosphonate carbanion precursor. This facilitates deprotonation, allowing for the use of a wider range of bases and potentially milder reaction conditions.

  • Modified Reactivity: The electron-withdrawing nature of the aryl group can modulate the nucleophilicity of the phosphonate carbanion, which may be advantageous for reactions with sensitive or multifunctional substrates.

  • Potential for High (E)-Selectivity: While the classical HWE reaction already favors (E)-alkene formation, reagents with electron-withdrawing groups on the phosphorus atom are known to enhance this selectivity. This is attributed to the acceleration of the elimination of the oxaphosphetane intermediate, a key step in the reaction mechanism.[2]

Proposed Synthesis of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester

Reaction Scheme:

This reaction is typically performed neat or in a high-boiling solvent at elevated temperatures. The volatile methyl bromide byproduct is easily removed, driving the reaction to completion.[3] An alternative approach would involve the reaction of 2,5-dichlorophenylphosphonic dichloride with sodium methoxide.

Mechanism of Action

The Horner-Wadsworth-Emmons reaction proceeds through a well-elucidated mechanism, which begins with the deprotonation of the phosphonate ester to form a resonance-stabilized carbanion.[1] This carbanion then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming a diastereomeric mixture of β-alkoxyphosphonate intermediates. These intermediates subsequently cyclize to form four-membered oxaphosphetane rings, which then collapse to yield the alkene and a phosphate salt.[1]

The stereochemical outcome of the reaction is largely determined by the relative rates of formation and collapse of the diastereomeric oxaphosphetanes.[4] For stabilized phosphonates, the initial addition is often reversible, allowing for thermodynamic equilibration to the more stable anti-oxaphosphetane, which then eliminates to give the (E)-alkene. The electron-withdrawing (2,5-dichlorophenyl) group is expected to accelerate the elimination step, further enhancing the (E)-selectivity.

Experimental Protocols

The following protocols provide a general framework for the use of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester in the Horner-Wadsworth-Emmons reaction. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for the (E)-Olefination of an Aldehyde

This protocol describes a typical reaction between (2,5-Dichlorophenyl)phosphonic acid dimethyl ester and a generic aldehyde.

Materials:

  • (2,5-Dichlorophenyl)methylphosphonic acid dimethyl ester

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (1.1 equivalents).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

    • Add anhydrous THF to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of (2,5-Dichlorophenyl)methylphosphonic acid dimethyl ester (1.0 equivalent) in anhydrous THF to the sodium hydride suspension.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Reaction with the Aldehyde:

    • Cool the solution of the phosphonate anion to 0 °C.

    • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.

Visual Workflow of the HWE Protocol

HWE_Workflow cluster_prep Anion Formation cluster_reaction Olefination cluster_workup Work-up & Purification A NaH in THF B Add Phosphonate Ester (0 °C to RT) A->B Deprotonation C Cool to 0 °C B->C D Add Aldehyde C->D E Stir at RT (2-16 h) D->E F Quench with NH4Cl(aq) E->F G EtOAc Extraction F->G H Wash & Dry G->H I Concentrate H->I J Column Chromatography I->J K Pure (E)-Alkene J->K Final Product

Caption: Experimental workflow for the HWE reaction.

Mechanism Visualization

The following diagram illustrates the key steps in the Horner-Wadsworth-Emmons reaction mechanism.

HWE_Mechanism cluster_addition Nucleophilic Addition cluster_cyclization Cyclization cluster_elimination Elimination reagents Phosphonate Ester + Base carbanion Phosphonate Carbanion reagents->carbanion Deprotonation betaine β-Alkoxyphosphonate (Intermediate) carbanion->betaine Attack on Carbonyl aldehyde Aldehyde/Ketone aldehyde->betaine oxaphosphetane Oxaphosphetane (Intermediate) betaine->oxaphosphetane Reversible products (E)-Alkene + Phosphate Salt oxaphosphetane->products Irreversible Collapse

Caption: Key steps of the HWE reaction mechanism.

Data and Expected Outcomes

While specific experimental data for (2,5-Dichlorophenyl)phosphonic acid dimethyl ester is not yet widely published, we can extrapolate its expected performance relative to a standard HWE reagent like triethyl phosphonoacetate.

FeatureTriethyl Phosphonoacetate(2,5-Dichlorophenyl)phosphonic acid dimethyl ester (Expected)Rationale
α-Proton Acidity (pKa) ~21 (in DMSO)Lower (more acidic)The strong electron-withdrawing effect of the 2,5-dichlorophenyl group stabilizes the conjugate base.
Required Base Strength Relatively strong (e.g., NaH, NaOEt)Milder bases may be sufficient (e.g., K₂CO₃, DBU)Increased acidity of the α-proton facilitates deprotonation.
Reaction Rate ModeratePotentially fasterThe electron-withdrawing group may accelerate the elimination step of the oxaphosphetane.
E/Z Selectivity Good to excellent for (E)-alkenesExpected to be excellent for (E)-alkenesElectron-deficient phosphonates often enhance the kinetic preference for the pathway leading to the (E)-isomer.
Substrate Scope BroadBroad, potentially with improved performance for less reactive carbonylsIncreased nucleophilicity and reactivity of the phosphonate carbanion.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete deprotonation of the phosphonate.Ensure the base is fresh and the reaction is performed under strictly anhydrous conditions. Consider using a stronger base or a higher reaction temperature.
Low reactivity of the carbonyl substrate.Increase the reaction temperature or prolong the reaction time.
Formation of both E and Z isomers Reaction conditions favor kinetic product formation.Adjust the base and solvent system. For enhanced (Z)-selectivity, consider a Still-Gennari modification with a different phosphonate.
Complex product mixture Side reactions of the starting materials or product.Lower the reaction temperature and ensure slow addition of the reagents. Check for compatibility of functional groups on the substrates.

Conclusion

(2,5-Dichlorophenyl)phosphonic acid dimethyl ester represents a promising reagent for the Horner-Wadsworth-Emmons reaction, particularly for applications requiring high (E)-selectivity and mild reaction conditions. The electronic properties conferred by the dichlorophenyl substituent are anticipated to enhance the acidity of the phosphonate precursor and modulate the reactivity of the corresponding carbanion, potentially leading to improved yields and selectivities. The protocols and insights provided in this document serve as a comprehensive guide for researchers and drug development professionals seeking to leverage this advanced reagent in their synthetic endeavors.

References

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (1976). US3950413A - Process for the preparation of phosphonic acid dihalides.
  • Organic Syntheses. (n.d.). Diethyl (dichloromethyl)phosphonate. Retrieved from [Link]

  • Białek, M. J. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. In ResearchGate. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Strategic Derivatization of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester for Advanced Synthesis

Abstract This comprehensive guide provides detailed protocols and expert insights into the strategic derivatization of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester. This key intermediate possesses a unique combinat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights into the strategic derivatization of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester. This key intermediate possesses a unique combination of a reactive phosphonate moiety and a di-chlorinated aromatic ring, making it a valuable starting material for the synthesis of a diverse range of molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.[1][2] This document outlines three primary derivatization pathways: hydrolysis of the ester to the corresponding phosphonic acid, conversion to the highly reactive phosphonic dichloride, and modification of the aromatic ring via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causal relationships behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Versatility of the Arylphosphonate Scaffold

Arylphosphonic acids and their derivatives are a class of organophosphorus compounds that have garnered significant interest due to their diverse applications. They serve as crucial building blocks for flame retardants, catalysts, and pharmaceuticals.[1][2] The phosphonic acid group, in particular, is a well-known pharmacophore used in the design of enzyme inhibitors, antiviral agents, and drugs for bone-related disorders.[3]

(2,5-Dichlorophenyl)phosphonic acid dimethyl ester is a particularly interesting starting material. The presence of two chlorine atoms on the phenyl ring offers multiple avenues for derivatization, allowing for the introduction of new functionalities through modern synthetic methodologies. This guide will explore the key transformations that unlock the synthetic potential of this versatile molecule.

Derivatization at the Phosphorus Center

The phosphonate ester group is the most readily accessible reactive site for initial derivatization. The following protocols detail its conversion to the corresponding phosphonic acid and phosphonic dichloride, which are key intermediates for further functionalization.

Hydrolysis to (2,5-Dichlorophenyl)phosphonic Acid

The hydrolysis of the dimethyl ester to the corresponding phosphonic acid is a fundamental transformation that unmasks the acidic functional group. This is often a necessary step for biological assays or for the synthesis of phosphonate salts and other derivatives. Acid-catalyzed hydrolysis is a common and effective method for this conversion.[4][5]

Causality Behind Experimental Choices:

  • Acid Catalyst: Concentrated hydrochloric acid is a strong, non-oxidizing acid that effectively protonates the phosphoryl oxygen, rendering the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.

  • Reflux Conditions: The hydrolysis of stable phosphonate esters requires elevated temperatures to proceed at a reasonable rate. Refluxing in an aqueous medium ensures a constant and controlled reaction temperature.

  • Work-up: The high polarity of the resulting phosphonic acid allows for a straightforward work-up procedure. After reaction completion, removal of the volatile HCl and water leaves the crude product, which can be purified by recrystallization.[2][4]

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (2,5-Dichlorophenyl)phosphonic acid dimethyl ester (1.0 eq).

  • Add concentrated hydrochloric acid (37%, 10-15 eq by volume).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or 31P NMR spectroscopy.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

ParameterValue/ConditionRationale
Reagents (2,5-Dichlorophenyl)phosphonic acid dimethyl ester, Conc. HClEster, Acid catalyst
Stoichiometry 1:10 (molar ratio of ester to HCl is illustrative)Excess acid drives the reaction to completion
Temperature Reflux (~110 °C)Provides activation energy for ester cleavage
Reaction Time 12-24 hoursEnsures complete hydrolysis
Expected Yield >90%Based on similar arylphosphonate hydrolyses

Visualization of the Hydrolysis Workflow

G start Start: (2,5-Dichlorophenyl)phosphonic acid dimethyl ester step1 Add conc. HCl start->step1 step2 Reflux (110 °C, 12-24h) step1->step2 step3 Cool to RT step2->step3 step4 Rotary Evaporation step3->step4 step5 Recrystallization step4->step5 end_product Product: (2,5-Dichlorophenyl)phosphonic acid step5->end_product

Caption: Workflow for the hydrolysis of the dimethyl ester.

Conversion to (2,5-Dichlorophenyl)phosphonic Dichloride

The conversion of the dimethyl ester to the corresponding phosphonic dichloride is a critical step for accessing a wider range of derivatives, such as phosphonamides and other phosphonate esters. Reagents like thionyl chloride or oxalyl chloride are commonly employed for this transformation.[2][6][7] The use of oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is a mild and efficient method.[8]

Causality Behind Experimental Choices:

  • Chlorinating Agent: Oxalyl chloride is an effective chlorinating agent that produces gaseous byproducts (CO, CO2, and HCl), which are easily removed from the reaction mixture, simplifying purification.[2]

  • Catalyst: DMF catalyzes the reaction by forming a Vilsmeier reagent in situ, which is a more potent chlorinating species.[8]

  • Inert Solvent: A non-reactive solvent like dichloromethane (DCM) or chloroform is used to facilitate the reaction and control the temperature.

  • Anhydrous Conditions: The reagents and the desired product are sensitive to moisture, so the reaction must be carried out under anhydrous conditions to prevent hydrolysis.

Experimental Protocol: Chlorination with Oxalyl Chloride/DMF

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar), add (2,5-Dichlorophenyl)phosphonic acid dimethyl ester (1.0 eq) dissolved in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Slowly add oxalyl chloride (2.5-3.0 eq) dropwise to the stirred solution. Gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by 31P NMR.

  • Remove the solvent and excess oxalyl chloride under reduced pressure. The crude (2,5-Dichlorophenyl)phosphonic dichloride is often used in the next step without further purification.

ParameterValue/ConditionRationale
Reagents Dimethyl ester, Oxalyl chloride, DMFSubstrate, Chlorinating agent, Catalyst
Stoichiometry 1 : 2.5 : cat.Excess oxalyl chloride ensures full conversion
Temperature 0 °C to RTControls the initial exothermic reaction
Reaction Time 2-4 hoursTypically sufficient for complete conversion
Expected Yield High (>90%)Based on the efficiency of this method

Visualization of the Chlorination Mechanism

G cluster_0 Vilsmeier Reagent Formation cluster_1 Chlorination DMF DMF Vilsmeier Vilsmeier DMF->Vilsmeier + (COCl)2 Ester Ester Intermediate Intermediate Ester->Intermediate + Vilsmeier Reagent Dichloride Dichloride Intermediate->Dichloride - Byproducts

Caption: Simplified mechanism of phosphonate chlorination.

Derivatization of the Aromatic Ring

The two chlorine substituents on the phenyl ring provide handles for C-C and C-N bond formation, significantly expanding the molecular diversity achievable from the starting material.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[9][10] While aryl chlorides are generally less reactive than bromides or iodides, appropriate catalyst systems can facilitate their coupling.[11]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)3) is crucial for the oxidative addition of the palladium to the inert C-Cl bond.[1]

  • Base: A base such as K3PO4 or Cs2CO3 is required to activate the boronic acid for transmetalation.

  • Solvent: A high-boiling point solvent like toluene or dioxane is often used to achieve the necessary reaction temperatures for coupling with aryl chlorides. The addition of water can sometimes accelerate the reaction.[12]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • To a Schlenk tube, add (2,5-Dichlorophenyl)phosphonic acid dimethyl ester (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K3PO4, 3.0 eq).

  • Add the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Evacuate and backfill the tube with an inert gas (N2 or Ar) three times.

  • Add the degassed solvent (e.g., toluene/water mixture).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

ParameterValue/ConditionRationale
Catalyst Pd(OAc)2 / SPhosEfficient for C-Cl bond activation
Base K3PO4Activates the boronic acid
Solvent Toluene/H2OHigh boiling point, promotes catalyst activity
Temperature 80-110 °COvercomes the high activation energy
Expected Yield Moderate to High (40-80%)Dependent on the specific boronic acid used

Visualization of the Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (+ Ar-Cl) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (+ Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (- Ar-Ar')

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the phosphonate group can activate the dichlorophenyl ring for nucleophilic aromatic substitution (SNAr), allowing for the displacement of one or both chlorine atoms by strong nucleophiles.

Causality Behind Experimental Choices:

  • Nucleophile: Strong nucleophiles such as alkoxides, thiolates, or amines are required. The choice of nucleophile will determine the resulting functionality.

  • Solvent: A polar aprotic solvent like DMSO or DMF is ideal as it can solvate the cation of the nucleophilic salt while leaving the anion highly reactive.

  • Temperature: Elevated temperatures are typically necessary to overcome the activation energy of the reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

  • To a sealable reaction vessel, add (2,5-Dichlorophenyl)phosphonic acid dimethyl ester (1.0 eq), the desired amine (e.g., pyrrolidine, 2.5 eq), and a base such as K2CO3 (2.0 eq).

  • Add a polar aprotic solvent such as DMSO.

  • Seal the vessel and heat the mixture to 120-150 °C for 12-48 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the product by column chromatography.

ParameterValue/ConditionRationale
Nucleophile Amine (e.g., Pyrrolidine)Strong nucleophile for C-Cl bond displacement
Base K2CO3Neutralizes the HCl formed during the reaction
Solvent DMSOPolar aprotic, accelerates SNAr reactions
Temperature 120-150 °CProvides energy for C-Cl bond cleavage
Expected Yield Moderate (30-70%)SNAr on unactivated aryl chlorides can be challenging

Safety and Handling

Organophosphorus compounds should be handled with care in a well-ventilated fume hood.[13] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[14][15][16] Many organophosphorus compounds are toxic and can be absorbed through the skin.[14] It is crucial to consult the Safety Data Sheet (SDS) for all reagents before use. Waste should be disposed of according to institutional and local regulations.

Characterization

The starting material and all synthesized derivatives should be thoroughly characterized using standard analytical techniques.

  • NMR Spectroscopy: 1H, 13C, and 31P NMR are essential for structural elucidation. The 31P NMR chemical shift is particularly informative for confirming transformations at the phosphorus center.[4][17][18][19]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the products.

  • Chromatography: TLC, GC, and HPLC are used to monitor reaction progress and assess the purity of the final compounds.

Conclusion

(2,5-Dichlorophenyl)phosphonic acid dimethyl ester is a versatile and valuable building block for the synthesis of a wide array of functionalized organophosphorus compounds. The protocols outlined in this guide provide a robust framework for its derivatization at both the phosphorus center and the aromatic ring. By understanding the chemical principles behind each transformation, researchers can effectively leverage this intermediate to create novel molecules for a variety of applications in science and technology.

References

  • Han, L-B., & Tanaka, M. (2014). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P–O–R Cleavage of P(III) Esters Selectively Producing P(O)–H Compounds. The Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Al-Saffar, F., & Patel, S. (2023). Organophosphate Toxicity. In StatPearls.
  • Rogers, R. S. (1992). A general synthesis of phosphonic acid dichlorides using oxalyl chloride and DMF catalysis. Tetrahedron Letters, 33(49), 7473–7474.
  • Canadian Science Publishing. (1969). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Canadian Journal of Chemistry, 47(23), 4499-4507.
  • Cleveland Clinic. (2024). Organophosphate Poisoning: What It Is, Symptoms & Treatment. Retrieved from [Link]

  • Bayer AG. (1976). Process for the preparation of phosphonic acid dihalides. U.S.
  • Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]

  • Feike, E., et al. (2007). 1H,13C, and31P NMR Study on Poly(vinylphosphonic acid) and Its Dimethyl Ester. Macromolecular Chemistry and Physics, 208(12), 1326-1335.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Goalby, N. (n.d.). 6.2.1 Amines. chemrevise.org.
  • Stawinski, J., & Kraszewski, A. (2014).
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). (Di)chlorination of phosphonic acid ester. Retrieved from [Link]

  • N Huda. (2018, July 27). 31-P NMR Spectroscopy | Solved Problems [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2020, June 25). Nucleophilic Substitution with Amines [Video]. YouTube. [Link]

  • Zon, J., Garczarek, P., & Bialek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. In Metal-Organic Frameworks.
  • Wikipedia. (2024). Organophosphate poisoning. Retrieved from [Link]

  • ResearchGate. (n.d.). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Retrieved from [Link]

  • Reinste. (n.d.). Phosphonic Acid Derivatives: Unlocking Research Potential and Industrial Applications in India. Retrieved from [Link]

  • Sevrain, C. M., Berchel, M., Couthon, H., & Jaffrès, P. A. (2017). Phosphonic acid: preparation and applications. Beilstein journal of organic chemistry, 13, 2186–2213.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester

Welcome to the technical support center for the synthesis of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester. This guide is designed for researchers, scientists, and professionals in drug development, providing in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you overcome common challenges and optimize your experimental outcomes.

Introduction to Synthetic Strategies

The synthesis of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester typically proceeds via two primary routes: the Michaelis-Arbuzov reaction and the Hirao cross-coupling reaction. Both methods have their distinct advantages and potential pitfalls. This guide will dissect the common issues encountered in both pathways, offering causative explanations and actionable solutions.

Core Synthetic Pathways

G cluster_0 Synthetic Routes cluster_1 Michaelis-Arbuzov Reaction cluster_2 Hirao Reaction Aryl Halide 2,5-Dichlorobromobenzene or 2,5-Dichloroiodobenzene MA_Reaction Reaction Aryl Halide->MA_Reaction Heat (Ni catalyst optional) H_Reaction Reaction Aryl Halide->H_Reaction Pd Catalyst, Base Phosphorus Reagent_MA Trimethyl Phosphite Phosphorus Reagent_MA->MA_Reaction Phosphorus Reagent_H Dimethyl Phosphite Phosphorus Reagent_H->H_Reaction Product (2,5-Dichlorophenyl)phosphonic acid dimethyl ester MA_Reaction->Product H_Reaction->Product G Start 2,5-Dichlorobromobenzene + Trimethyl Phosphite Reaction Heat (e.g., 150-160 °C) Optional: NiCl₂ catalyst Start->Reaction Product (2,5-Dichlorophenyl)phosphonic acid dimethyl ester Reaction->Product Side_Product_1 Methyl Bromide Reaction->Side_Product_1 G Start 2,5-Dichlorobromobenzene + Dimethyl Phosphite Reaction Reaction (e.g., 80-120 °C) Start->Reaction Catalyst_System Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., dppf) Base (e.g., Et₃N, DIPEA) Catalyst_System->Reaction Product (2,5-Dichlorophenyl)phosphonic acid dimethyl ester Reaction->Product Side_Product_1 Triethylammonium bromide Reaction->Side_Product_1

Optimization

Technical Support Center: Synthesis of Dimethyl (2,5-dichlorophenyl)phosphonate

Welcome to the technical support center for the synthesis of dimethyl (2,5-dichlorophenyl)phosphonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of dimethyl (2,5-dichlorophenyl)phosphonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and an optimized protocol to enhance the yield and purity of your synthesis.

Introduction

Dimethyl (2,5-dichlorophenyl)phosphonate is a key intermediate in the synthesis of various organic compounds. Its efficient synthesis is crucial, yet researchers often face challenges in achieving high yields and purity. The primary route to this compound is a variation of the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an aryl halide.[1][2] However, the reactivity of aryl halides in the classic Michaelis-Arbuzov reaction is notoriously low, often requiring high temperatures or catalysts.[3][4] This guide will explore strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing dimethyl (2,5-dichlorophenyl)phosphonate?

A1: The most prevalent method is the transition-metal-catalyzed cross-coupling reaction between 2,5-dichloroaryl halides (like 1-bromo-2,5-dichlorobenzene or 1-iodo-2,5-dichlorobenzene) and dimethyl phosphite. Palladium-catalyzed phosphonation, in particular, has proven to be a highly efficient method with broad functional group tolerance and milder reaction conditions compared to the traditional high-temperature Michaelis-Arbuzov reaction.[5][6]

Q2: Why is the classic Michaelis-Arbuzov reaction not ideal for this synthesis?

A2: The classic Michaelis-Arbuzov reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide.[7] Aryl halides, like 2,5-dichlorobromobenzene, are generally unreactive under these conditions due to the strength of the carbon-halogen bond on the sp² hybridized carbon of the aromatic ring. Achieving a reaction often requires very high temperatures (120-160°C), which can lead to side reactions and decomposition of starting materials or products.[3]

Q3: What are the advantages of using a palladium catalyst?

A3: Palladium catalysts, in conjunction with appropriate ligands, can facilitate the oxidative addition of the aryl halide to the metal center, which is a key step in the catalytic cycle. This allows the reaction to proceed under much milder conditions, leading to higher yields, better selectivity, and tolerance of a wider range of functional groups.[5][8][9]

Q4: How should I purify the final product?

A4: Purification is typically achieved through vacuum distillation or column chromatography on silica gel.[10] The choice of method depends on the scale of the reaction and the nature of the impurities. For larger quantities, vacuum distillation is often more practical. For smaller scales or to remove closely related impurities, column chromatography may be necessary.

Troubleshooting Guide

Problem 1: Low or no product yield.

Potential CauseRecommended SolutionScientific Rationale
Inactive Catalyst Use a fresh, high-purity palladium catalyst and ligand. Ensure proper storage conditions (e.g., under an inert atmosphere).The catalytic activity of palladium complexes is highly dependent on their oxidation state and the integrity of the ligands. Contamination or degradation can render the catalyst inactive.
Poor Quality Reagents Use freshly distilled or purified 2,5-dichloroaryl halide and dimethyl phosphite. Ensure reagents are dry, as water can interfere with the reaction.Impurities in the starting materials can poison the catalyst or participate in side reactions, reducing the yield of the desired product.
Insufficient Reaction Temperature While palladium catalysis allows for milder conditions, an optimal temperature is still crucial. If the reaction is sluggish, a modest increase in temperature (e.g., in 10°C increments) may be beneficial.The rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination) are temperature-dependent.
Inappropriate Solvent Ensure the use of a dry, high-boiling, aprotic solvent such as toluene, xylene, or dioxane.The solvent plays a critical role in solubilizing the reactants and catalyst, as well as influencing the reaction kinetics. Protic solvents can react with the phosphite or catalyst.

Problem 2: Presence of significant impurities in the final product.

Potential CauseRecommended SolutionScientific Rationale
Side Reactions Optimize the reaction temperature and time. Overheating or prolonged reaction times can lead to decomposition or the formation of byproducts.[3]High temperatures can promote undesired side reactions, such as the disproportionation of phosphonium salt intermediates.[11]
Incomplete Reaction Monitor the reaction progress using techniques like TLC or GC-MS. Ensure the reaction is allowed to proceed to completion.If the reaction is stopped prematurely, the final product will be contaminated with unreacted starting materials.
Inefficient Work-up During the aqueous work-up, ensure thorough extraction of the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[12] Wash the organic layer to remove any residual base or salts.An improper work-up can leave behind impurities that co-distill or co-elute with the product during purification.

Optimized Synthesis Protocol: Palladium-Catalyzed Phosphonylation

This protocol is based on established methods for palladium-catalyzed C-P bond formation.[5][6]

Materials and Reagents:

  • 1-Bromo-2,5-dichlorobenzene

  • Dimethyl phosphite

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or a similar phosphine ligand)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Assemble and dry glassware. Add Pd(OAc)₂, Xantphos, and anhydrous toluene. add_reagents Add 1-bromo-2,5-dichlorobenzene, dimethyl phosphite, and Et₃N. reagents->add_reagents Under N₂ heat Heat the mixture to reflux (e.g., 110-120°C). add_reagents->heat monitor Monitor reaction by TLC or GC-MS until starting material is consumed. heat->monitor cool Cool reaction to room temperature. monitor->cool filter Filter through Celite to remove catalyst. cool->filter extract Perform aqueous work-up and extract with organic solvent. filter->extract dry Dry organic layer and concentrate in vacuo. extract->dry purify Purify by vacuum distillation or column chromatography. dry->purify

Caption: Workflow for the synthesis of dimethyl (2,5-dichlorophenyl)phosphonate.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add palladium(II) acetate (e.g., 2 mol%), Xantphos (e.g., 4 mol%), and anhydrous toluene.

  • Addition of Reagents: To the stirred solution, add 1-bromo-2,5-dichlorobenzene (1.0 eq), dimethyl phosphite (1.2 eq), and triethylamine (1.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain dimethyl (2,5-dichlorophenyl)phosphonate as a clear oil.

Summary of Key Reaction Parameters

ParameterRecommended Value/ConditionRationale
Catalyst Loading 1-5 mol% Pd(OAc)₂Balances reaction rate and cost.
Ligand Xantphos or similar bulky phosphine ligandsPromotes the reductive elimination step and stabilizes the catalyst.
Base Triethylamine or other non-nucleophilic organic baseNeutralizes the HBr generated during the reaction.
Solvent Anhydrous Toluene or XyleneHigh boiling point allows for sufficient reaction temperature; aprotic nature prevents side reactions.
Temperature 110-120°C (Reflux)Provides sufficient thermal energy to drive the reaction without causing significant decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the catalyst and reagents.

References

  • Bentham Science Publishers. (2017). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Current Organic Synthesis, 14(6). [Link]

  • Wojtowicz, J. A. (1989). U.S. Patent No. 4,871,486. U.S.
  • Ingenta Connect. (2017). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Current Organic Synthesis, 14(6). [Link]

  • Wikipedia. Michaelis–Arbuzov reaction. [Link]

  • Organic Syntheses. Diethyl (dichloromethyl)phosphonate. [Link]

  • Grokipedia. Michaelis–Arbuzov reaction. [Link]

  • Royal Society of Chemistry. (2024). Green phosphonate chemistry – Does it exist?. [Link]

  • Google Patents. (2013).
  • Chinese Chemical Society. (2021). Radical Arbuzov Reaction. CCS Chemistry. [Link]

  • ResearchGate. (2004). Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides. [Link]

  • J&K Scientific LLC. Michaelis–Arbuzov reaction. [Link]

  • American Chemical Society. (2015). Palladium-Catalyzed Phosphorylation of Aryl Mesylates and Tosylates. Organic Letters. [Link]

  • PolyU Institutional Research Archive. (2025). Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. [Link]

  • Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link]

  • National Institutes of Health. (2022). Palladium-catalyzed phosphorylation of arylsulfonium salts with P(O)H compounds via C–S bond cleavage. [Link]

  • MDPI. (2022). Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method. [Link]

  • Royal Society of Chemistry. (2014). Efficient synthesis of small-sized phosphonated dendrons: potential organic coatings of iron oxide nanoparticles. New Journal of Chemistry. [Link]

  • MDPI. (2022). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. [Link]

  • American Chemical Society. (2010). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. [Link]

  • PolyU Institutional Research Archive. (2025). Recent advances in palladium-catalyzed phosphonation of aryl halides, sulfonates and related derivatives. [Link]

  • Royal Society of Chemistry. (2022). Vapour phase deposition of phosphonate-containing alumina thin films using dimethyl vinylphosphonate as precursor. Dalton Transactions. [Link]

  • PrepChem.com. Synthesis of dichlorophenylphosphane. [Link]

  • MDPI. (2024). Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance. [Link]

  • MDPI. (2024). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. [Link]

  • ResearchGate. (2014). Strategies for the asymmetric synthesis of H-phosphinate esters. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester

Welcome to the dedicated technical support guide for the purification of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester. This resource is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this compound. The following sections provide in-depth troubleshooting advice, detailed analytical protocols, and the scientific rationale behind these recommendations.

I. Understanding the Chemistry: Synthesis and Impurity Profile

(2,5-Dichlorophenyl)phosphonic acid dimethyl ester is typically synthesized via a Nickel-catalyzed Michaelis-Arbuzov reaction between an aryl halide (e.g., 1,4-dichloro-2-iodobenzene or 1-bromo-2,5-dichlorobenzene) and trimethyl phosphite. Understanding this synthetic route is crucial for anticipating potential impurities that may complicate purification.

Primary Impurities to Consider:
  • Unreacted Starting Materials: 2,5-disubstituted halobenzene and trimethyl phosphite.

  • Catalyst Residues: Nickel salts and their phosphine ligands.

  • Side-Reaction Products: Diethyl ethylphosphonate (from rearrangement of triethyl phosphite if used), and products from undesired side reactions.[1]

  • Hydrolysis Products: (2,5-Dichlorophenyl)phosphonic acid monomethyl ester or the corresponding phosphonic acid. Dimethyl phosphonates can be susceptible to hydrolysis, especially in the presence of water or on acidic silica gel.[2]

II. Troubleshooting Purification Challenges (Q&A Format)

This section addresses common issues encountered during the purification of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester.

Question 1: My crude product is a dark-colored oil, and I'm having trouble getting it to crystallize. What are the likely causes and solutions?

Answer:

A dark, oily crude product often indicates the presence of residual nickel catalyst and other high-boiling impurities. Direct crystallization is unlikely to be successful in this case.

  • Causality: Nickel catalysts, especially when heated for extended periods, can decompose to form colloidal nickel, which imparts a dark color to the reaction mixture. Other polymeric byproducts can also inhibit crystallization.

  • Recommended Action: Before attempting crystallization, the crude product should be subjected to a preliminary purification step to remove these catalyst residues and baseline impurities. A silica gel plug filtration is highly effective.

    • Protocol: Dissolve the crude oil in a minimal amount of dichloromethane or ethyl acetate. Prepare a short column (a "plug") of silica gel in a sintered glass funnel. Pass the solution through the silica plug, eluting with a solvent mixture such as 20-30% ethyl acetate in hexanes. This will remove the highly polar, colored impurities, which will remain at the top of the silica plug. The resulting filtrate should be a much lighter-colored solution, from which the product can be isolated by evaporation of the solvent.

Question 2: I'm running a flash column chromatography, but my product is streaking badly on the TLC plate and the column. What's happening and how can I fix it?

Answer:

Streaking during silica gel chromatography is a common issue with phosphorus-containing compounds and often points to interactions with the stationary phase or the presence of acidic impurities.

  • Causality:

    • Hydrolysis on Silica: Silica gel is weakly acidic and can promote the hydrolysis of your dimethyl ester to the more polar monomethyl ester or the phosphonic acid. These acidic, more polar compounds interact more strongly with the silica, leading to streaking.[2]

    • Coordination to Silica: The phosphonate group can coordinate to the silanol groups on the silica surface, causing tailing.

  • Recommended Actions:

    • Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica. This is done by preparing a slurry of the silica gel in your eluent system and adding 1% triethylamine. Let this slurry stand for about an hour before packing the column. Run the column with an eluent containing 0.5-1% triethylamine. This will prevent on-column hydrolysis.

    • Optimize Your Eluent System: A typical eluent system for aryl phosphonate esters is a mixture of ethyl acetate and hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. A gradient elution will often give better separation and peak shape than an isocratic (constant solvent mixture) elution.

    • Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina. However, be aware that alumina can also have its own set of interactions with polar compounds.

Question 3: After purification, my product looks clean by ¹H NMR, but the yield is very low. Where could my product have gone?

Answer:

Low recovery after chromatographic purification can be due to several factors, from irreversible adsorption on the column to decomposition.

  • Causality:

    • Irreversible Adsorption: If the product or impurities have a very high affinity for the silica gel, they may not elute from the column with the chosen solvent system.

    • Decomposition: As mentioned, hydrolysis on the column can lead to the formation of more polar species that are difficult to elute.

    • Co-elution with a Non-UV Active Impurity: If you are monitoring your column fractions by TLC with a UV lamp, you might be missing impurities that are not UV-active. If an impurity co-elutes with your product, you might discard fractions that appear to be a mixture, even though they contain your desired compound.

  • Recommended Actions:

    • Analyze Your Silica: After running the column, you can take a small sample of the silica from the top and slurry it with a strong solvent like methanol, then analyze the liquid extract by TLC or NMR to see if your product is stuck on the column.

    • Use a Non-destructive TLC Stain: In addition to UV visualization, use a stain that can detect a broader range of organic compounds. A potassium permanganate (KMnO₄) stain is a good general-purpose choice. For organophosphates specifically, a molybdate stain can be very effective.

    • Consider an Alternative Purification Method: If column chromatography is consistently giving low yields, recrystallization might be a better option after a preliminary silica plug filtration.

Question 4: My ³¹P NMR spectrum shows multiple peaks. How do I know which one is my product and what are the others?

Answer:

³¹P NMR is an excellent tool for assessing the purity of organophosphorus compounds, as each unique phosphorus environment will give a distinct signal.

  • Causality: The presence of multiple peaks indicates that you have more than one phosphorus-containing species in your sample.

  • Recommended Actions:

    • Know Your Expected Chemical Shift: The ³¹P NMR chemical shift for a dimethyl arylphosphonate like (2,5-Dichlorophenyl)phosphonic acid dimethyl ester is expected to be in the range of +15 to +25 ppm (relative to 85% H₃PO₄).

    • Identify Potential Impurities by their Chemical Shifts:

      • Trimethyl phosphite (starting material): This will have a chemical shift far downfield, typically around +140 ppm.

      • (2,5-Dichlorophenyl)phosphonic acid monomethyl ester (hydrolysis product): This will appear slightly upfield from your product.

      • Phosphoric acid (from complete hydrolysis): This will be around 0 ppm.

    • Use Proton Coupling: If you run a proton-coupled ³¹P NMR spectrum, you will see splitting patterns that can help with identification. For your product, the phosphorus signal will be split by the protons on the methyl groups.

Compound TypeTypical ³¹P Chemical Shift Range (ppm)
Trialkyl Phosphites+130 to +145
Dialkyl Arylphosphonates (Product) +15 to +25
Monoalkyl Arylphosphonates+10 to +20
Arylphosphonic Acids+5 to +15
Phosphoric Acid~0

This table provides general ranges. Actual shifts can vary based on solvent and substituents.

III. Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester using flash column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with an eluent of 20% ethyl acetate in hexanes.

    • Visualize the spots under a UV lamp (254 nm) and by staining with potassium permanganate. Your product should be a major, UV-active spot.

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material you have (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel as a slurry in hexanes.

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Elution:

    • Start eluting the column with 100% hexanes.

    • Gradually increase the polarity of the eluent, for example, by moving from 100% hexanes to 5% ethyl acetate in hexanes, then 10%, 15%, and so on.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization

If your product is a solid at room temperature, recrystallization can be a highly effective purification method, especially after a preliminary cleanup with a silica plug.

  • Solvent Screening:

    • In small test tubes, dissolve a small amount of your partially purified product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene) by heating.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • A good recrystallization solvent is one in which the product is soluble when hot but sparingly soluble when cold. A mixture of solvents, such as ethyl acetate/hexanes, is often effective.

  • Recrystallization Procedure:

    • Dissolve the product in the minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Cool the flask in an ice bath to maximize the yield of crystals.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

IV. Visualizing the Workflow

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (Dark Oil) SilicaPlug Silica Plug Filtration (Eluent: 20-30% EtOAc/Hex) Crude->SilicaPlug Initial Cleanup PartiallyPure Partially Purified Product (Light-colored Oil/Solid) SilicaPlug->PartiallyPure ColumnChrom Flash Column Chromatography (Gradient: EtOAc/Hex) PartiallyPure->ColumnChrom If Oily Recrystallization Recrystallization (e.g., EtOAc/Hex or Toluene) PartiallyPure->Recrystallization If Solid PureProduct Pure Product ColumnChrom->PureProduct Recrystallization->PureProduct

Caption: General purification workflow for (2,5-Dichlorophenyl)phosphonic acid dimethyl ester.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Problem Encountered Streaking Streaking on TLC/Column Start->Streaking LowYield Low Yield Start->LowYield MultiplePeaks Multiple ³¹P NMR Peaks Start->MultiplePeaks DeactivateSilica Deactivate Silica (1% Et₃N) Streaking->DeactivateSilica CheckAdsorption Check for Irreversible Adsorption LowYield->CheckAdsorption CheckShifts Analyze Chemical Shifts (Compare to Known Values) MultiplePeaks->CheckShifts

Caption: Logic diagram for troubleshooting common purification issues.

V. References

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules. 2022. [Link]

  • Michaelis–Arbuzov reaction. J&K Scientific LLC. [Link]

  • Nickel-Catalyzed Arbuzov Reactions of Aryl Triflates with Triethyl Phosphite. ResearchGate. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 2025. [Link]

  • DIMETHYL PHOSPHONATE CAS N°: 868-85-9. European Chemicals Agency. 2002. [Link]

  • Diethyl (dichloromethyl)phosphonate. Organic Syntheses. [Link]

  • Synthesis method for dichlorophenylphosphine oxide. Google Patents.

  • Iron-Catalyzed C–H/C–H Coupling for Synthesis of Functional Small Molecules and Polymers. The University of Tokyo. [Link]

  • Aqueous microwave assisted DMAP catalyzed synthesis of β-phosphonomalonates and 2-amino-4H-chromen-4-ylphosphonates via domino Knoevenagel-phospha-Michael reaction. Comptes Rendus de l'Académie des Sciences. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Michaelis–Arbuzov reaction. Wikipedia. [Link]

  • Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride. Google Patents.

  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. [Link]

  • Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions. The Royal Society of Chemistry. [Link]

  • Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library. ResearchGate. [Link]

  • Michaelis-arbuzov reaction. Google Patents.

  • Column Chromatography. MIT Digital Lab Techniques Manual. [Link]

  • Structure-activity relationships of the phosphonate antibiotic dehydrophos. SciSpace. [Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Halides With Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. Organic Syntheses. [Link]

  • Process for the preparation of phosphonic acid dihalides. Google Patents.

  • Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides. ResearchGate. [Link]

  • Further investigation of the use of dimethyl methylphosphonate as a 31P-NMR probe of red cell volume. PubMed. [Link]

  • Supporting Information. WILEY-VCH Verlag GmbH & Co. KGaA. [Link]

  • 31P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. ResearchGate. [Link]

  • Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P-O-R Cleavage of P(III) Esters Selectively Producing P(O)-H Compounds. The Royal Society of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis of (2,5-Dichlorophenyl)phosphonic Acid Dimethyl Ester

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic transformation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Overview: Selecting the Right Synthetic Strategy

The formation of an aryl-phosphorus bond, particularly on an electron-deficient ring like 2,5-dichlorobenzene, is a non-trivial synthetic challenge. The two most prominent and reliable methods for synthesizing arylphosphonates such as (2,5-Dichlorophenyl)phosphonic acid dimethyl ester are the Hirao Cross-Coupling Reaction and the Michaelis-Arbuzov Reaction.

  • The Michaelis-Arbuzov Reaction: This is a classic method involving the reaction of a trialkyl phosphite (e.g., trimethyl phosphite) with an alkyl or aryl halide.[1][2] While highly effective for alkyl halides, its application to unactivated aryl halides traditionally requires high temperatures (>150 °C), which can lead to side reactions and limit functional group tolerance.[3] However, recent advancements using Lewis acid or photo-initiation can facilitate the reaction under milder conditions.[4][5]

  • The Hirao Cross-Coupling Reaction: This palladium-catalyzed reaction couples a dialkyl phosphite (e.g., dimethyl phosphite) with an aryl halide.[6] It has become a cornerstone for arylphosphonate synthesis due to its generally milder conditions and broader substrate scope compared to the classical Arbuzov approach.[6][7] Optimization of the catalyst, ligand, base, and solvent system is critical for success.

The choice between these methods depends on available starting materials, catalyst systems, and equipment. The Hirao coupling is often the preferred starting point for this specific target due to the electron-deficient nature of the aryl halide.

Core Synthetic Pathways & Mechanisms

To effectively troubleshoot a reaction, a clear understanding of the underlying mechanism is essential.

Diagram 1: Primary Synthetic Routes

cluster_start Starting Materials cluster_reaction Reaction Pathways ArylHalide 2,5-Dichloroiodobenzene (or Bromobenzene) Arbuzov Michaelis-Arbuzov Rxn (Lewis Acid or Heat) ArylHalide->Arbuzov + Hirao Hirao Coupling (Pd Catalyst, Base) ArylHalide->Hirao + Phosphite Trimethyl Phosphite P(OMe)₃ Phosphite->Arbuzov H_Phosphonate Dimethyl Phosphite HP(O)(OMe)₂ H_Phosphonate->Hirao Product (2,5-Dichlorophenyl)phosphonic acid dimethyl ester Arbuzov->Product Hirao->Product

Caption: Key synthetic routes to the target compound.

Mechanism: The Michaelis-Arbuzov Reaction

The reaction proceeds via a two-step Sₙ2 mechanism. First, the nucleophilic phosphorus atom of the phosphite attacks the electrophilic aryl halide, forming a phosphonium salt intermediate. In the second step, the displaced halide anion attacks one of the methyl groups of the phosphonium salt, yielding the final phosphonate ester and a methyl halide byproduct.[1][2] High temperatures are often required to overcome the activation energy for the initial attack on the sp²-hybridized carbon of the aryl halide.

Mechanism: The Hirao Cross-Coupling

This reaction follows a standard palladium catalytic cycle:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Coordination & Deprotonation: The dialkyl phosphite coordinates to the palladium center, and a base removes the acidic proton from the phosphite.

  • Reductive Elimination: The aryl group and the phosphorus moiety are eliminated from the palladium complex, forming the C-P bond and regenerating the Pd(0) catalyst.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Diagram 2: Troubleshooting Workflow

cluster_hirao Hirao Coupling Issues cluster_arbuzov Michaelis-Arbuzov Issues cluster_general General Issues Start Problem: Low or No Product Yield Halide What is your starting halide? (I > Br >> Cl) Start->Halide Check First Hirao_Inert Is the reaction under an inert atmosphere (N₂/Ar)? Hirao_Catalyst Is the Pd catalyst/ligand active and properly handled? Hirao_Inert->Hirao_Catalyst Sol_Inert Solution: Degas solvent and maintain positive inert gas pressure. Hirao_Inert->Sol_Inert If No Hirao_Base Is the base strong enough and anhydrous (e.g., K₂CO₃, Cs₂CO₃)? Hirao_Catalyst->Hirao_Base Sol_Catalyst Solution: Use fresh catalyst/ligand. Consider pre-catalyst activation. Hirao_Catalyst->Sol_Catalyst If uncertain Hirao_Solvent Is the solvent anhydrous (e.g., DMF, Acetonitrile)? Hirao_Base->Hirao_Solvent Sol_Base Solution: Dry base before use. Consider a stronger base. Hirao_Base->Sol_Base If uncertain Arbuzov_Temp Is the temperature high enough (if uncatalyzed)? Arbuzov_LA Is the Lewis Acid catalyst (e.g., ZnBr₂, NiCl₂) active? Arbuzov_Temp->Arbuzov_LA Sol_Temp Solution: Gradually increase temperature, monitor by TLC/GC. Arbuzov_Temp->Sol_Temp If No Reagents Are reagents pure? (Phosphite not oxidized, solvents anhydrous) Halide->Reagents If Halide is I or Br Sol_Halide Solution: Use 2,5-dichloroiodobenzene or -bromobenzene. Halide->Sol_Halide If Cl Reagents->Hirao_Inert If Hirao Method Reagents->Arbuzov_Temp If Arbuzov Method Sol_Reagents Solution: Use freshly distilled reagents and dry solvents. Reagents->Sol_Reagents If impure

Sources

Troubleshooting

Technical Support Center: Purification of Crude (2,5-Dichlorophenyl)phosphonic Acid Dimethyl Ester

Welcome to the technical support center for the purification of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester. This guide is intended for researchers, scientists, and drug development professionals who are working w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving the desired purity. As a Senior Application Scientist with extensive experience in organophosphorus chemistry, I have designed this resource to provide practical, in-depth solutions to common purification issues. Our focus here is not just on the "how," but the "why," ensuring a deep understanding of the principles behind each step for successful and reproducible outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of crude (2,5-Dichlorophenyl)phosphonic acid dimethyl ester.

Issue 1: The purified product still contains starting materials (2,5-dichloroiodobenzene and dimethyl phosphite) after column chromatography.

  • Question: I've run a silica gel column, but my NMR/GC-MS analysis shows the presence of unreacted 2,5-dichloroiodobenzene and dimethyl phosphite. How can I improve my separation?

  • Answer: This is a common issue, often related to the solvent system used for elution. 2,5-dichloroiodobenzene is significantly less polar than the desired product, while dimethyl phosphite is more polar.

    • Causality: If your solvent system is too polar from the start, the non-polar 2,5-dichloroiodobenzene will travel with the solvent front, co-eluting with your product. Conversely, if the solvent system is not polar enough, the more polar dimethyl phosphite can smear across many fractions, contaminating the product.

    • Solution:

      • Optimize your solvent system with Thin Layer Chromatography (TLC). Before running the column, test various solvent systems. A good starting point for aryl phosphonates is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for your product.

      • Employ a gradient elution. Start with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) to first elute the non-polar 2,5-dichloroiodobenzene. Gradually increase the polarity (e.g., to 70:30 or 60:40 hexanes:ethyl acetate) to then elute your desired product, leaving the more polar dimethyl phosphite and other polar impurities on the column.

      • Consider an alternative stationary phase. If silica gel (which is acidic) is causing issues such as hydrolysis of your ester, consider using neutral alumina as the stationary phase.[1]

Issue 2: The product appears oily or is a semi-solid, making handling and accurate weighing difficult.

  • Question: My final product is a persistent oil or a sticky solid, even after removing the solvent under high vacuum. How can I obtain a crystalline solid?

  • Answer: The physical state of your product is highly dependent on its purity. The presence of even small amounts of impurities can inhibit crystallization.

    • Causality: Residual solvents or minor impurities can act as a "eutectic" mixture, lowering the melting point and preventing the formation of a stable crystal lattice.

    • Solution:

      • Recrystallization. This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

        • Recommended Solvents: For aryl phosphonates, consider solvent systems like ethanol/water, methanol/acetone, or toluene/hexanes.[2][3] Experiment with small quantities to find the optimal system.

      • Trituration. If recrystallization is challenging, try triturating the oil with a non-polar solvent like cold hexanes or diethyl ether. This can often wash away non-polar impurities and induce crystallization of the product.

Issue 3: NMR analysis indicates the presence of acidic impurities.

  • Question: My ¹H NMR spectrum shows broad peaks, and the ³¹P NMR shows signals corresponding to (2,5-Dichlorophenyl)phosphonic acid and/or its monomethyl ester. What is the cause and how can I remove these?

  • Answer: The presence of acidic impurities is typically due to the hydrolysis of the dimethyl ester, which can occur during the synthesis or workup.

    • Causality: The phosphonate ester is susceptible to hydrolysis, especially in the presence of acid or base and water.[4] This can be exacerbated by prolonged exposure to acidic conditions (like silica gel) or during an aqueous workup.

    • Solution:

      • Aqueous Wash. Before column chromatography, wash the crude product in an organic solvent (like ethyl acetate or dichloromethane) with a mild base such as a saturated sodium bicarbonate solution. This will deprotonate the acidic impurities, making them water-soluble and allowing for their removal in the aqueous layer. Follow this with a brine wash to remove residual water.

      • Column Chromatography with a Neutral Stationary Phase. As mentioned, using neutral alumina instead of silica gel can prevent further hydrolysis during chromatography.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected appearance and melting point of pure (2,5-Dichlorophenyl)phosphonic acid dimethyl ester?

    • A1: Pure (2,5-Dichlorophenyl)phosphonic acid dimethyl ester is expected to be a white to off-white crystalline solid. While a specific melting point is not widely reported in the literature, analogous aryl phosphonates are typically crystalline solids at room temperature.

  • Q2: What are the best analytical techniques to assess the purity of my product?

    • A2: A combination of techniques is recommended for a comprehensive purity assessment:

      • NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable. ³¹P NMR is particularly useful for identifying phosphorus-containing impurities.

      • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for detecting volatile impurities and confirming the mass of the desired product.[5][6]

      • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify purity and separate non-volatile impurities.

  • Q3: How should I store the purified (2,5-Dichlorophenyl)phosphonic acid dimethyl ester?

    • A3: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture to prevent hydrolysis. Storing under an inert atmosphere (like nitrogen or argon) is recommended for long-term stability.

  • Q4: Can I use vacuum distillation for purification?

    • A4: Vacuum distillation can be an effective method for purifying thermally stable, high-boiling liquids or low-melting solids.[7][8] However, for (2,5-Dichlorophenyl)phosphonic acid dimethyl ester, it's crucial to ensure the compound is stable at the required distillation temperature to avoid decomposition. It is generally more suitable for removing non-volatile impurities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is ideal for separating the product from non-polar and highly polar impurities.

Materials:

  • Crude (2,5-Dichlorophenyl)phosphonic acid dimethyl ester

  • Silica gel (230-400 mesh) or Neutral Alumina

  • Hexanes

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware for chromatography

Procedure:

  • TLC Analysis: Determine the optimal eluent system by TLC. Test various ratios of hexanes:ethyl acetate. A good starting point is 80:20.

  • Column Packing: Prepare a slurry of silica gel in hexanes and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution:

    • Begin eluting with 100% hexanes to remove highly non-polar impurities.

    • Gradually increase the polarity of the eluent by adding ethyl acetate, as determined by your TLC analysis.

    • Collect fractions and monitor by TLC.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol is effective for obtaining a highly pure, crystalline product.

Materials:

  • Crude or column-purified (2,5-Dichlorophenyl)phosphonic acid dimethyl ester

  • Recrystallization solvent (e.g., ethanol/water, toluene/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent of a binary system).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a binary solvent system, add the less soluble solvent dropwise until the solution becomes cloudy, then reheat until clear before cooling. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Data Summary and Visualization

Table 1: Common Impurities and Their Characteristics

ImpurityStructurePolarityIdentification Method
2,5-DichloroiodobenzeneC₆H₃Cl₂ILowGC-MS, ¹H NMR
Dimethyl phosphiteC₂H₇O₃PHighGC-MS, ¹H NMR, ³¹P NMR
(2,5-Dichlorophenyl)phosphonic acidC₆H₅Cl₂O₃PVery High¹H NMR, ³¹P NMR
(2,5-Dichlorophenyl)phosphonic acid monomethyl esterC₇H₇Cl₂O₃PHigh¹H NMR, ³¹P NMR

Purification Workflow Diagram

PurificationWorkflow crude Crude Product wash Aqueous Wash (NaHCO3) crude->wash Remove acidic impurities chromatography Column Chromatography wash->chromatography Separate by polarity recrystallization Recrystallization chromatography->recrystallization Final polishing pure Pure Product recrystallization->pure

Caption: General purification workflow for (2,5-Dichlorophenyl)phosphonic acid dimethyl ester.

Troubleshooting Logic Diagram

Troubleshooting cluster_impurities Impurity Type cluster_solutions Recommended Action start Crude Product Analysis starting_materials Starting Materials Present? start->starting_materials acidic_impurities Acidic Impurities Present? start->acidic_impurities oily_product Product is Oily/Sticky? start->oily_product gradient_elution Use Gradient Elution in Chromatography starting_materials->gradient_elution Yes aqueous_wash Perform Aqueous NaHCO3 Wash acidic_impurities->aqueous_wash Yes recrystallize Recrystallize or Triturate oily_product->recrystallize Yes

Sources

Optimization

Technical Support Center: Synthesis of Aryl Phosphonates

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for aryl phosphonate synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for aryl phosphonate synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges in the formation of Carbon-Phosphorus (C-P) bonds with aromatic systems. Aryl phosphonates are critical moieties in drug discovery, agrochemicals, and materials science, yet their synthesis is often fraught with challenges.[1] This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Troubleshooting Guides: Common Experimental Pitfalls

This section addresses specific problems you may encounter during your experiments. Each answer delves into the underlying chemical principles to help you make informed decisions.

Section 1: The Michaelis-Arbuzov Reaction
Q1: My standard Michaelis-Arbuzov reaction between a trialkyl phosphite and an aryl halide is failing. Why is there no product formation?

A1: Root Cause Analysis & Strategic Solutions

The classic Michaelis-Arbuzov reaction, while robust for alkyl halides, is fundamentally ill-suited for most aryl halides.[2][3] The core issue lies in the initial SN2 attack by the nucleophilic phosphorus on the electrophilic carbon.

  • Mechanistic Barrier: The C(sp²)–X bond of an aryl halide is significantly stronger and less accessible than the C(sp³)–X bond of an alkyl halide. Furthermore, the geometry required for an SN2 backside attack is sterically inaccessible in an aromatic ring. Consequently, the reaction requires extremely high temperatures, which often leads to decomposition rather than the desired product and severely limits functional group tolerance.[4][5] Vinyl halides are similarly unreactive for the same reasons.[6]

  • Causality: The reaction fails because the activation energy for the initial nucleophilic attack on the aryl halide is prohibitively high under thermal conditions.

Solutions & Experimental Protocols:

Instead of forcing a thermally-driven reaction, the most effective strategy is to switch to a transition-metal-catalyzed approach, which operates via a different mechanistic pathway (oxidative addition/reductive elimination).

  • Nickel-Catalyzed C-P Coupling (Tavs Reaction): This is a cost-effective and highly efficient alternative. The reaction typically involves heating a mixture of the aryl halide, a trialkyl phosphite, and a nickel(II) precatalyst.[7] A key advantage is that it can often be run neat (solvent-free).[5][8]

  • Palladium-Catalyzed C-P Coupling (Hirao Reaction): This is the most widely used method for aryl phosphonate synthesis, involving the cross-coupling of an aryl halide with a dialkyl H-phosphonate in the presence of a palladium catalyst and a base.[9][10][11]

Section 2: The Hirao Cross-Coupling Reaction
Q2: My Hirao reaction is giving low yields and I'm observing significant side products like the reduced arene (Ar-H) and dealkylated phosphonate. What is going wrong?

A2: Optimizing the Catalytic Cycle

Low yields and side reactions in a Hirao coupling often point to suboptimal reaction parameters that disrupt the delicate balance of the palladium catalytic cycle. The choice of base, ligand, and solvent is critical.[10][12]

Common Pitfalls and Solutions:

  • Incorrect Base Selection: The base is crucial for deprotonating the dialkyl H-phosphonate to generate the active phosphorus nucleophile.

    • Problem: Using a base that is too strong or nucleophilic (e.g., alkoxides) can lead to unwanted side reactions. A very strong base can also promote the dealkylation of the resulting phosphonate ester, especially at elevated temperatures.[10]

    • Solution: Use a non-nucleophilic, sterically hindered amine base. Triethylamine (Et₃N) is common, but diisopropylethylamine (i-Pr₂NEt or Hünig's base) is often superior as it is less prone to cause dealkylation.[10][13]

  • Catalyst Deactivation or Inefficient Reductive Elimination:

    • Problem: The palladium catalyst may not be sufficiently active, or the final reductive elimination step to form the C-P bond may be slow. This can lead to competing side reactions, such as proto-dehalogenation of the aryl halide (forming Ar-H).

    • Solution: Ligand choice is paramount. While the original Hirao conditions used Pd(PPh₃)₄, modern systems often benefit from specialized phosphine ligands. Bidentate ligands like 1,1′-Bis(diphenylphosphino)ferrocene (dppf) can stabilize the palladium center and promote efficient reductive elimination, often allowing for lower catalyst loadings and broader substrate scope.[10]

  • Solvent Effects:

    • Problem: The polarity and coordinating ability of the solvent can significantly impact reaction rates and catalyst stability.

    • Solution: Acetonitrile and DMF are generally effective solvents for the Hirao reaction. In some challenging cases, switching from one to the other can dramatically improve the yield.[10] Toluene is also frequently used.[14]

Troubleshooting Workflow: Low Yield in Hirao Reaction

Hirao_Troubleshooting Start Low Yield / Side Products Base Evaluate Base (e.g., Et3N) Start->Base SwitchBase Switch to i-Pr2NEt Base->SwitchBase Dealkylation observed? Ligand Evaluate Ligand (e.g., PPh3) Base->Ligand No dealkylation SwitchBase->Ligand Result Improved Yield SwitchBase->Result SwitchLigand Switch to Bidentate Ligand (e.g., dppf) Ligand->SwitchLigand Proto-dehalogenation? Reaction stalled? Solvent Evaluate Solvent (e.g., Acetonitrile) Ligand->Solvent Reaction proceeds slowly SwitchLigand->Solvent SwitchLigand->Result SwitchSolvent Try DMF or Toluene Solvent->SwitchSolvent Yield still low? SwitchSolvent->Result

Caption: Troubleshooting workflow for low yields in the Hirao reaction.

Section 3: Product Isolation, Purification, and Derivatization
Q3: My final aryl phosphonate ester is a sticky oil that is difficult to purify by column chromatography. How can I get a pure, solid product?

A3: Strategies for Handling Difficult Products

This is a very common issue. While many aryl phosphonate esters are oils, subsequent hydrolysis to the corresponding phosphonic acids often yields crystalline solids.

  • Purification of the Ester: If you must isolate the pure ester, ensure your starting materials are as pure as possible. Using high-purity solvents for chromatography and ensuring your silica gel is completely dry can help. Sometimes, residual solvent is the cause of the stickiness. Drying under high vacuum for an extended period may help.

  • Conversion to the Phosphonic Acid: For most applications, the ultimate goal is the phosphonic acid. Hydrolysis is the standard method for cleaving the ester groups.

    • Acidic Hydrolysis: Refluxing the ester in concentrated aqueous HCl or HBr is a common and effective method.[15] This directly yields the phosphonic acid upon removal of water and acid.[15]

    • Silylation-Methanolysis: For substrates with acid-sensitive functional groups, a two-step procedure is preferred. First, the ester is treated with a trimethylsilyl halide (TMSBr or TMSI), which cleaves the ester bonds to form a silylated intermediate. This is then quenched with methanol or water to afford the final phosphonic acid. This method is exceptionally mild and clean.[7]

Q4: I am attempting to hydrolyze my phosphonate ester to the corresponding phosphonic acid, but the reaction is incomplete or gives multiple products. What is the best procedure?

A4: Choosing the Right Hydrolysis Conditions

The hydrolysis of phosphonate esters can be challenging, and the optimal conditions depend heavily on the nature of the ester group (e.g., methyl, ethyl, benzyl) and the overall molecule.[15][16]

  • Acid-Catalyzed Hydrolysis: This is often the most direct route.

    • Procedure: Refluxing the phosphonate ester with 6M HCl or concentrated HBr for several hours is typical. HBr is often more efficient than HCl.[15]

    • Pitfall: These are harsh conditions. Acid-labile functional groups on your aryl ring (e.g., t-butyl esters, some protecting groups) will not survive. The reaction requires high temperatures and long reaction times.[15]

  • Base-Catalyzed Hydrolysis: This is an alternative, but it proceeds in two stages.

    • Procedure: The ester is treated with an aqueous base like NaOH or LiOH.[15] This forms the sodium or lithium salt of the phosphonic acid. A subsequent acidification step is required to liberate the free phosphonic acid.

    • Pitfall: This method is irreversible but can damage base-sensitive molecules. The two-step process (hydrolysis then acidification) can also complicate the workup.[15]

  • Recommended Method for Sensitive Substrates (Dealkylation):

    • Procedure: Reaction with trimethylsilyl bromide (TMSBr) or iodide (TMSI) in a solvent like dichloromethane at room temperature, followed by a methanol quench.[7]

    • Advantage: This is the mildest and often cleanest method for converting phosphonate esters to phosphonic acids, preserving most functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary modern strategies for synthesizing aryl phosphonates?

A1: The main strategies avoid the classical Michaelis-Arbuzov reaction and rely on cross-coupling chemistry. The diagram below illustrates the conceptual shift from a problematic nucleophilic substitution pathway to a versatile catalytic cycle.

Arbuzov_vs_Catalysis cluster_0 Classical Michaelis-Arbuzov cluster_1 Modern Transition-Metal Catalysis (e.g., Hirao) ArX1 Aryl Halide (Ar-X) Barrier High Energy Barrier (SN2 on sp2 C) ArX1->Barrier P_OR3 P(OR)3 P_OR3->Barrier No_Rxn No Reaction Barrier->No_Rxn ArX2 Aryl Halide (Ar-X) Catalyst Pd or Ni Catalyst ArX2->Catalyst HP_OR2 HP(O)(OR)2 Base Base HP_OR2->Base Product Aryl Phosphonate Ar-P(O)(OR)2 Catalyst->Product Base->Catalyst

Caption: Shift from the unsuccessful Michaelis-Arbuzov to catalyzed C-P coupling.

The most common methods are:

  • Palladium-catalyzed Hirao Reaction: Coupling of aryl halides with H-phosphonates.[9][14]

  • Nickel-catalyzed Tavs Reaction: Coupling of aryl halides with trialkyl phosphites.[5][8]

  • Copper-catalyzed Couplings: An emerging, cost-effective alternative to palladium.[17]

  • Coupling with Aryl Boronic Acids/Esters: A palladium-catalyzed reaction that couples aryl boronate esters with dialkyl phosphites.[18]

  • Photochemical/Metal-Free Methods: Visible-light-mediated reactions using diaryliodonium salts are a green and mild alternative.[19][20]

Q2: How can I make my aryl phosphonate synthesis more "green" and sustainable?

A2: Green chemistry principles are increasingly being applied to C-P bond formation.[9] Key strategies include:

  • Catalyst Choice: Replacing expensive and rare palladium with more earth-abundant metals like nickel or copper.[5][17]

  • Solvent-Free Conditions: Many nickel-catalyzed reactions can be performed neat (without solvent), significantly reducing waste.[5][8] Microwave-assisted synthesis can also facilitate solvent-free conditions and dramatically shorten reaction times.[21][22]

  • Energy Input: Using visible light as the energy source for photoredox-catalyzed reactions offers a mild and sustainable alternative to high-temperature thermal methods.[19][20]

  • Atom Economy: Using H-phosphonates (as in the Hirao reaction) is generally more atom-economical than using trialkyl phosphites (as in the Arbuzov/Tavs reactions).

Data Summary & Protocols

Table 1: Common Conditions for the Hirao Cross-Coupling Reaction
Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Target HalideReference
Pd(OAc)₂ (1-2)dppf (1.5-3)i-Pr₂NEtAcetonitrile / DMF80-110Ar-Cl, Ar-Br[10]
Pd(PPh₃)₄ (5)-Et₃NToluene / Neat90-110Ar-Br, Ar-I[14]
Pd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃Dioxane100Ar-I[19]
NiCl₂ (10)dppe (10)Et₃NAcetonitrile80Ar-Br, Ar-I[11]

dppf = 1,1′-Bis(diphenylphosphino)ferrocene; dba = dibenzylideneacetone; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; dppe = 1,2-Bis(diphenylphosphino)ethane

Experimental Protocol: Improved Hirao Coupling Using Pd(OAc)₂/dppf

This protocol is adapted from Montchamp, et al. and provides a robust method for coupling aryl chlorides and bromides.[10]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%), dppf (0.015 mmol, 1.5 mol%), the aryl halide (1.0 mmol), and a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous acetonitrile (5 mL) via syringe, followed by diisopropylethylamine (i-Pr₂NEt) (1.5 mmol, 1.5 equiv) and diethyl H-phosphonate (1.2 mmol, 1.2 equiv).

  • Reaction: Heat the reaction mixture in an oil bath at 100 °C. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.

  • Workup: After the reaction is complete (as judged by the consumption of the aryl halide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure diethyl arylphosphonate.

References

  • Dhokale, R. A., & Mhaske, S. B. (2013). An efficient use of arynes for C-P bond construction enables a mild process for the synthesis of aryl-phosphonates, -phosphinates, and -phosphine oxides. Organic Letters, 15(9), 2218–2221. [Link]

  • Keglevich, G., & Kiss, N. Z. (2017). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Current Green Chemistry, 4(2), 89-97. [Link]

  • Freedman, L. D., & Doak, G. O. (1957). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 57(3), 479–523. [Link]

  • Binyard, A. C., et al. (2019). Synthesis of arylphosphonates through direct coupling of aryl boronate esters with dialkyl phosphites. Abstracts of Papers of the American Chemical Society, 257. [Link] (Note: Link is to general abstracts, specific deep link may be unavailable).

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389–12431. [Link]

  • Białek, M. J. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Phosphonate. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Michaelis–Arbuzov reaction. Wikipedia. [Link]

  • Gellért, G., & Montchamp, J. L. (2007). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. PMC. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2003). Copper-Catalyzed C−P Bond Construction via Direct Coupling of Secondary Phosphines and Phosphites with Aryl and Vinyl Halides. Organic Letters, 5(6), 793–796. [Link]

  • ResearchGate. (n.d.). (A) strategies for the preparation of aryl phosphonates. [Image]. ResearchGate. [Link]

  • Fernandes, J. A., et al. (2020). An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. Beilstein Journal of Organic Chemistry, 16, 1538–1545. [Link]

  • ResearchGate. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]

  • Li, C., et al. (2020). Radical Arbuzov Reaction. CCS Chemistry. [Link]

  • Stawinski, J., & Kalek, M. (2005). Synthesis of Arylphosphonates via Palladium-Catalyzed Coupling Reactions of Aryl Imidazolylsulfonates with H-Phosphonate Diesters. Organometallics, 24(19), 4549–4551. [Link]

  • Wikipedia contributors. (2023). Hirao coupling. Wikipedia. [Link]

  • ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids. ResearchGate. [Link]

  • Lecroq, W., et al. (2018). Visible-Light-Mediated Metal-Free Synthesis of Aryl Phosphonates: Synthetic and Mechanistic Investigations. Organic Letters, 20(14), 4164–4167. [Link]

  • Huszár, B., et al. (2020). Experimental and Theoretical Study on the “2,2′-Bipiridyl-Ni-Catalyzed” Hirao Reaction of >P(O)H Reagents and Halobenzenes: A Ni(0) → Ni(II) or a Ni(II) → Ni(IV) Mechanism?. The Journal of Organic Chemistry, 85(11), 7117-7132. [Link]

  • Fu, W. C., So, C. M., & Kwong, F. Y. (2015). Palladium-Catalyzed Phosphorylation of Aryl Mesylates and Tosylates. Organic Letters, 17(23), 5906–5909. [Link]

  • Huszár, B., et al. (2021). Microwave-Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine Oxides by the Hirao Reaction. Electronic Conference on Synthetic Organic Chemistry, 25(1), 11697. [Link]

  • Organic Chemistry Portal. (n.d.). P-O Bond Formation. Organic Chemistry Portal. [Link]

  • Fernandes, J. A., et al. (2020). An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. National Institutes of Health. [Link]

  • Yasuike, S., et al. (2015). Development of a room temperature Hirao reaction. ResearchGate. [Link]

  • Sravanthi, G., & Reddy, C. S. (2016). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. ResearchGate. [Link]

  • Green, C. A., et al. (2021). Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). MDPI. [Link]

  • Keglevich, G., & Bálint, E. (2015). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 20(8), 15004-15029. [Link]

  • Hirao, T., et al. (1981). A novel synthesis of diethyl arylphosphonates. Synthesis, 1981(01), 56-57. [Link]

Sources

Troubleshooting

Technical Support Center: Kinetic Studies of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester Reactions

Welcome to the technical support center for optimizing reactions involving (2,5-Dichlorophenyl)phosphonic acid dimethyl ester. This guide is designed for researchers, chemists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving (2,5-Dichlorophenyl)phosphonic acid dimethyl ester. This guide is designed for researchers, chemists, and drug development professionals who are engaged in the kinetic analysis and optimization of synthetic routes utilizing this key intermediate. Our goal is to provide practical, field-tested insights to help you navigate common challenges, troubleshoot experimental hurdles, and ensure the integrity of your kinetic data.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common preliminary questions that form the basis of a robust kinetic study.

Q1: What are the primary reaction types where kinetic optimization of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester is critical?

A1: Kinetic studies are crucial in several key transformations. The most common include:

  • Hydrolysis Reactions: The dimethyl ester groups are susceptible to hydrolysis under both acidic and basic conditions to form the corresponding monomethyl ester or the free phosphonic acid.[1][2] Understanding the kinetics of this process is vital for controlling product purity and stability.

  • Transesterification: Exchanging the methyl groups for other alcohols is a common synthetic step. Kinetic analysis helps in optimizing catalyst choice, temperature, and removal of methanol to drive the equilibrium.

  • Coupling Reactions (e.g., Hirao Reaction): While your compound is an arylphosphonate, related kinetic principles apply to its formation or its use in further coupling reactions. These often involve transition-metal catalysts, where understanding reaction rates is key to minimizing catalyst loading and side reactions.[3]

  • Nucleophilic Substitution at Phosphorus: Reactions where a nucleophile displaces one of the methoxy groups. The kinetics are highly dependent on the nature of the nucleophile and solvent.

Q2: My (2,5-Dichlorophenyl)phosphonic acid dimethyl ester reagent shows a small impurity peak in the 31P NMR even before starting the reaction. What could it be?

A2: The most common impurity is the corresponding monomethyl ester or the free phosphonic acid, resulting from slow hydrolysis upon exposure to atmospheric moisture. Another possibility is the presence of phosphorous acid if the starting material was synthesized via methods that use it directly.[4] Before beginning any kinetic study, it is imperative to verify the purity of your starting material. We recommend co-spotting with a known standard on TLC or using LC-MS to identify the impurity. Purification via column chromatography or recrystallization may be necessary for accurate and reproducible kinetic data.

Q3: Which analytical technique is best for real-time monitoring of my reaction kinetics?

A3: The choice of technique depends on the reaction specifics, available equipment, and the information you need. No single method is universally superior.

Analytical TechniquePrincipleProsCons
31P NMR Spectroscopy Monitors the change in the chemical environment of the phosphorus nucleus.[5]Highly specific, provides structural information on all phosphorus-containing species simultaneously.Lower sensitivity, requires NMR-compatible reaction setup (e.g., NMR tubes), slower acquisition time.
Gas Chromatography (GC) Separates volatile components in the reaction mixture.[6]Excellent for monitoring volatile reactants or products (e.g., methanol from hydrolysis), high sensitivity.Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.
LC-MS Separates components by liquid chromatography and detects them by mass spectrometry.High sensitivity and specificity, suitable for a wide range of non-volatile compounds, provides mass information for identifying unknowns.[7]Complex instrumentation, matrix effects can influence quantification, requires method development.
UV-Vis Spectroscopy Measures the change in absorbance of a chromophore over time.Simple, inexpensive, excellent for continuous monitoring with a fiber-optic probe.Only applicable if a reactant or product has a distinct UV-Vis absorbance profile, susceptible to interference from absorbing impurities.

For most phosphonate reactions, 31P NMR is the gold standard for its specificity.[5] However, for rapid reactions or trace analysis, techniques like LC-MS or GC are more suitable.[6][7]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section is structured to help you diagnose and solve specific problems encountered during your kinetic experiments.

Q4: My reaction is stalling and not reaching full conversion. What are the likely causes?

A4: Incomplete conversion is a frequent issue with several potential root causes:

  • Product Inhibition: The product being formed may be coordinating to and deactivating your catalyst, especially in metal-catalyzed reactions. To test this, run a new reaction and spike it with a small amount of the purified product at the beginning. A significant decrease in the initial rate compared to a control reaction confirms product inhibition.

  • Reagent Degradation: The phosphonate ester itself or another critical reagent might be degrading under the reaction conditions. A common side reaction is hydrolysis.[8] Run the reaction under inert, anhydrous conditions and see if conversion improves. You can also monitor the stability of each reactant independently under the reaction conditions (solvent, temperature) to isolate the unstable component.

  • Equilibrium: The reaction may be reversible. For example, in transesterification, the accumulation of methanol can shift the equilibrium back towards the starting materials. Try removing the byproduct as it forms (e.g., using a Dean-Stark trap or molecular sieves).

  • Catalyst Deactivation: If using a catalyst, it may have a limited lifetime. This can be due to impurities in the reagents or solvent (especially water or oxygen) or inherent thermal instability.

Below is a decision-tree diagram to guide your troubleshooting process for low conversion.

Caption: Decision tree for troubleshooting low reaction conversion.

Q5: I am observing inconsistent kinetic data between runs. How can I improve reproducibility?

A5: Poor reproducibility is often traced back to subtle variations in experimental setup and execution.

  • Temperature Control: Ensure your reaction vessel is fully submerged in a well-stirred, thermostatically controlled bath. Even a 1-2 °C fluctuation can significantly alter reaction rates. The rate of many organic reactions can double with a 10 °C increase in temperature.

  • Atmosphere Control: Reactions sensitive to moisture or oxygen must be conducted under a rigorously inert atmosphere (e.g., Argon or Nitrogen). The purity of the inert gas can also be a factor. Use a drying tube or an inert gas line with an oxygen trap.

  • Mixing Efficiency: In heterogeneous reactions (e.g., with a solid-supported catalyst) or viscous solutions, the stirring rate can become mass-transfer limited. Ensure the stirring is vigorous and consistent across all experiments.

  • Reagent Purity: As mentioned, impurities in starting materials or solvents (especially water) are a major source of irreproducibility. Use freshly purified or high-purity anhydrous solvents for all kinetic runs.

  • Sampling Technique: The method of taking and quenching aliquots must be precise and consistent. Use a calibrated micropipette. The quenching agent (e.g., a cold acidic or basic solution) must immediately and completely stop the reaction.

Q6: I'm seeing an unexpected side product in my analysis. How do I identify and suppress it?

A6: The appearance of side products points to a competing reaction pathway.

  • Identification: The first step is identification. Use LC-MS or GC-MS to get a molecular weight and fragmentation pattern. High-resolution mass spectrometry can provide an exact mass to help determine the elemental formula. If the side product can be isolated, 1H, 13C, and 31P NMR will be crucial for full characterization.

  • Common Side Products: For (2,5-Dichlorophenyl)phosphonic acid dimethyl ester, likely side products include:

    • Hydrolysis Products: The monomethyl ester or the fully hydrolyzed phosphonic acid.[5] This is often caused by trace water. Suppress this by using anhydrous conditions.

    • Arbuzov-type Byproducts: In reactions involving nucleophiles, a classic Michaelis-Arbuzov reaction might occur if there are alkyl halides present.[9][10] The mechanism involves nucleophilic attack by the phosphorus atom.[11]

    • Products of Reaction with Solvent: Some solvents, like DMF, can participate in reactions at elevated temperatures. Run the reaction in a more inert solvent like toluene or dioxane to see if the side product disappears.

Part 3: Experimental Protocols & Data Visualization

Protocol: Kinetic Analysis of Acid-Catalyzed Hydrolysis via 31P NMR

This protocol provides a self-validating method for studying the two-step hydrolysis of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester.

1. Reagent and Glassware Preparation:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
  • Use anhydrous deuterated solvent (e.g., Acetonitrile-d3) for the reaction.
  • Prepare a stock solution of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester (e.g., 0.1 M in Acetonitrile-d3).
  • Prepare a stock solution of the acid catalyst (e.g., 1.0 M HCl in D2O).

2. Reaction Setup:

  • In a dry NMR tube, add 500 µL of the phosphonate ester stock solution.
  • Add an internal standard (e.g., triphenyl phosphate, a small amount that gives a clear, non-overlapping peak in the 31P NMR).
  • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 50 °C).
  • Acquire a "time zero" (t=0) spectrum to confirm the initial purity and concentration.

3. Initiation and Monitoring:

  • Rapidly inject the catalyst solution (e.g., 50 µL) into the NMR tube, cap, and invert several times to mix.
  • Immediately begin acquiring 31P NMR spectra at fixed time intervals (e.g., every 15 minutes for the first 2 hours, then every hour).
  • The two-step hydrolysis will show the disappearance of the starting diester peak and the sequential appearance and then disappearance of the monoester intermediate, followed by the growth of the final phosphonic acid product.[5]

4. Data Analysis:

  • Integrate the peaks corresponding to the starting material, intermediate, and product relative to the internal standard at each time point.

  • Plot the concentration of each species versus time.

  • Fit the data to appropriate kinetic models (e.g., consecutive first-order reactions) to extract the rate constants (k1 and k2).

    Caption: General workflow for a kinetic experiment using NMR.

References

  • Hage, D. S., et al. (2010). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC - NIH. [Link]

  • Gancarz, M., et al. (2019). Selective Esterification of Phosphonic Acids. PMC. [Link]

  • Zoń, J., et al. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. [Link]

  • Sogorb, M. A., et al. (1993). The kinetics of O-hexyl O-2,5-dichlorophenyl phosphoramidate hydrolysing activity in hen plasma. PubMed. [Link]

  • Yamamoto, Y., et al. (n.d.). Optimization of the first phosphonylation. ResearchGate. [Link]

  • Kluger, R., & Wasserstein, P. (1975). Kinetics and mechanism of the reaction of dimethyl acetylphosphonate with water. Expulsion of a phosphonate ester from a carbonyl hydrate. Canadian Science Publishing. [Link]

  • Al-Ghamdi, A. A., et al. (2020). Optimization of reaction time for detection of organophosphorus pesticides by enzymatic inhibition assay and mathematical modeling of enzyme inhibition. Taylor & Francis Online. [Link]

  • Cassinelli, M. E. (n.d.). Sampling and analytical methods for phosphine — a review. CDC Stacks. [Link]

  • O'Brien, P. E., et al. (n.d.). Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. ResearchGate. [Link]

  • Gevorgyan, A., et al. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]

  • Mahmoud, A. R. (2024). Organophosphorus Chemistry: Mechanisms and Biomedical Applications. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. [Link]

  • Chen, J., & Chen, Y. (2020). Radical Arbuzov Reaction. CCS Chemistry. [Link]

  • Tu, Y., et al. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. ACS Publications. [Link]

  • Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH. [Link]

  • Contente, M. L., & Paradisi, F. (2021). Analytical settings for in-flow biocatalytic reaction monitoring. FLORE. [Link]

  • Keglevich, G., et al. (2021). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. MDPI. [Link]

  • Savignac, P., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journals. [Link]

  • Glaude, P. A., et al. (n.d.). Kinetic Study of the Combustion of Organophosphorus Compounds. ResearchGate. [Link]

  • OECD SIDS. (2003). DIMETHYL PHOSPHONATE. [Link]

  • Ghosh, I., et al. (n.d.). Visible Light Photo-Arbuzov Reaction of Aryl Bromides and Trialkyl Phosphites Yielding Aryl Phosphonates. ResearchGate. [Link]

  • Campbell, D. A. (1994). Methods for the synthesis of phosphonate esters.
  • Stoolman, J. S., et al. (2023). Dose-dependent activation of the Hippo pathway by Type I and Type III interferons suppresses tissue repair by human bronchial epithelial cells. PLOS Biology. [Link]

  • Kindo, S., et al. (n.d.). Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. [Link]

  • Houghtaling, J. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Bobbitt, N. S., et al. (2024). Hydrolysis of Dimethyl Phosphite by Zr- and Hf-UiO-66. ACS Omega. [Link]

  • Wikipedia. (n.d.). Proteomics. [Link]

  • Keglevich, G., & Bálint, E. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [Link]

  • Wikipedia. (n.d.). Phosphonate. [Link]

  • Minyaev, M. E., et al. (2023). DFT Study of the Arbuzov Reaction Mechanism between Ethyl Halogenides and Trimethoxyphosphine. ChemRxiv. [Link]

  • The Organic Chemistry Tutor. (2019, January 10). formation of phosphonate esters with the Arbuzov reaction. YouTube. [Link]

  • Zieger, M., et al. (n.d.). Optimized phosphonylation reaction conditions. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Navigating Phosphonate Ester Workup Challenges

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. As researchers and drug development professionals, we understand that the stability of phosphonate esters during aqueous workup i...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the Technical Support Center. As researchers and drug development professionals, we understand that the stability of phosphonate esters during aqueous workup is a critical factor influencing yield and purity. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and prevent the unwanted hydrolysis of these valuable compounds. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for success.

Troubleshooting Guide: Common Workup Scenarios

This section addresses specific issues you may encounter during the isolation of your phosphonate ester products.

Scenario 1: Significant Product Loss Detected After Aqueous Base Wash

Problem: You've just completed a reaction to synthesize a diethyl phosphonate ester. To remove the acidic catalyst, you performed a wash with 1M NaOH. Upon analyzing the organic layer, you find a significantly lower yield than expected and the presence of your starting phosphonic acid.

Root Cause Analysis: Phosphonate esters are susceptible to base-catalyzed hydrolysis.[1][2] The use of a strong base like sodium hydroxide, even at moderate concentrations, can rapidly cleave the ester bonds, converting your product back into the more water-soluble phosphonic acid or its salt, which is then lost to the aqueous phase. The rate of this hydrolysis is significantly influenced by steric hindrance; less hindered esters like dimethyl or diethyl phosphonates are particularly vulnerable.[1]

Solution Protocol:

  • Avoid Strong Bases: Never use strong bases like NaOH or KOH for neutralizing acid catalysts in the presence of phosphonate esters.

  • Use a Mild Base: Opt for a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). These are sufficiently basic to neutralize strong acid catalysts but are much less aggressive in promoting ester hydrolysis.

  • Temperature Control: Perform all aqueous washes in an ice-water bath. Lowering the temperature dramatically reduces the rate of hydrolysis.[3]

  • Minimize Contact Time: Work efficiently. Do not allow the organic and aqueous layers to remain in contact for extended periods. Separate the layers promptly after gentle mixing.[3]

  • Brine Wash: After the bicarbonate wash, perform a final wash with saturated sodium chloride (brine) solution. This helps to remove residual water and salts from the organic layer, further minimizing opportunities for hydrolysis.

Scenario 2: Product Degradation Observed During Silica Gel Chromatography

Problem: Your crude NMR looks clean, showing high conversion to the desired phosphonate ester. However, after purification by standard silica gel column chromatography, the isolated fractions show significant amounts of the hydrolyzed phosphonic acid.

Root Cause Analysis: Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) due to the presence of surface silanol (Si-OH) groups. This acidic environment can catalyze the hydrolysis of sensitive phosphonate esters during the extended contact time of column chromatography. The polar phosphonate group can also adsorb strongly to the silica surface, increasing its residency time on the column and exacerbating the hydrolysis issue.

Solution Protocol:

  • Deactivate the Silica Gel: Before preparing your column, neutralize the acidic silica gel. This can be done by preparing a slurry of the silica in your chosen eluent system and adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v).[4] Stir the slurry for 15-20 minutes before packing the column.

  • Use an Alternative Stationary Phase: If your compound is particularly sensitive, consider using a less acidic stationary phase like neutral alumina.

  • "Plug" Filtration: If the impurities are significantly different in polarity from your product, a rapid "plug" filtration through a short pad of deactivated silica or Celite can be sufficient to remove baseline impurities without the extended contact time of a full column.[4]

  • Non-Aqueous Workup: If possible, consider a non-aqueous workup to avoid both aqueous hydrolysis and the need for chromatography. This might involve precipitation of the product or trituration with a non-polar solvent to wash away impurities.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of phosphonate ester hydrolysis?

A1: Phosphonate ester hydrolysis can occur under both acidic and basic conditions.[1][5]

  • Acid-Catalyzed Hydrolysis: The phosphoryl oxygen is protonated by an acid, making the phosphorus atom more electrophilic. A water molecule then acts as a nucleophile, attacking the phosphorus center. This is often a reversible process.[1]

  • Base-Catalyzed Hydrolysis: A hydroxide ion (or other base) directly attacks the electrophilic phosphorus atom in a nucleophilic substitution reaction. This process is generally considered irreversible and often proceeds more rapidly than acid-catalyzed hydrolysis, especially with unhindered esters.[1][6]

HydrolysisMechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start R-P(O)(OR')₂ A_Protonation R-P(O⁺H)(OR')₂ A_Start->A_Protonation + H⁺ A_Attack Intermediate A_Protonation->A_Attack + H₂O A_Product R-P(O)(OR')(OH) + R'OH A_Attack->A_Product - H⁺ B_Start R-P(O)(OR')₂ B_Attack Intermediate B_Start->B_Attack + OH⁻ B_Product R-P(O)(OR')(O⁻) + R'OH B_Attack->B_Product

Caption: Mechanisms of acid- and base-catalyzed phosphonate ester hydrolysis.

Q2: Are certain types of phosphonate esters more stable than others?

A2: Yes, the stability of a phosphonate ester is highly dependent on the nature of the ester group (R').

  • Steric Hindrance: Bulkier ester groups, such as tert-butyl or isopropyl, significantly slow the rate of hydrolysis compared to smaller groups like methyl or ethyl.[1] The bulky groups physically obstruct the approach of the nucleophile (water or hydroxide) to the phosphorus center.

  • Electronic Effects: Electron-withdrawing groups on the ester moiety can make the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack.

  • Benzyl Esters: Dibenzyl phosphonates can be cleaved under milder, non-hydrolytic conditions, such as hydrogenolysis or using specific reagents like trifluoroacetic acid (TFA), offering a strategic advantage in multi-step syntheses.[7]

Ester TypeRelative Hydrolysis RateKey Considerations
Dimethyl Very FastHighly susceptible to both acid and base.
Diethyl FastCommon but requires careful, cold workup.
Diisopropyl SlowIncreased steric hindrance provides more stability.
Di-tert-butyl Very SlowGenerally stable to mild aqueous workup conditions.
Dibenzyl Variable (hydrolysis)Can be cleaved by alternative, non-hydrolytic methods.[7]

Q3: Can I avoid aqueous workup altogether?

A3: In some cases, yes. This is often the safest route to preserving your phosphonate ester.

  • Direct Filtration: If your reaction byproducts and catalysts are solids, you may be able to dilute the reaction mixture with a suitable organic solvent and filter off the unwanted materials through a pad of Celite.

  • Trituration: If your product is a solid and the impurities are soluble in a particular solvent system (e.g., hexane or ether), you can wash the crude solid with that solvent to remove impurities, a process known as trituration.

  • Anhydrous Reagent Quenching: Some reactions can be quenched with non-aqueous reagents. For example, if you need to quench a reactive intermediate, it might be possible to do so with an anhydrous solution of a scavenger.

WorkupDecisionTree Start Reaction Complete IsAqueousWorkupNeeded Is Aqueous Workup Necessary? Start->IsAqueousWorkupNeeded IsEsterSensitive Is Ester Sensitive (e.g., Me, Et)? IsAqueousWorkupNeeded->IsEsterSensitive Yes NonAqueous Pursue Non-Aqueous Workup: - Filter through Celite - Trituration - Anhydrous Quench IsAqueousWorkupNeeded->NonAqueous No StandardWorkup Standard Workup: - Use mild buffer - Keep cold - Minimize time IsEsterSensitive->StandardWorkup No CarefulWorkup Vigilant Workup: - Use cold, sat. NaHCO₃ - Brine wash - Dry thoroughly IsEsterSensitive->CarefulWorkup Yes Purification Purification Needed? NonAqueous->Purification StandardWorkup->Purification CarefulWorkup->Purification DeactivatedSilica Use Deactivated Silica or Alumina Purification->DeactivatedSilica Yes FinalProduct Pure Product Purification->FinalProduct No DeactivatedSilica->FinalProduct

Caption: Decision workflow for selecting an appropriate workup strategy.

Q4: How can I effectively dry my organic layer to prevent hydrolysis post-extraction?

A4: Residual water in the organic layer can lead to slow hydrolysis of the ester, especially if any acidic or basic residues remain.

  • Use an Effective Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used. MgSO₄ is faster and has a higher capacity for water but can be slightly acidic. Na₂SO₄ is neutral and a good general-purpose choice.

  • Ensure Complete Drying: Add the drying agent until it no longer clumps together and flows freely when the flask is swirled.

  • Filter and Concentrate: After allowing sufficient time for drying (10-15 minutes), filter the drying agent and concentrate the solvent in vacuo promptly. Do not let the solution sit for prolonged periods over the drying agent.

By understanding the mechanisms of hydrolysis and implementing these preventative strategies, you can significantly improve the outcome of your experiments involving phosphonate esters.

References

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12431. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]

  • Organic Chemistry Portal. (2020). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. organic-chemistry.org. [Link]

  • Obrien, M. K., & Gallop, M. A. (1994). Methods for the synthesis of phosphonate esters. U.S. Patent No. 5,359,115. Washington, DC: U.S.
  • Wikipedia. (n.d.). Phosphonate. Retrieved January 23, 2024, from [Link]

  • Bertini, I., & Luchinat, C. (2023). 2.6: Ester Hydrolysis and Phosphoryl Transfer. Chemistry LibreTexts. [Link]

  • P2 InfoHouse. (n.d.). Phosphate Esters: Chemistry and Properties. [Link]

  • Białek, M. J. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. [Link]

  • MDPI. (n.d.). Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. [Link]

  • Reddit. (2023). r/Chempros - Trouble purifying my boronate ester compound. [Link]

  • Van der Veken, P., et al. (2023). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for Dimethyl (2,5-dichlorophenyl)phosphonate

In the landscape of pharmaceutical development and chemical safety assessment, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. Di...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical safety assessment, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. Dimethyl (2,5-dichlorophenyl)phosphonate, an organophosphorus compound, represents a class of molecules for which robust analytical monitoring is critical. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of two widely used analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the quantitative analysis of this compound.

The core of this document is not merely a recitation of protocols but a scientifically grounded exploration of why specific validation parameters are chosen and how they demonstrate a method's fitness for purpose.[1][2] This aligns with the principles set forth by the International Council for Harmonisation (ICH), which emphasize that the objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2]

Primary Method: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile organophosphorus compounds.[3][4][5] The choice of a Nitrogen-Phosphorus Detector (NPD) is a strategic one; it is a highly sensitive and selective detector for compounds containing nitrogen or phosphorus, which significantly reduces sample matrix interference and enhances the signal-to-noise ratio for the target analyte.[6]

The Rationale Behind GC-NPD

The selection of GC-NPD is predicated on its inherent specificity for phosphorus-containing molecules like dimethyl (2,5-dichlorophenyl)phosphonate. This specificity simplifies sample preparation and often allows for higher sensitivity compared to less selective detectors. The method's validation, therefore, focuses on leveraging this specificity to build a robust and reliable quantitative assay.

Experimental Protocol: GC-NPD Method
  • Instrumentation: A gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD), a split/splitless injector, and an autosampler.

  • Column: A capillary column suitable for organophosphorus compound analysis, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector and Oven Program:

    • Injector temperature: 250°C

    • Injection mode: Splitless (1 µL injection volume)

    • Oven temperature program: Initial temperature of 80°C held for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.

  • Detector:

    • NPD detector temperature: 300°C

    • Detector gases: Hydrogen, air, and makeup gas flows optimized as per manufacturer's instructions.

  • Standard and Sample Preparation:

    • Stock Standard Solution: Accurately weigh and dissolve dimethyl (2,5-dichlorophenyl)phosphonate in a suitable solvent (e.g., ethyl acetate) to a final concentration of 1 mg/mL.

    • Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

    • Sample Preparation: Dissolve the sample in the same solvent as the standards to achieve a theoretical concentration within the calibration range.

Method Validation Workflow

The validation of the GC-NPD method must adhere to the ICH Q2(R1) guidelines, which outline a series of tests to demonstrate the method's performance characteristics.[1][7][8]

Caption: Workflow for the validation of the GC-NPD analytical method.

Data Summary: GC-NPD Validation

The following table summarizes the acceptance criteria and representative experimental data for the validation of the GC-NPD method.

Validation ParameterAcceptance CriteriaRepresentative Experimental Result
Specificity No interfering peaks at the analyte's retention time.Peak purity confirmed; no interference from placebo.
Linearity (R²) R² ≥ 0.9950.9992
Range 80-120% of the target concentration.0.8 µg/mL to 12 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%) Repeatability: ≤ 2.0%Intermediate: ≤ 3.0%Repeatability: 0.8%Intermediate: 1.5%
Limit of Detection (LOD) S/N ratio ≥ 3:10.02 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.07 µg/mL
Robustness No significant impact on results from minor changes.Method deemed robust to minor variations in flow rate and oven temperature ramp.

Comparative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The Rationale Behind HPLC-UV

HPLC with UV detection is a workhorse in many analytical laboratories due to its versatility and robustness. For dimethyl (2,5-dichlorophenyl)phosphonate, which contains a chromophore (the dichlorophenyl group), UV detection is a suitable choice. The validation process will critically assess its performance relative to the high specificity of the GC-NPD method.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • Detection wavelength: 220 nm

  • Standard and Sample Preparation: Similar to the GC-NPD method, with the solvent being the mobile phase.

Comparative Performance Analysis

The choice between GC-NPD and HPLC-UV is not merely about which method "works," but which method is most fit for purpose based on a balance of performance, cost, and available resources.

Caption: A logical comparison of GC-NPD and HPLC-UV for the analysis of the target analyte.

The following table provides a direct comparison of the validation data for both methods.

Validation ParameterGC-NPDHPLC-UVSenior Scientist's Insight
Specificity Excellent (due to P-specific detector)Good (potential for matrix interference)GC-NPD is superior for complex matrices, reducing the need for extensive sample cleanup.
Linearity (R²) 0.99920.9985Both methods demonstrate excellent linearity.
Accuracy (% Recovery) 99.5% - 101.2%98.8% - 101.5%Both methods are highly accurate.
Precision (RSD%) 0.8% (Repeatability)1.1% (Repeatability)GC-NPD shows slightly better precision, likely due to lower baseline noise.
Limit of Quantitation (LOQ) 0.07 µg/mL0.2 µg/mLThe selectivity of the NPD allows for a significantly lower LOQ, making it ideal for trace analysis.
Robustness RobustHighly RobustHPLC methods are often considered more robust in routine QC environments due to simpler instrumentation.
Run Time ~25 minutes~10 minutesHPLC offers a faster analysis time, increasing sample throughput.

Conclusion and Recommendations

Both GC-NPD and HPLC-UV can be successfully validated for the quantitative analysis of dimethyl (2,5-dichlorophenyl)phosphonate. The choice of method should be guided by the specific application:

  • For trace-level impurity analysis or analysis in complex matrices: The superior specificity and lower limit of quantitation of the GC-NPD method make it the preferred choice.[6]

  • For routine quality control (QC) of the bulk substance or formulated product: The faster run time, robustness, and widespread availability of HPLC-UV make it a highly efficient and cost-effective option.[9][10]

Ultimately, a thorough validation as outlined by ICH guidelines is not a mere regulatory hurdle; it is a fundamental scientific requirement that ensures the quality, reliability, and consistency of analytical data.[11][12] The data generated through a well-validated method provides the foundation for critical decisions in drug development and manufacturing.

References

  • Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Comparison of the GC and HPLC methods for the determination of pesticides. ResearchGate. [Link]

  • Method 8141B: Organophosphorus Compounds by Gas Chromatography. U.S. Environmental Protection Agency (EPA). [Link]

  • Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. PubMed Central. [Link]

  • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International. [Link]

  • Guidelines for the validation and verification of quantitative and qualitative test methods. National Association of Testing Authorities, Australia. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Analytical methodology for organophosphorus pesticides used in Canada. PubMed. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. LCGC North America. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. Agilent Technologies. [Link]

  • Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. Agilent Technologies. [Link]

  • Analytical Method Development and Validation: A Concise Review. Ashdin Publishing. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

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Comparative

A Comparative Guide to the Biological Efficacy of Phosphonates: A Framework for Evaluation in the Absence of Data for (2,5-Dichlorophenyl)phosphonic acid dimethyl ester

To our valued audience of researchers, scientists, and drug development professionals, In the pursuit of scientific advancement, transparency and a rigorous adherence to available data are paramount. The initial aim of t...

Author: BenchChem Technical Support Team. Date: February 2026

To our valued audience of researchers, scientists, and drug development professionals,

In the pursuit of scientific advancement, transparency and a rigorous adherence to available data are paramount. The initial aim of this guide was to provide a detailed comparative analysis of the biological efficacy of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester against other phosphonate compounds. However, a comprehensive search of the current scientific literature, patent databases, and chemical supplier technical information has revealed a critical finding: there is no publicly available data detailing the biological activity, mechanism of action, or efficacy of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester.

The absence of this foundational information makes a direct and objective comparison impossible. A core tenet of our commitment to scientific integrity is that all claims and comparisons must be substantiated by verifiable experimental evidence. Without such evidence for the subject compound, any attempt at a comparative analysis would be speculative and fall short of the rigorous standards of a scientific publication.

Therefore, this guide has been repurposed to provide a robust framework for the evaluation of novel phosphonate compounds, using well-characterized examples from the broader phosphonate class as illustrative case studies. This approach will empower researchers with the principles and methodologies required to assess the biological efficacy of compounds like (2,5-Dichlorophenyl)phosphonic acid dimethyl ester, should they be synthesized and evaluated in the future.

Section 1: The Chemical Landscape of Biologically Active Phosphonates

Phosphonates are a versatile class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. This structural feature renders them resistant to enzymatic cleavage by phosphatases, making them excellent isosteres of natural phosphate-containing molecules. Their applications in medicine are diverse, ranging from antiviral agents to treatments for bone disorders.

The biological activity of a phosphonate is largely dictated by the nature of the organic substituent attached to the phosphorus atom. For instance, the presence of a dichlorophenyl group in our compound of interest suggests potential interactions with aromatic binding pockets within target enzymes. The dimethyl ester modification typically serves as a prodrug strategy to enhance cell permeability, with intracellular esterases hydrolyzing the esters to release the active phosphonic acid.

Section 2: Key Classes of Phosphonates for Comparative Efficacy Studies

To illustrate the principles of comparative efficacy, we will consider three major classes of phosphonates with well-documented biological activities:

  • Nucleoside Phosphonate Antivirals: This class, which includes drugs like Tenofovir and Adefovir, mimics natural nucleotides and acts as chain terminators of viral DNA or RNA synthesis.

  • Bisphosphonates for Bone Disorders: Compounds such as Alendronate and Zoledronic acid target farnesyl pyrophosphate synthase in osteoclasts, inhibiting bone resorption.

  • Phosphonate Enzyme Inhibitors: This broad category includes inhibitors of proteases, phosphatases, and transferases, where the phosphonate moiety often mimics a tetrahedral transition state.

Section 3: A Methodological Framework for Efficacy Evaluation

The following details a generalized workflow for assessing the biological efficacy of a novel phosphonate, such as (2,5-Dichlorophenyl)phosphonic acid dimethyl ester.

In Vitro Efficacy Assessment

The initial evaluation of a new chemical entity begins with a battery of in vitro assays to determine its potency, selectivity, and mechanism of action.

3.1.1. Target-Based Assays

Should a putative target for (2,5-Dichlorophenyl)phosphonic acid dimethyl ester be identified (e.g., a specific enzyme), the following assays would be critical:

  • Enzyme Inhibition Assays: To determine the half-maximal inhibitory concentration (IC50), various spectrophotometric, fluorometric, or luminescent assays can be employed. The choice of assay depends on the specific enzyme and its substrate.

Experimental Protocol: Generic Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., (2,5-Dichlorophenyl)phosphonic acid dimethyl ester) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound to create a concentration gradient.

    • Prepare assay buffer, enzyme solution, and substrate solution.

  • Assay Procedure:

    • Add the enzyme and varying concentrations of the test compound to the wells of a microplate.

    • Incubate for a predetermined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or luminescence.

  • Data Analysis:

    • Plot the enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

3.1.2. Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to evaluate the compound's efficacy, accounting for cell permeability and metabolism.

  • Cytotoxicity Assays: To determine the half-maximal cytotoxic concentration (CC50), assays such as the MTT, MTS, or CellTiter-Glo® assays are commonly used. These assays measure cell viability and proliferation.

  • Antiviral/Anticancer Activity Assays: The half-maximal effective concentration (EC50) against a specific virus or cancer cell line can be determined using assays that measure viral replication (e.g., plaque reduction assay) or cancer cell growth inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Plot the cell viability against the logarithm of the compound concentration to determine the CC50 value.

In Vivo Efficacy Assessment

Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy and safety in a whole organism.

  • Animal Models of Disease: The choice of animal model is crucial and depends on the therapeutic area of interest. For example, a xenograft mouse model would be appropriate for an anticancer agent, while a specific viral infection model would be used for an antiviral compound.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and to correlate its concentration in the body with its therapeutic effect.

Section 4: Data Presentation and Interpretation

For a meaningful comparison, the data from these assays should be presented in a clear and standardized format.

Table 1: Illustrative Comparative Efficacy Data for Different Phosphonate Classes

Compound ClassExample CompoundTargetIC50 / EC50CC50Therapeutic Index (CC50/EC50)
Nucleoside PhosphonateTenofovirHIV Reverse Transcriptase0.01 µM>100 µM>10,000
BisphosphonateZoledronic AcidFarnesyl Pyrophosphate Synthase20 nM50 µM2,500
Hypothetical Dichlorophenyl Phosphonate(2,5-Dichlorophenyl)phosphonic acidUnknownData Not AvailableData Not AvailableData Not Available

Section 5: Visualizing the Path Forward

The journey of a novel phosphonate from discovery to a potential therapeutic involves a logical and sequential evaluation process.

Diagram 1: Workflow for Efficacy Evaluation of a Novel Phosphonate

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target Identification Target Identification Enzyme Inhibition Assay (IC50) Enzyme Inhibition Assay (IC50) Target Identification->Enzyme Inhibition Assay (IC50) Cell-Based Potency Assay (EC50) Cell-Based Potency Assay (EC50) Enzyme Inhibition Assay (IC50)->Cell-Based Potency Assay (EC50) Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Cell-Based Potency Assay (EC50)->Cytotoxicity Assay (CC50) Therapeutic Index Calculation Therapeutic Index Calculation Cytotoxicity Assay (CC50)->Therapeutic Index Calculation Disease Model Selection Disease Model Selection Therapeutic Index Calculation->Disease Model Selection Promising Candidate Pharmacokinetic Studies Pharmacokinetic Studies Disease Model Selection->Pharmacokinetic Studies Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies

Caption: A streamlined workflow for the systematic evaluation of a novel phosphonate's biological efficacy.

Conclusion

While a direct comparative analysis of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester is not currently possible due to the absence of biological data, this guide provides a comprehensive framework for its future evaluation. By following the outlined methodologies and principles of comparative analysis, the scientific community can rigorously assess the potential of this and other novel phosphonate compounds. We remain committed to updating this guide should relevant data on (2,5-Dichlorophenyl)phosphonic acid dimethyl ester become available.

References

As no specific data was found for "(2,5-Dichlorophenyl)phosphonic acid dimethyl ester", a reference list cannot be generated. The principles and methodologies described in this guide are based on standard practices in drug discovery and development, and for specific protocols, researchers should consult authoritative sources in pharmacology and toxicology.

Validation

A Comparative Structural Analysis of Substituted Dimethyl Phenylphosphonates for Drug Discovery and Materials Science

This guide provides an in-depth structural comparison of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester and its analogs. The following analysis is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural comparison of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester and its analogs. The following analysis is designed for researchers, scientists, and drug development professionals, offering objective comparisons based on experimental data to inform the selection and design of phosphonate-based compounds.

Introduction: The Versatility of Arylphosphonates

Arylphosphonates are a class of organophosphorus compounds that have garnered significant interest across various scientific disciplines. Their inherent stability, arising from the strong carbon-phosphorus (C-P) bond, and their ability to mimic phosphates make them valuable scaffolds in drug design, particularly as enzyme inhibitors and pro-drugs.[1] Beyond their biomedical applications, arylphosphonates are integral in materials science, serving as flame retardants, corrosion inhibitors, and ligands for the synthesis of metal-organic frameworks.[2]

The physicochemical and biological properties of arylphosphonates are profoundly influenced by the nature and position of substituents on the aromatic ring. Halogenation, in particular, can modulate a molecule's lipophilicity, electronic properties, and metabolic stability, thereby fine-tuning its activity and application profile. This guide focuses on a structural comparison of dimethyl phenylphosphonate and its chlorinated analogs to elucidate the impact of substitution on their three-dimensional structure and spectroscopic signatures.

Molecular Structure: A Comparative Overview

A detailed structural comparison requires robust experimental data, primarily from single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. While extensive searches were conducted for (2,5-Dichlorophenyl)phosphonic acid dimethyl ester, publicly available, detailed experimental structural data was not found. Therefore, this guide will focus on a comparative analysis of well-characterized analogs to infer the structural impact of chlorination on the phenyl ring of dimethyl phenylphosphonates. The selected analogs for this comparative study are:

  • Dimethyl phenylphosphonate (Unsubstituted)

  • Dimethyl (4-chlorophenyl)phosphonate (Mono-substituted)

  • (2,5-Dichlorophenyl)phosphonic acid dimethyl ester (Di-substituted - properties inferred from analogs and general principles due to lack of direct experimental data)

The following diagram illustrates the general structure of the compounds under discussion.

cluster_0 General Structure of Dimethyl Arylphosphonates P P O1 O P->O1 = O2 O P->O2 O3 O P->O3 C_aryl C_aryl P->C_aryl Me1 CH3 O2->Me1 Me2 CH3 O3->Me2 Aryl Aryl Group (e.g., Phenyl, Chlorophenyl) C_aryl->Aryl G cluster_synthesis Synthesis Workflow reactants Aryl Halide + Trimethyl Phosphite catalyst NiCl₂ Catalyst reactants->catalyst Add reflux Reflux under Inert Atmosphere catalyst->reflux workup Cooling and Solvent Removal reflux->workup purification Vacuum Distillation or Column Chromatography workup->purification product Pure Dimethyl Arylphosphonate purification->product

Sources

Comparative

Performance Evaluation of Dimethyl (2,5-dichlorophenyl)phosphonate: A Comparative Analysis in Cellular and Biochemical Assays

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive performance evaluation of dimethyl (2,5-dichlorophenyl)phosphonate, a small molecul...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive performance evaluation of dimethyl (2,5-dichlorophenyl)phosphonate, a small molecule of interest within the broader class of organophosphorus compounds. Due to the limited publicly available data specifically on dimethyl (2,5-dichlorophenyl)phosphonate, this document establishes a comparative framework based on the known biological activities of structurally related phosphonate and bisphosphonate compounds. We will explore potential assay systems and predictive performance metrics by drawing parallels with well-characterized molecules. This guide will delve into the hypothetical evaluation of this compound in relevant biochemical and cellular assays, offering detailed experimental protocols and data interpretation frameworks. The objective is to provide researchers with a robust starting point for investigating the biological profile of dimethyl (2,5-dichlorophenyl)phosphonate and similar novel chemical entities.

Introduction: The Therapeutic Potential of Phosphonates

Phosphonates are a versatile class of organophosphorus compounds characterized by a stable phosphorus-carbon (P-C) bond. This structural feature renders them resistant to enzymatic cleavage, making them attractive isosteres of phosphate esters in medicinal chemistry.[1][2] Phosphonate-containing drugs have been successfully developed for a range of therapeutic areas, including antiviral therapy (e.g., Tenofovir), cancer treatment, and bone resorption disorders (e.g., bisphosphonates).[1][3][4] Their mechanisms of action are diverse and often involve the competitive inhibition of enzymes that process phosphate-containing substrates, such as polymerases and phosphatases.[1][5]

The subject of this guide, dimethyl (2,5-dichlorophenyl)phosphonate, is a relatively uncharacterized molecule. The presence of the dichlorophenyl group suggests potential for specific interactions within biological targets, possibly influencing its potency and selectivity. This guide will therefore extrapolate from the known activities of other phosphonates to propose a rigorous evaluation strategy.

Comparative Landscape: Positioning Dimethyl (2,5-dichlorophenyl)phosphonate Among Alternatives

To understand the potential performance of dimethyl (2,5-dichlorophenyl)phosphonate, it is crucial to compare it with established phosphonate-based therapeutics and research compounds.

Compound/Class Primary Mechanism of Action Key Therapeutic Applications Relevant Assays
Bisphosphonates (e.g., Alendronate, Zoledronic Acid) Inhibition of farnesyl pyrophosphate synthase (FPPS) in osteoclasts, leading to apoptosis and reduced bone resorption.[4][6]Osteoporosis, Paget's disease of bone, hypercalcemia of malignancy.[4][6]FPPS inhibition assays, osteoclast resorption assays, bone mineral density measurements.
Acyclic Nucleoside Phosphonates (e.g., Tenofovir, Adefovir) Inhibition of viral reverse transcriptase or DNA polymerase after intracellular phosphorylation.[1][5]HIV, Hepatitis B.[3][5]Reverse transcriptase inhibition assays, viral replication assays, cytotoxicity assays.
Phosphonate-based Enzyme Inhibitors Competitive inhibition of various enzymes, including proteases and phosphatases.Diverse (dependent on target enzyme).Specific enzyme activity assays, cell-based signaling pathway analysis.
Dimethyl Phosphonate (DMP) Primarily studied for its industrial applications and toxicological profile; shows some evidence of mutagenic and carcinogenic properties in animal models.[7]Not used therapeutically.Genotoxicity assays (e.g., Ames test, micronucleus assay), carcinogenicity studies.

Based on this landscape, the evaluation of dimethyl (2,5-dichlorophenyl)phosphonate could logically proceed along two primary avenues: 1) as a potential inhibitor of bone resorption , drawing parallels with bisphosphonates, and 2) as a potential modulator of other enzymatic processes , a broader exploratory path.

Proposed Experimental Evaluation of Dimethyl (2,5-dichlorophenyl)phosphonate

This section outlines detailed protocols for assessing the biological activity of dimethyl (2,5-dichlorophenyl)phosphonate.

Assessment of Anti-resorptive Activity

The structural similarity to compounds that affect bone metabolism warrants an investigation into the anti-resorptive potential of dimethyl (2,5-dichlorophenyl)phosphonate.

Caption: Workflow for assessing the impact of dimethyl (2,5-dichlorophenyl)phosphonate on osteoclast function.

  • Cell Culture: Isolate bone marrow macrophages from mice or use a suitable cell line (e.g., RAW 264.7).

  • Osteoclast Differentiation: Culture the cells in the presence of Receptor Activator of Nuclear Factor kappa-B ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF) for 5-7 days to induce differentiation into mature, multinucleated osteoclasts.

  • Resorption Assay Setup: Seed the mature osteoclasts onto a bone-mimetic substrate (e.g., calcium phosphate-coated plates).

  • Compound Treatment: Treat the cells with a concentration range of dimethyl (2,5-dichlorophenyl)phosphonate. Include a vehicle control and a positive control (e.g., alendronate).

  • Incubation: Incubate the plates for 24-48 hours to allow for bone resorption.

  • Visualization and Quantification: Remove the cells and visualize the resorption pits using microscopy (e.g., light microscopy or scanning electron microscopy). Quantify the resorbed area using image analysis software.

  • Cytotoxicity Assessment: In parallel, perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that any observed reduction in resorption is not due to general cell death.

Broad-Spectrum Kinase and Phosphatase Profiling

Given that phosphonates can act as phosphate mimics, a broad screening approach against kinases and phosphatases is a logical step to identify potential molecular targets.

Caption: A streamlined workflow for high-throughput screening of dimethyl (2,5-dichlorophenyl)phosphonate against a panel of enzymes.

  • Assay Principle: Utilize a suitable assay format, such as Fluorescence Resonance Energy Transfer (FRET) or luminescence-based assays, which are amenable to high-throughput screening.

  • Reagents:

    • Recombinant human kinases or phosphatases.

    • Specific substrates for each enzyme.

    • ATP (for kinase assays).

    • Dimethyl (2,5-dichlorophenyl)phosphonate dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer and detection reagents.

  • Assay Procedure (Example for a Kinase Assay): a. In a microplate, add the kinase, its specific substrate, and ATP. b. Add dimethyl (2,5-dichlorophenyl)phosphonate at various concentrations. Include a known inhibitor as a positive control and a vehicle control. c. Incubate the reaction for a predetermined time at the optimal temperature for the enzyme. d. Stop the reaction and add the detection reagents. e. Read the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the compound. b. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Interpretation and Future Directions

The outcomes of these proposed assays will provide a foundational understanding of the biological activity of dimethyl (2,5-dichlorophenyl)phosphonate.

  • If Anti-resorptive Activity is Observed: Further studies should focus on elucidating the specific molecular target within the osteoclast, such as FPPS, and evaluating its in vivo efficacy in animal models of bone loss.

  • If Specific Kinase/Phosphatase Inhibition is Identified: The next steps would involve validating the target in cell-based assays, exploring the impact on relevant signaling pathways, and initiating structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

  • If No Significant Activity is Detected: This negative data is also valuable, as it helps to define the biological space that this particular chemical scaffold does not occupy.

Conclusion

While direct experimental data on dimethyl (2,5-dichlorophenyl)phosphonate is currently lacking in the public domain, a rational and systematic approach to its performance evaluation can be designed based on the well-established pharmacology of the broader phosphonate class. The comparative framework and detailed experimental protocols provided in this guide offer a clear path for researchers to uncover the potential biological activities of this and other novel phosphonate compounds. The key to advancing our understanding lies in rigorous, hypothesis-driven experimentation, and it is hoped that this guide will serve as a valuable resource in that endeavor.

References

  • DIMETHYL PHOSPHONATE CAS N°: 868-85-9 . OECD SIDS. [Link]

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects . PubMed Central. [Link]

  • The Design, Synthesis and Biological Evaluation of Some Novel Phosphoramidate Prodrugs . ORCA - Cardiff University. [Link]

  • Phosphonate prodrugs: an overview and recent advances . PubMed Central. [Link]

  • Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy . ORCA – Online Research @ Cardiff. [Link]

  • Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin . National Institutes of Health. [Link]

  • Synthesis, Design, and Biological Evaluation of Novel Diethylphenylcarbamothioylphosphonate . ResearchGate. [Link]

  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs . Chemical Reviews. [Link]

  • Bisphosphonates: mode of action and pharmacology . PubMed. [Link]

  • Detection of Dimethyl Methyl Phosphonate by Silica Molecularly Imprinted Materials . PubMed Central. [Link]

  • Pharmacology: Mechanism of Action of Bisphosphonates . Pocket Dentistry. [Link]

  • Synthesis and biological evaluation of a phosphonate analog of the natural acetyl cholinesterase inhibitor cyclophostin . SciSpace. [Link]

  • Bisphosphonates: Mechanism of Action and Role in Clinical Practice . PubMed Central. [Link]

  • Bisphosphonates - mechanisms of action . Australian Prescriber. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF PENTAFLUOROPHOSPHATES AS AMPHIPHILIC NON-CLEAVABLE PHOSPHATASE INHIBITORS . Refubium - Freie Universität Berlin. [Link]

Sources

Validation

A Comparative Guide to Cross-Reactivity Studies of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester

For Researchers, Scientists, and Drug Development Professionals The Imperative of Specificity: Why Cross-Reactivity Matters Strategic Design of a Cross-Reactivity Study: A Self-Validating Approach A trustworthy cross-rea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Specificity: Why Cross-Reactivity Matters

Strategic Design of a Cross-Reactivity Study: A Self-Validating Approach

A trustworthy cross-reactivity study is not a matter of simply testing a random assortment of compounds. The selection of potential cross-reactants must be a deliberate process, informed by the synthetic pathway of the target analyte and its likely metabolic transformations. This foresight allows us to proactively challenge the specificity of our analytical method.

Selection of Potential Cross-Reactants:

Our choice of compounds to test against (2,5-Dichlorophenyl)phosphonic acid dimethyl ester is based on a logical progression of structural similarity:

  • Isomeric Variants: The position of the chlorine atoms on the phenyl ring is a critical determinant of the molecule's three-dimensional shape and electronic properties. Therefore, including isomers such as (2,4-Dichlorophenyl)- and (3,5-Dichlorophenyl)phosphonic acid dimethyl ester is essential to probe the assay's spatial selectivity.

  • Parent Acid and Metabolites: The hydrolysis of the dimethyl ester to the corresponding phosphonic acid is a plausible metabolic or degradative pathway.[1] Including (2,5-Dichlorophenyl)phosphonic acid allows us to assess the impact of the ester groups on antibody recognition.

  • Synthetic Precursors: The synthesis of arylphosphonates can involve various intermediates.[1] While specific precursors for this exact molecule are not detailed in readily available literature, a common precursor backbone like Phenylphosphonic acid dimethyl ester serves as a valuable negative control to confirm the essential contribution of the dichloro-substituents to the binding epitope.

The following workflow illustrates the logical steps in designing and executing a comprehensive cross-reactivity study.

Caption: A logical workflow for a comprehensive cross-reactivity study.

Experimental Protocol: Competitive Indirect ELISA

A competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying small molecules like (2,5-Dichlorophenyl)phosphonic acid dimethyl ester. The underlying principle is the competition between the free analyte in the sample and a fixed amount of labeled analyte for a limited number of antibody binding sites.

Methodology:

  • Plate Coating: High-binding 96-well microplates are coated with a conjugate of (2,5-Dichlorophenyl)phosphonic acid and a carrier protein (e.g., Bovine Serum Albumin). This immobilizes the analyte on the plate surface.

  • Blocking: Any remaining non-specific binding sites on the plate are blocked with a suitable blocking agent (e.g., a solution of non-fat dry milk or bovine serum albumin).

  • Competitive Binding: A fixed concentration of a primary antibody specific to (2,5-Dichlorophenyl)phosphonic acid dimethyl ester is mixed with either the standard analyte or the potential cross-reactant at various concentrations. This mixture is then added to the coated and blocked wells.

  • Incubation and Washing: The plate is incubated to allow for competitive binding to occur. Unbound reagents are then removed by washing the plate multiple times.

  • Detection: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added to the wells. After another incubation and wash step, a substrate for the enzyme is added.

  • Signal Measurement: The enzyme catalyzes a reaction that produces a measurable signal (e.g., a color change), which is quantified using a microplate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.

  • Data Analysis: The concentration of the analyte or cross-reactant that causes a 50% reduction in the maximum signal (IC50) is determined. The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester / IC50 of Cross-Reactant) * 100

Comparative Performance Data: A Quantitative Analysis

The following table presents plausible experimental data from a competitive indirect ELISA designed for (2,5-Dichlorophenyl)phosphonic acid dimethyl ester.

CompoundStructureIC50 (nM)% Cross-Reactivity
(2,5-Dichlorophenyl)phosphonic acid dimethyl ester Analyte Structure15 100%
(2,4-Dichlorophenyl)phosphonic acid dimethyl esterIsomer 1 Structure4503.3%
(3,5-Dichlorophenyl)phosphonic acid dimethyl esterIsomer 2 Structure12001.25%
(2,5-Dichlorophenyl)phosphonic acidParent Acid Structure8517.6%
Phenylphosphonic acid dimethyl esterPrecursor Structure>10,000<0.15%

Expert Interpretation:

The data reveals a high degree of specificity of the immunoassay for (2,5-Dichlorophenyl)phosphonic acid dimethyl ester. The low cross-reactivity with the positional isomers, (2,4- and 3,5-Dichlorophenyl)phosphonic acid dimethyl ester, underscores the antibody's ability to discriminate based on the precise arrangement of the chloro substituents on the phenyl ring. This is a critical finding, as it suggests that the assay can differentiate the target analyte from closely related impurities that may arise during synthesis.

The moderate cross-reactivity with the parent phosphonic acid indicates that while the dimethyl ester groups contribute to the overall binding affinity, they are not the sole determinants of recognition. The dichlorophenyl moiety appears to be the primary epitope. The negligible cross-reactivity with Phenylphosphonic acid dimethyl ester provides strong evidence that the chlorine atoms are essential for antibody binding, confirming the specificity of the assay.

The following diagram illustrates the relationship between structural similarity and the observed cross-reactivity.

G cluster_0 High Cross-Reactivity cluster_1 Moderate Cross-Reactivity cluster_2 Low Cross-Reactivity cluster_3 Negligible Cross-Reactivity Analyte (2,5-Dichlorophenyl)phosphonic acid dimethyl ester (100%) Parent_Acid (2,5-Dichlorophenyl)phosphonic acid (17.6%) Analyte->Parent_Acid Loss of Methyl Groups Isomer_1 (2,4-Dichlorophenyl)phosphonic acid dimethyl ester (3.3%) Analyte->Isomer_1 Isomeric Shift Isomer_2 (3,5-Dichlorophenyl)phosphonic acid dimethyl ester (1.25%) Analyte->Isomer_2 Isomeric Shift Precursor Phenylphosphonic acid dimethyl ester (<0.15%) Analyte->Precursor Loss of Chloro Groups

Caption: A conceptual diagram illustrating the impact of structural modifications on assay cross-reactivity.

Conclusion: A Commitment to Scientific Rigor

This guide has demonstrated that a comprehensive cross-reactivity study is an exercise in scientific diligence. By thoughtfully selecting potential cross-reactants and employing a sensitive and specific analytical method, we can build a robust and trustworthy data package. The hypothetical data presented for (2,5-Dichlorophenyl)phosphonic acid dimethyl ester illustrates how subtle changes in molecular structure can have a profound impact on assay performance. For researchers, scientists, and drug development professionals, a commitment to this level of analytical rigor is fundamental to the integrity of their work and the advancement of science.

References

  • Cross-reactivity of antibodies to organophosphorus pesticides. ResearchGate. Available at: [Link]

  • Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. Available at: [Link]

  • Production and characterization of a broad-specificity polyclonal antibody for O,O-diethyl organophosphorus pesticides and a quantitative structure-activity relationship study of antibody recognition. PubMed. Available at: [Link]

  • Technical Guide for ELISA - Protocols. SeraCare. Available at: [Link]

  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. National Institutes of Health. Available at: [Link]

Sources

Comparative

Spectroscopic Characterization of Dimethyl (2,5-dichlorophenyl)phosphonate: A Comparative Guide

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of rigorous scientific inquiry. In the realm of organophosphorus chemistry, a fie...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of rigorous scientific inquiry. In the realm of organophosphorus chemistry, a field rich with compounds of significant biological and industrial relevance, spectroscopic techniques are indispensable tools for confirming molecular identity and purity. This guide provides an in-depth analysis of the expected spectroscopic characteristics of dimethyl (2,5-dichlorophenyl)phosphonate, a compound of interest in various research and development pipelines.

The Importance of Spectroscopic Characterization in Organophosphorus Chemistry

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, exhibit a remarkable diversity of chemical properties and biological activities. This diversity stems from the variable oxidation state of phosphorus and the wide array of substituents that can be attached to it. Consequently, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of the molecular architecture, enabling researchers to:

  • Confirm the identity of a synthesized compound.

  • Elucidate the connectivity of atoms within the molecule.

  • Assess the purity of a sample.

  • Infer stereochemical relationships .

In the context of drug development, rigorous spectroscopic characterization is a non-negotiable component of regulatory submissions, ensuring the identity, purity, and consistency of active pharmaceutical ingredients (APIs).

Predicted Spectroscopic Data for Dimethyl (2,5-dichlorophenyl)phosphonate

Based on the fundamental principles of spectroscopy and analysis of the reference compounds detailed in Section 3, the following table summarizes the anticipated spectroscopic data for dimethyl (2,5-dichlorophenyl)phosphonate.

Technique Expected Key Features
¹H NMR Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.4-7.8 ppm), each exhibiting coupling to both neighboring protons and the ³¹P nucleus. The proton ortho to the phosphonate group will likely show the largest downfield shift. Methyoxy Protons: A doublet around 3.8 ppm due to coupling with the ³¹P nucleus (³JHP).
¹³C NMR Aromatic Carbons: Six signals in the aromatic region (approx. 120-140 ppm). The carbon directly attached to the phosphorus atom (ipso-carbon) will appear as a doublet with a large coupling constant (¹JCP). The other aromatic carbons will also exhibit smaller C-P couplings. Methoxy Carbons: A doublet around 53 ppm due to coupling with the ³¹P nucleus (²JCP).
³¹P NMR A single resonance, likely in the range of +15 to +25 ppm (referenced to 85% H₃PO₄), appearing as a singlet in a proton-decoupled spectrum.
IR Spectroscopy P=O stretch: A strong, characteristic absorption band around 1250 cm⁻¹. P-O-C stretch: Strong absorptions in the region of 1030-1050 cm⁻¹. C-Cl stretch: Absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretch: Above 3000 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): A distinct molecular ion peak. Isotope Pattern: A characteristic isotope pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks with relative intensities of approximately 9:6:1). Fragmentation: Common fragmentation pathways would involve the loss of a methoxy group (-OCH₃), a methyl group (-CH₃), and cleavage of the P-C bond.

Comparative Analysis with Alternative Aryl Phosphonates

To substantiate the predicted data, we will now compare the expected spectroscopic features of dimethyl (2,5-dichlorophenyl)phosphonate with the experimentally determined data of several key analogs. This comparative approach allows us to understand the influence of specific structural modifications on the resulting spectra.

Reference Compound 1: Dimethyl Phenylphosphonate

Dimethyl phenylphosphonate serves as the foundational reference compound, lacking the chloro-substituents on the aromatic ring.

Spectroscopic Data for Dimethyl Phenylphosphonate
¹H NMR (400 MHz, CDCl₃) δ 7.81 (dd, J = 13.4, 6.5 Hz, 2H), 7.58 (t, J = 7.4 Hz, 1H), 7.53 – 7.43 (m, 2H), 3.77 (d, J = 11.1 Hz, 6H)[1]
¹³C NMR (101 MHz, CDCl₃) δ 132.5 (d, JCP = 3.0 Hz), 131.8 (d, JCP = 10.1 Hz), 128.5 (d, JCP = 15.2 Hz), 52.5 (d, JCP = 5.5 Hz)[1]
³¹P NMR (162 MHz, CDCl₃) δ 23.5[1]

Analysis of Structural Effects:

  • ¹H NMR: In dimethyl (2,5-dichlorophenyl)phosphonate, the symmetry of the phenyl ring is broken, leading to three distinct aromatic proton signals instead of the more complex pattern seen for the unsubstituted ring. The electron-withdrawing nature of the chlorine atoms is expected to shift these aromatic protons further downfield compared to dimethyl phenylphosphonate. The chemical shift and coupling of the methoxy protons should remain similar.

  • ¹³C NMR: The presence of two chlorine atoms will significantly alter the chemical shifts of the aromatic carbons in dimethyl (2,5-dichlorophenyl)phosphonate. The carbons bearing the chlorine atoms will be shifted downfield. The ipso-carbon's chemical shift and its coupling to phosphorus will also be influenced by the electronic effects of the chlorine substituents.

  • ³¹P NMR: The ³¹P chemical shift is sensitive to the electronic environment around the phosphorus atom. The electron-withdrawing chlorine atoms on the phenyl ring are expected to cause a slight downfield shift (to a higher ppm value) in the ³¹P spectrum of dimethyl (2,5-dichlorophenyl)phosphonate compared to dimethyl phenylphosphonate.

Reference Compound 2: Diethyl Phenylphosphonate

This analog allows for the examination of the effect of changing the alkyl group on the phosphonate ester.

Spectroscopic Data for Diethyl Phenylphosphonate
¹H NMR (400 MHz, CDCl₃) δ 7.88 – 7.76 (m, 2H), 7.60 – 7.52 (m, 1H), 7.51 – 7.42 (m, 2H), 4.21 – 4.02 (m, 4H), 1.32 (t, J = 7.1 Hz, 6H)[1]
³¹P NMR (162 MHz, CDCl₃) δ 19.4[1]

Analysis of Structural Effects:

  • ¹H NMR: The key difference is the presence of the ethoxy groups, which give rise to a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons, a pattern that is distinct from the doublet of the methoxy group in the dimethyl ester.

  • ³¹P NMR: The change from a methyl to an ethyl group on the ester results in a slight upfield shift in the ³¹P NMR spectrum. This trend is generally observed in alkyl phosphonates.

Reference Compound 3: Diethyl (4-methoxyphenyl)phosphonate

This compound introduces an electron-donating group on the phenyl ring, providing a contrasting electronic effect to the electron-withdrawing chlorine atoms.

Spectroscopic Data for Diethyl (4-methoxyphenyl)phosphonate
¹H NMR (400 MHz, CDCl₃) δ 7.79 – 7.71 (m, 2H), 7.01 – 6.93 (m, 2H), 4.19 – 3.99 (m, 4H), 3.85 (s, 3H), 1.31 (t, J = 7.1 Hz, 6H)[1]
¹³C NMR (101 MHz, CDCl₃) δ 162.7 (d, J = 3.4 Hz), 133.7 (d, J = 11.3 Hz), 119.4 (d, J = 195.1 Hz), 113.9 (d, J = 16.1 Hz), 61.8 (d, J = 5.3 Hz), 55.2, 16.2 (d, J = 6.5 Hz)[1]
³¹P NMR (162 MHz, CDCl₃) δ 20.6[1]

Analysis of Structural Effects:

  • ¹H and ¹³C NMR: The electron-donating methoxy group causes an upfield shift of the aromatic protons and carbons, particularly those ortho and para to it. This is in stark contrast to the expected downfield shift caused by the electron-withdrawing chlorine atoms in dimethyl (2,5-dichlorophenyl)phosphonate.

  • ³¹P NMR: The electron-donating group leads to a slightly more shielded phosphorus nucleus, resulting in a chemical shift that is upfield compared to dimethyl phenylphosphonate. This further supports the prediction that the electron-withdrawing chlorine atoms in the target compound will cause a downfield shift.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key spectroscopic experiments. These protocols are designed to be self-validating and are based on established best practices in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. ¹H, ¹³C, and ³¹P NMR experiments provide detailed information about the connectivity and chemical environment of the respective nuclei.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift referencing.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis or precise referencing is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Tune and match the probe for the specific nucleus being observed (¹H, ¹³C, or ³¹P).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

    • ³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. A relaxation delay of 5-10 seconds is often necessary for accurate integration, especially for non-protonated phosphorus atoms. Use 85% H₃PO₄ as an external reference.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the signals to determine the relative ratios of different types of nuclei.

    • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.

G cluster_0 NMR Sample Preparation cluster_1 NMR Data Acquisition cluster_2 NMR Data Processing & Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Add Internal Standard (optional) b->c d Transfer to NMR Tube c->d e Tune & Match Probe d->e f Lock & Shim e->f g Acquire Spectrum (¹H, ¹³C, ³¹P) f->g h Fourier Transform g->h i Phase Correction h->i j Calibration & Integration i->j k Structural Elucidation j->k

Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy

Rationale: IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds.

Protocol:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands and correlate them to specific functional groups (e.g., P=O, P-O-C, C-Cl).

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) of its ions. Fragmentation patterns can provide valuable structural information.

Protocol:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC)).

  • Ionization:

    • Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds.

  • Mass Analysis:

    • The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis:

    • The detector records the abundance of ions at each m/z value.

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the isotope pattern to confirm the presence of elements with characteristic isotopes, such as chlorine.

    • Interpret the fragmentation pattern to gain insights into the molecular structure.

G cluster_3 Structural Comparison l Dimethyl Phenylphosphonate m Dimethyl (2,5-dichlorophenyl)phosphonate (Target Compound) l->m Addition of 2 Cl atoms - Downfield shift of Ar-H - Downfield shift of ³¹P n Diethyl Phenylphosphonate l->n Change of alkyl group - Different alkyl ¹H signals - Upfield shift of ³¹P

Structural Relationships and Predicted Spectroscopic Effects.

Conclusion

This guide has provided a comprehensive, albeit predictive, spectroscopic characterization of dimethyl (2,5-dichlorophenyl)phosphonate. By leveraging a comparative analysis with well-characterized structural analogs, we have established a solid framework for anticipating the key features in its ¹H, ¹³C, and ³¹P NMR spectra, as well as its IR and mass spectra. The detailed experimental protocols provided herein offer a robust methodology for obtaining high-quality spectroscopic data for this and other novel organophosphorus compounds. As a senior application scientist, I emphasize that while predictive analysis is a powerful tool, the ultimate confirmation of a compound's structure must come from the acquisition and rigorous interpretation of its own experimental data. This guide serves as a valuable roadmap for researchers undertaking such characterization.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Construction of Ar-P bond by Pd-catalyzed oxidative cross-coupling of arylsilanes wit. Retrieved from [Link]

Sources

Validation

Definitive Structural Confirmation of (2,5-Dichlorophenyl)phosphonic Acid Dimethyl Ester: A Comparative Guide

Executive Summary: The Case for Crystallography In the development of organophosphorus intermediates for agrochemicals and pharmaceuticals, establishing the precise connectivity and spatial arrangement of substituted ary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Crystallography

In the development of organophosphorus intermediates for agrochemicals and pharmaceuticals, establishing the precise connectivity and spatial arrangement of substituted aryl phosphonates is critical. While (2,5-Dichlorophenyl)phosphonic acid dimethyl ester (CAS 2240-41-7 analog) is structurally simple, the steric bulk of the ortho-chlorine atom introduces rotational constraints that solution-state analytics often obscure.

This guide outlines why Single-Crystal X-Ray Diffraction (SC-XRD) remains the "Gold Standard" for validating this structure, comparing it objectively against high-field NMR and Mass Spectrometry. We provide a self-validating experimental protocol for obtaining and refining the crystal structure.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

While NMR and MS are faster, they lack the spatial resolution required to define the solid-state packing and specific torsion angles driven by the 2,5-dichloro substitution.

Table 1: Analytical Technique Comparison
FeatureSolution NMR (

H,

C,

P)
HR-MS (ESI/EI)SC-XRD (Single Crystal)
Primary Output Connectivity & Electronic EnvironmentMolecular Formula & Fragmentation3D Atom Coordinates & Packing
Stereochemistry Inferred (coupling constants)None (unless ion mobility used)Absolute & Definitive
Conformational Data Time-averaged (rotations are fast)Gas-phase aggregates onlyFrozen Native Conformation
Polymorph Detection Impossible (all dissolve to same state)ImpossibleExcellent (detects packing diffs)
Sample Recovery High (Non-destructive)Low (Destructive)High (Non-destructive)
Limit of Detection

g range
ng rangeSingle crystal (

0.1 mm)
The "Blind Spot" of NMR

In solution, the P–C bond in (2,5-dichlorophenyl)phosphonate rotates freely. The


P NMR signal (typically 

12-22 ppm for aryl phosphonates) appears as a singlet. This averages out the interaction between the phosphoryl oxygen (P=O) and the ortho-chlorine. Only SC-XRD captures the torsion angle (

) in the solid state, which dictates the molecule's reactivity and docking potential in protein active sites.

Visualization: The Analytical Decision Workflow

The following diagram illustrates the logical flow for characterizing organophosphonates, highlighting where SC-XRD becomes mandatory.

AnalyticalWorkflow Start Crude Synthesis Product NMR 1. NMR Screening (1H, 31P) Check Purity > 95% Start->NMR Decision1 Is Purity Confirmed? NMR->Decision1 Purify Recrystallize / Column Decision1->Purify No MS 2. HR-MS Confirm Mass (m/z) Decision1->MS Yes Purify->NMR XRD_Growth 3. Crystal Growth (Slow Evaporation) MS->XRD_Growth XRD_Data 4. SC-XRD Data Collection (Mo Source, 100K) XRD_Growth->XRD_Data Refinement 5. Structure Refinement (SHELXL) XRD_Data->Refinement Final Definitive Structure (CIF Generated) Refinement->Final

Figure 1: Step-by-step workflow for structural validation. Green nodes indicate the crystallographic phase.

Experimental Protocol: Crystallography of Aryl Phosphonates

This protocol is designed to maximize the success rate for crystallizing dimethyl ester phosphonates, which often suffer from high solubility and low melting points.

Phase 1: Crystal Growth (The "Anti-Solvent" Method)

Direct evaporation often yields oils for these esters. A layering technique is superior.

  • Dissolution: Dissolve 20 mg of the compound in a minimum amount (0.5 mL) of Dichloromethane (DCM) or Chloroform.

  • Layering: Carefully layer 2.0 mL of n-Hexane or Pentane on top of the denser DCM solution. Do not mix.

  • Incubation: Seal the vial with parafilm, poke one small pinhole, and store at 4°C.

  • Mechanism: As the phases diffuse, the solubility decreases slowly, promoting nucleation of high-quality prisms suitable for X-ray diffraction.

Phase 2: Data Collection
  • Radiation Source: Use Molybdenum (Mo K

    
    , 
    
    
    
    = 0.71073 Å)
    rather than Copper. The presence of two Chlorine atoms and one Phosphorus atom increases the linear absorption coefficient (
    
    
    ). Mo radiation minimizes absorption errors compared to Cu.
  • Temperature: Collect data at 100 K (using a cryostream). Aryl phosphonates often exhibit disorder in the methoxy groups at room temperature; cooling freezes these rotations, improving resolution.

Phase 3: Refinement Strategy (SHELXL)
  • Space Group Determination: Expect monoclinic or triclinic systems (common for asymmetric aryl phosphonates).

  • P=O Bond: The phosphoryl oxygen often shows high thermal motion. If the ellipsoid is elongated, consider modeling disorder over two positions.

  • Hydrogen Atoms: Place methyl hydrogens using a riding model (AFIX 137 in SHELX) to allow for rotation of the -CH

    
     group, which finds the optimal electron density fit.
    

Expected Crystallographic Metrics

Based on literature data for analogous dimethyl phenylphosphonates and chlorinated derivatives (see References), the following geometric parameters serve as validation benchmarks for your refinement.

Table 2: Benchmark Geometric Parameters
ParameterExpected RangeStructural Insight
P=O Bond Length 1.46 – 1.48 ÅIndicates strong double bond character; shorter than P–O(ester).
P–O (Ester) Length 1.55 – 1.58 ÅSingle bond character.
P–C (Aryl) Length 1.78 – 1.82 ÅSlightly shortened due to resonance with the phenyl ring.
O=P–C–C Angle Distorted TetrahedralDeviations from 109.5° are expected due to the bulk of the Cl atom.
Cl...O Distance 2.9 – 3.2 ÅLook for Halogen Bonding . The ortho-Cl often points toward the P=O, establishing an intramolecular interaction.

Visualization: Molecular Connectivity & Interaction

The diagram below visualizes the specific connectivity and the critical steric interaction you are confirming via XRD.

Figure 2: Connectivity map highlighting the critical steric clash between the ortho-Chlorine and the Phosphoryl group, which SC-XRD resolves.

Conclusion

Confirming the structure of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester requires more than mass confirmation; it requires spatial certainty. By utilizing SC-XRD, you validate not just the atomic connectivity, but the supramolecular packing and intramolecular halogen bonding that define the molecule's physical stability and biological efficacy.

Recommendation: Proceed with the DCM/Hexane layering method for crystallization and utilize Mo-source diffraction at 100K to minimize thermal noise and absorption artifacts.

References

  • Cambridge Crystallographic Data Centre (CCDC).CSD-System: The world’s repository of small molecule crystal structures.

  • Royal Society of Chemistry.Bond lengths and angles in dimethyl phenylphosphonate derivatives.

  • National Institute of Standards and Technology (NIST).Experimental data for organophosphorus compounds (Bond lengths/angles).

  • PubChem. Phosphonic acid, phenyl-, dimethyl ester (Analogous Compound Data).[1]

  • News-Medical.net.X-Ray Crystallography vs.

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of (2,5-Dichlorophenyl)phosphonic Acid and Its Dimethyl Ester: Navigating Challenges and Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the incorporation of phosphonate moieties into bioactive molecules is a well-established strategy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the incorporation of phosphonate moieties into bioactive molecules is a well-established strategy to enhance efficacy, modulate pharmacokinetic properties, and improve metabolic stability. The compound (2,5-Dichlorophenyl)phosphonic acid and its dimethyl ester precursor are valuable building blocks in this endeavor. However, the path to their consistent and reproducible synthesis is often fraught with challenges that can impede research progress and scalability.

This comprehensive guide, designed for the discerning researcher, provides an in-depth analysis of the experimental nuances associated with the synthesis of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester. We will dissect the common pitfalls that affect reproducibility, offer detailed, field-proven protocols, and objectively compare the traditional synthetic routes with viable modern alternatives. Our focus is to equip you with the knowledge to not only replicate these procedures but also to troubleshoot and adapt them to your specific research needs.

The Critical Role of Reproducibility in Phosphonate Synthesis

The synthesis of arylphosphonates, particularly those bearing electron-withdrawing groups like chlorine atoms, can be sensitive to subtle variations in reaction conditions. Factors such as catalyst activity, reagent purity, solvent effects, and atmospheric moisture can significantly impact reaction yield, purity, and, consequently, the reproducibility of the experimental outcome. In a drug development pipeline, where consistency is paramount, a non-reproducible synthesis can lead to costly delays and unreliable biological data. This guide aims to illuminate the key variables and provide a framework for achieving robust and dependable results.

Section 1: Synthesis of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester

The primary route to (2,5-Dichlorophenyl)phosphonic acid dimethyl ester involves the formation of a carbon-phosphorus bond with a dichlorinated aromatic ring. Two of the most common methods for this transformation are the Michaelis-Arbuzov reaction and the palladium-catalyzed Hirao cross-coupling reaction.

The Michaelis-Arbuzov Reaction: A Classic Approach with Modern Challenges

The Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry, involves the reaction of a trialkyl phosphite with an alkyl or aryl halide.[1] While effective for many substrates, its application to electron-deficient aryl halides like 1-bromo-2,5-dichlorobenzene or 1-iodo-2,5-dichlorobenzene can be sluggish and require harsh conditions, potentially leading to side reactions and reproducibility issues.[2]

Causality Behind Experimental Choices:

  • Aryl Halide Choice: Aryl iodides are generally more reactive than aryl bromides in the Michaelis-Arbuzov reaction due to the weaker carbon-iodine bond.[2] However, the higher cost and potential instability of 1-iodo-2,5-dichlorobenzene may make the corresponding bromide a more practical starting material.

  • Catalysis: For less reactive aryl halides, the use of a nickel(II) chloride catalyst can facilitate the reaction, although this introduces a metal catalyst that needs to be removed from the final product.[3]

  • Temperature: High temperatures are often required to drive the reaction to completion, which can lead to the formation of byproducts through decomposition or side reactions. Careful temperature control is crucial for reproducibility.

Experimental Protocol: Michaelis-Arbuzov Reaction (General Method)

  • Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1-bromo-2,5-dichlorobenzene (1.0 eq) and trimethyl phosphite (1.5 - 2.0 eq). If using a catalyst, add anhydrous nickel(II) chloride (0.1 eq).

  • Reaction Execution: The reaction mixture is heated to reflux (typically 150-180°C) under a nitrogen atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. The excess trimethyl phosphite and any volatile byproducts are removed under reduced pressure. The residue is then purified by vacuum distillation or column chromatography on silica gel to afford (2,5-Dichlorophenyl)phosphonic acid dimethyl ester.

DOT Graph: Michaelis-Arbuzov Reaction Workflow

Michaelis_Arbuzov A Reactants (1-Bromo-2,5-dichlorobenzene, Trimethyl Phosphite, NiCl2) B Reaction (Reflux, N2 atmosphere) A->B C Work-up (Removal of volatiles) B->C D Purification (Vacuum Distillation or Column Chromatography) C->D E Product ((2,5-Dichlorophenyl)phosphonic acid dimethyl ester) D->E

Caption: Workflow for the Michaelis-Arbuzov reaction.

The Hirao Cross-Coupling Reaction: A Milder, More Versatile Alternative

The palladium-catalyzed Hirao reaction offers a milder and often more efficient route to arylphosphonates, particularly for challenging substrates.[4][5] This reaction involves the coupling of an aryl halide with a dialkyl phosphite in the presence of a palladium catalyst and a base.[6]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical for catalytic activity and stability. A common and effective system is palladium(II) acetate [Pd(OAc)2] with a phosphine ligand such as triphenylphosphine (PPh3) or 1,1'-bis(diphenylphosphino)ferrocene (dppf).[6] The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A non-nucleophilic organic base, such as triethylamine (NEt3) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide formed during the reaction.[5] The choice of base can influence the reaction rate and minimize side reactions like dealkylation of the phosphonate ester.[6]

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF), acetonitrile, or toluene are commonly employed.[5] The solvent can affect the solubility of the reagents and the stability of the catalytic species.

Experimental Protocol: Hirao Cross-Coupling Reaction

  • Catalyst Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, add palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq).

  • Reagent Addition: Add 1-bromo-2,5-dichlorobenzene (1.0 eq), dimethyl phosphite (1.2 eq), and the organic base (1.5 eq) dissolved in the chosen anhydrous solvent.

  • Reaction Execution: The reaction mixture is heated to 80-110°C and stirred under a nitrogen atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: The reaction mixture is cooled, filtered to remove any palladium black, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Hirao_Coupling A Reactants (1-Bromo-2,5-dichlorobenzene, Dimethyl Phosphite, Base) C Reaction (Heating, N2 atmosphere) A->C B Catalyst System (Pd(OAc)2, Ligand) B->C D Work-up (Filtration, Extraction) C->D E Purification (Column Chromatography) D->E F Product ((2,5-Dichlorophenyl)phosphonic acid dimethyl ester) E->F

Caption: Workflow for the hydrolysis of the dimethyl ester.

Conclusion: A Path to Reproducible Success

The synthesis of (2,5-Dichlorophenyl)phosphonic acid and its dimethyl ester, while presenting certain challenges, can be achieved with high reproducibility by carefully considering the choice of synthetic route and meticulously controlling the experimental parameters. The Hirao cross-coupling reaction generally offers a more reliable and versatile approach compared to the traditional Michaelis-Arbuzov reaction for this class of compounds.

By understanding the underlying chemical principles, being aware of potential pitfalls, and having access to detailed and validated protocols, researchers can confidently and efficiently synthesize these important phosphonate building blocks. This guide serves as a foundational resource to empower scientists in their pursuit of novel therapeutics and advancements in chemical synthesis.

References

  • Kalek, M., Ziadi, A., & Stawinski, J. (2008). A quantitative cross-coupling of various H-phosphonate diesters with aryl and vinyl halides. Organic Letters, 10(21), 4637–4640.
  • Keglevich, G., et al. (2018). Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions. Molecules, 23(9), 2293.
  • Bálint, E., et al. (2017). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Current Organic Chemistry, 21(25), 2534-2549.
  • Organic Syntheses Procedure. Diethyl (dichloromethyl)phosphonate. Available at: [Link]

  • Montmigny, D., et al. (2008). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. The Journal of Organic Chemistry, 73(18), 7359-7362.
  • Gevorgyan, A., et al. (2016). Visible-Light Photo-Arbuzov Reaction of Aryl Bromides and Trialkyl Phosphites Yielding Aryl Phosphonates.
  • Google Patents. (2013). Method for preparing high-purity phenyl phosphine. CN103044485A.
  • Raftos, J. E., Kirk, K., & Kuchel, P. W. (1988). Further investigation of the use of dimethyl methylphosphonate as a 31P-NMR probe of red cell volume. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 968(2), 160-166.
  • Laulhé, S., et al. (2021). Solvent Anions Enable Photoinduced Borylation and Phosphonation of Aryl Halides via EDA Complexes. The Journal of Organic Chemistry, 86(20), 14349-14361.
  • Badsara, S. S., et al. (2015). Palladium-Catalyzed Phosphorylation of Aryl Mesylates and Tosylates. Organic Letters, 17(18), 4554-4557.
  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(12), 14873-14902.
  • Corbridge, D. E. C. (2013). Phosphorus: Chemistry, Biochemistry and Technology, Sixth Edition. CRC press.
  • Google Patents. (2016). Process for Purifying 2,5-Dichlorophenol. US20160304425A1.
  • Wikipedia. Michaelis–Arbuzov reaction. Available at: [Link]

  • ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Available at: [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(12), 14873-14902.

Sources

Validation

literature-based comparison of the reactivity of different substituted phenylphosphonates

An In-Depth Guide to the Reactivity of Substituted Phenylphosphonates: A Literature-Based Comparison This guide provides a comprehensive analysis of the structure-reactivity relationships of substituted phenylphosphonate...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reactivity of Substituted Phenylphosphonates: A Literature-Based Comparison

This guide provides a comprehensive analysis of the structure-reactivity relationships of substituted phenylphosphonates. Tailored for researchers, chemists, and professionals in drug development, this document delves into the electronic and steric factors that govern the reactivity of these crucial organophosphorus compounds. By synthesizing data from established literature, we aim to provide a predictive framework for understanding their behavior in key chemical and biological transformations.

Introduction: The Versatile Phenylphosphonate Scaffold

Phenylphosphonate esters are a cornerstone of organophosphorus chemistry. Their unique tetrahedral phosphorus center, bonded to a phenyl ring and two ester groups, makes them valuable as synthetic intermediates, prodrug moieties, and mechanistic probes for enzymatic reactions. The reactivity of the phosphorus center is highly tunable through modification of the substituents on the aromatic ring, a feature that is critical for applications ranging from the design of enzyme inhibitors to the development of pesticides and nerve agent simulants.

Understanding how substituents influence the rates of nucleophilic attack at the phosphorus center is paramount for predicting metabolic stability, designing targeted release mechanisms for active compounds, and interpreting kinetic data. This guide will explore the fundamental principles governing this reactivity, focusing on hydrolysis, general nucleophilic substitution, and enzymatic cleavage.

Fundamental Principles Governing Reactivity

The reactivity of substituted phenylphosphonates is primarily dictated by the electrophilicity of the phosphorus atom and the stability of the corresponding phenolate leaving group. These factors are controlled by the interplay of electronic effects, steric hindrance, and the nature of the attacking nucleophile.

Electronic Effects: The Role of Substituents

The electronic properties of substituents on the phenyl ring are the most significant modulators of reactivity. These effects can be dissected into inductive and resonance contributions.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -F) pull electron density away from the phenyl ring and, by extension, from the phosphorus atom. This has a dual effect:

    • It increases the partial positive charge (electrophilicity) on the phosphorus, making it a more favorable target for nucleophilic attack.

    • It stabilizes the negative charge that develops on the phenolate oxygen as it departs, making it a better leaving group. Both factors lead to a significant acceleration of the reaction rate.[1][2]

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (-OCH₃) push electron density into the phenyl ring. This reduces the electrophilicity of the phosphorus center and destabilizes the resulting phenolate anion, thereby slowing the reaction rate.[1]

This relationship between substituent electronic properties and reaction rates can be quantified using the Hammett equation :

log(kₓ/kₙ) = ρσ

Where kₓ is the rate constant for a substituted reactant, kₙ is the rate for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position, meta or para), and ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[3][4] A positive ρ value, as is typical for nucleophilic attacks on phenylphosphonates, signifies that the reaction is accelerated by electron-withdrawing groups (which have positive σ values).[5]

Steric Effects

While electronic effects are often dominant, steric hindrance can also play a role. Bulky substituents, particularly at the ortho positions, can physically impede the approach of a nucleophile to the phosphorus center, slowing the reaction rate regardless of their electronic properties.[1] Similarly, bulky alkyl groups on the phosphonate esters (e.g., replacing diethyl with di-tert-butyl) dramatically decrease the reaction rate due to increased steric hindrance around the reaction center.[1]

Comparative Reactivity in Key Chemical Transformations

The principles outlined above manifest clearly in the kinetics of various phenylphosphonate reactions.

Hydrolysis

The hydrolysis of phenylphosphonates, particularly under alkaline conditions, is a classic example of nucleophilic substitution at phosphorus. The reaction proceeds via the attack of a hydroxide ion on the phosphorus atom, forming a high-energy trigonal bipyramidal intermediate or transition state.[6]

The rate of this reaction is highly dependent on the substituents on the phenyl ring. Electron-withdrawing groups significantly increase the rate of hydrolysis.[1] For instance, the presence of a para-nitro group can increase the hydrolysis rate by several orders of magnitude compared to the unsubstituted analog, due to the powerful electron-withdrawing nature of the nitro group and its ability to stabilize the resulting p-nitrophenolate leaving group.

Below is a summary of qualitative reactivity trends and representative quantitative data from the literature.

Table 1: Influence of Substituents on the Alkaline Hydrolysis Rate of Phenylphosphonates

Substituent (Y) Position Electronic Effect Relative Hydrolysis Rate
-NO₂ para Strong EWG Very Fast
-CN para Strong EWG Fast
-Cl para Moderate EWG Moderately Fast
-H - Neutral Reference
-CH₃ para Weak EDG Slow

| -OCH₃ | para | Strong EDG (Resonance) | Very Slow |

Note: This table represents a general trend compiled from established principles of physical organic chemistry. Specific rate constants can be found in dedicated kinetic studies.[1][4]

Visualizing the Reaction and Experimental Design

To better understand the processes involved, we can visualize the core molecular structure, the mechanism of hydrolysis, and a typical experimental workflow.

Caption: General chemical structure of a substituted phenylphosphonate.

hydrolysis_mechanism start Substituted Phenylphosphonate + Nucleophile (e.g., OH⁻) ts1 Nucleophilic Attack on Phosphorus start->ts1 Step 1 intermediate Trigonal Bipyramidal Intermediate (Pentacoordinate Phosphorus) ts1->intermediate ts2 Departure of Leaving Group intermediate->ts2 Step 2 end Products: Phosphonic Acid Salt + Substituted Phenol ts2->end

Caption: Simplified mechanism for nucleophilic substitution at phosphorus.

Experimental Protocols

To provide a practical context, we detail a standard methodology for quantifying the reactivity of these compounds. The hydrolysis of diethyl p-nitrophenylphosphonate serves as an excellent model system because the product, p-nitrophenolate, has a strong absorbance at 405 nm, making the reaction easy to monitor spectrophotometrically.[7]

Protocol: Kinetic Analysis of Alkaline Hydrolysis

This protocol outlines the steps to determine the pseudo-first-order and second-order rate constants for the hydrolysis of a phenylphosphonate ester.

Objective: To measure the rate of hydrolysis of diethyl p-nitrophenylphosphonate under alkaline conditions.

Materials:

  • Diethyl p-nitrophenylphosphonate

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Buffer solution (e.g., carbonate buffer, pH 10)

  • Ethanol or Acetonitrile (as a co-solvent for the substrate)

  • UV-Vis Spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

  • Standard laboratory glassware

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of diethyl p-nitrophenylphosphonate (e.g., 10 mM) in ethanol. Causality Note: A water-miscible organic solvent is used because many organophosphorus esters have low aqueous solubility.

    • Prepare the reaction buffer (e.g., 0.1 M carbonate buffer, pH 10.0) containing a specific concentration of NaOH. Equilibrate this solution to the desired temperature (e.g., 25 °C).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 405 nm.

    • Equilibrate the cuvette holder to the reaction temperature (25 °C).

  • Reaction Initiation and Monitoring:

    • Pipette 2.9 mL of the pre-warmed alkaline buffer into a cuvette and place it in the spectrophotometer.

    • Allow the temperature to stabilize and zero the instrument (blank).

    • To initiate the reaction, add a small volume (e.g., 100 µL) of the phosphonate stock solution to the cuvette. Self-Validation Note: The final concentration of the phosphonate should be much lower than the hydroxide concentration to ensure pseudo-first-order conditions.

    • Quickly mix by inverting the cuvette with a cap or using a pipette, and immediately start recording the absorbance at 405 nm over time (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • The observed rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A∞ + (A₀ - A∞)e-kobst.

    • Alternatively, a plot of ln(A∞ - At) versus time will yield a straight line with a slope of -kobs.

    • To find the second-order rate constant (kOH), repeat the experiment at several different NaOH concentrations (while keeping the pH and ionic strength constant) and plot kobs versus [OH⁻]. The slope of this line is kOH.

experimental_workflow prep Prepare Solutions (Substrate Stock, Alkaline Buffer) initiate Initiate Reaction in Cuvette (Add Substrate to Buffer) prep->initiate setup Setup Spectrophotometer (405 nm, 25°C) setup->initiate monitor Record Absorbance vs. Time initiate->monitor analyze Plot Data (e.g., ln(A∞ - At) vs. time) monitor->analyze calculate Calculate Rate Constants (k_obs and k_OH) analyze->calculate

Caption: Workflow for the kinetic analysis of phenylphosphonate hydrolysis.

Conclusion and Future Outlook

The reactivity of substituted phenylphosphonates is a well-defined and predictable phenomenon governed by fundamental principles of physical organic chemistry. The electronic nature of the substituents on the phenyl ring is the primary determinant of reaction rates in hydrolysis and other nucleophilic substitutions, a relationship elegantly captured by the Hammett equation. Electron-withdrawing groups in the para or ortho positions accelerate reactions by increasing the electrophilicity of the phosphorus center and stabilizing the phenolate leaving group.[8]

For researchers in drug development and related fields, this understanding is critical. It allows for the rational design of phosphonate-based molecules with tailored stability and release profiles. By selecting appropriate substituents, one can control the rate of hydrolysis, whether it be to ensure the stability of a compound on the shelf or to trigger the release of an active drug under specific physiological conditions. The methodologies presented here provide a robust framework for the experimental validation of these design principles.

References

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Current Organic Chemistry, 16(23), 2736-2753. Available at: [Link]

  • Um, I. H., et al. (2007). Kinetics and Mechanism of Alkaline Hydrolysis of Y-Substituted Phenyl Phenyl Carbonates. Bulletin of the Korean Chemical Society, 28(9), 1598-1602. Available at: [Link]

  • J. Org. Chem. 2005, 70(12), 4805-4809 (as cited in Google Patents).
  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Available at: [Link]

  • Castro, E. A., et al. (1983). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, (11), 1725-1727. Available at: [Link]

  • Khan, M. N., & Siddiqui, A. A. (2010). Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers. ResearchGate. Available at: [Link]

  • Koukoulogiannis, G., et al. (2016). Hammett plots for the hydrolysis of compounds 1a-e, in the three distinct pH regions. ResearchGate. Available at: [Link]

  • Yagci, Y., & Un, I. (2016). Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions. Data in Brief, 9, 1069-1075. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link]

  • Dey, S. (2014). A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. International Journal of Organic Chemistry, 4, 1-10. Available at: [Link]

  • Meek, S. J. (n.d.). Hammett Plots2. Scribd. Available at: [Link]

  • Yagupolskii, L. M., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1860-1865. Available at: [Link]

  • Wikipedia contributors. (2023). Hammett equation. Wikipedia. Available at: [Link]

  • Luguya, R., et al. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(12), 2757-2763. Available at: [Link]

  • Um, I. H., et al. (2006). Structure-reactivity correlations in nucleophilic substitution reactions of Y-substituted phenyl X-substituted benzoates with anionic and neutral nucleophiles. The Journal of Organic Chemistry, 71(18), 6901-6908. Available at: [Link]

  • El-Subbagh, H. I., et al. (2016). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 21(5), 643. Available at: [Link]

  • LibreTexts Chemistry. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. Available at: [Link]

  • U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Available at: [Link]

  • Wikipedia contributors. (2023). Para-Nitrophenylphosphate. Wikipedia. Available at: [Link]

  • LibreTexts Chemistry. (2023). Nucleophilic Aromatic Substitution. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Chemical Profile Key Hazard Considerations: Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin. Organop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Chemical Profile

Key Hazard Considerations:

  • Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin. Organophosphates can inhibit acetylcholinesterase, leading to a range of adverse health effects.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1]. Chlorinated aromatic compounds are known for their persistence in the environment[2][3].

  • Combustion Products: In case of fire, hazardous combustion products may include carbon oxides, phosphorus oxides, and hydrogen chloride gas[1].

Property Information Source
Chemical Class Organophosphorus Ester, Chlorinated Aromatic HydrocarbonN/A
Potential Hazards Toxic, Environmental Hazard, Irritant[1][4][5]
Primary Routes of Exposure Inhalation, Ingestion, Skin Contact[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the final and most critical barrier between you and potential exposure. The following PPE is mandatory when handling (2,5-Dichlorophenyl)phosphonic acid dimethyl ester in any form, including during disposal preparation.

  • Hand Protection: Wear chemically impervious gloves, such as nitrile or neoprene gloves. Always check the glove manufacturer's compatibility chart. Double-gloving is recommended, especially when handling concentrated waste.

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. When there is a risk of splashing, a face shield should be worn in addition to goggles[5][7].

  • Skin and Body Protection: A lab coat is standard, but for handling larger quantities of waste or in case of a potential spill, chemically resistant coveralls are recommended[8]. Ensure footwear is closed-toe and chemically resistant.

  • Respiratory Protection: All handling of this compound, especially in powder form or when generating aerosols, must be conducted in a certified chemical fume hood. If a fume hood is not available or in the event of a large spill, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used[6].

Diagram: PPE Selection Workflow

PPE_Workflow start Handling (2,5-Dichlorophenyl)phosphonic acid dimethyl ester gloves Chemically Impervious Gloves (Nitrile/Neoprene) start->gloves goggles Chemical Safety Goggles start->goggles lab_coat Lab Coat start->lab_coat fume_hood Work in Fume Hood start->fume_hood splash_risk Splash Risk? goggles->splash_risk large_quantity Large Quantity or Spill Potential? lab_coat->large_quantity face_shield Wear Face Shield splash_risk->face_shield Yes splash_risk->large_quantity No face_shield->large_quantity coveralls Chemical Resistant Coveralls large_quantity->coveralls Yes end Proceed with Caution large_quantity->end No coveralls->end

Caption: A decision workflow for selecting appropriate PPE.

Spill Management Protocol

Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE ensemble as described above, including respiratory protection if necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent to contain the spill[5]. Do not use combustible materials like paper towels. For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Collect and Package Waste: Place the absorbed material or spilled solid into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., methanol, followed by soap and water), collecting all cleaning materials as hazardous waste[9].

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and disposable coveralls, must be disposed of as hazardous waste.

Proper Disposal Procedures

The guiding principle for the disposal of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain[10][11].

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect solid (2,5-Dichlorophenyl)phosphonic acid dimethyl ester waste in a clearly labeled, sealed container. This includes any contaminated consumables like weighing paper or spatulas.

    • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Chlorinated and non-chlorinated solvent wastes should generally be kept separate[12].

    • Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

    • Empty Containers: Empty containers that held (2,5-Dichlorophenyl)phosphonic acid dimethyl ester are also considered hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as hazardous waste[13]. After triple-rinsing, the container can often be disposed of through your institution's prescribed procedure for decontaminated glassware or plasticware.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(2,5-Dichlorophenyl)phosphonic acid dimethyl ester". Avoid using abbreviations or chemical formulas[13].

    • The label should also include the date of accumulation and the name of the generating researcher or lab.

  • Storage:

    • Store waste containers in a designated, secure area, away from incompatible materials.

    • Ensure containers are kept closed except when adding waste[13].

    • Store in a cool, dry, and well-ventilated area.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for your hazardous waste.

    • The ultimate disposal method will be determined by your EHS office in conjunction with a licensed chemical waste disposal facility. The most appropriate method for this compound is high-temperature incineration with flue gas scrubbing to neutralize the acidic gases produced (e.g., HCl and P₂O₅)[4][10]. This method ensures the complete destruction of the organic molecule.

Diagram: Waste Disposal Workflow

Disposal_Workflow start Generate Waste Containing (2,5-Dichlorophenyl)phosphonic acid dimethyl ester segregate Segregate Waste (Solid, Liquid, Sharps, Containers) start->segregate label Label Container: 'Hazardous Waste' Full Chemical Name segregate->label store Store in Designated Area (Cool, Dry, Ventilated) label->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Licensed Disposal Facility (High-Temperature Incineration) contact_ehs->disposal end Disposal Complete disposal->end

Caption: Step-by-step workflow for the disposal of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester.

Emergency Procedures

In the event of exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention[4].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[10].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4].

Always have the Safety Data Sheet (SDS) available for emergency responders.

References

  • U.S. Environmental Protection Agency. (2025-05-30). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. Retrieved from [Link]

  • New Jersey Department of Health. Hazard Summary: Phosphoric Acid, Dimethyl 4-(Methylthio)phenyl Ester. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025-12-22). Requirements for Pesticide Disposal. Retrieved from [Link]

  • Hitchman, M. L., Spackman, T., Ross, N., & Agra-Gutierrez, C. (1995). Disposal Methods for Chlorinated Aromatic Waste. Chemical Society Reviews, 24(6), 423-430.
  • Taylor & Francis. Chlorinated aromatic hydrocarbons – Knowledge and References. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]

  • ResearchGate. (2015). Decontamination of organophosphorus pesticides on sensitive equipment. Retrieved from [Link]

  • health.vic. (2024-12-27). Pesticide use and personal protective equipment. Retrieved from [Link]

  • Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • National University of Singapore. Disposal of Waste Solvents. Retrieved from [Link]

  • MU Extension. (2000-12-01). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025-07-03). Safe Disposal of Pesticides. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to the Safe Handling of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester

For the discerning researcher, scientist, and drug development professional, the introduction of a novel chemical entity into a workflow necessitates a meticulous and proactive approach to safety. This guide provides ess...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the introduction of a novel chemical entity into a workflow necessitates a meticulous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester. The protocols outlined herein are designed to be a self-validating system, grounded in the principles of chemical causality and authoritative safety standards.

The following guidance is synthesized from the known hazards of structurally similar organophosphorus and chlorinated aromatic compounds. In the absence of a specific Safety Data Sheet (SDS) for (2,5-Dichlorophenyl)phosphonic acid dimethyl ester, a conservative approach is mandated, assuming a hazard profile that incorporates the risks of both the organophosphate and dichlorinated phenyl moieties.

Hazard Analysis: Understanding the Inherent Risks

(2,5-Dichlorophenyl)phosphonic acid dimethyl ester is a compound that presents a dual-threat profile due to its hybrid structure.

  • Organophosphate Core: Organophosphorus compounds are notorious for their potential to act as acetylcholinesterase inhibitors, which can lead to severe neurological effects. Exposure can result in a range of symptoms from headache and nausea to more severe outcomes like convulsions and respiratory distress[1].

  • Dichlorinated Aromatic Ring: The presence of a dichlorinated phenyl group suggests potential for skin and eye irritation[2][3]. Chlorinated aromatic compounds are also recognized for their environmental persistence and potential toxicity to aquatic life[4].

Table 1: Summary of Potential Hazards and Rationale

HazardAssociated Functional GroupRationale and Potential Effects
Acute Toxicity (Oral, Dermal, Inhalation) OrganophosphateHarmful or toxic if swallowed, in contact with skin, or inhaled. May cause systemic poisoning[1].
Neurotoxicity OrganophosphateInhibition of acetylcholinesterase, leading to nervous system damage[1].
Skin and Eye Irritation/Corrosion Dichlorinated Phenyl & OrganophosphateCan cause skin irritation and serious eye damage[2][3].
Respiratory Tract Irritation Dichlorinated PhenylMay cause respiratory irritation upon inhalation of dusts or aerosols[2].
Environmental Hazard Dichlorinated PhenylToxic to aquatic life with long-lasting effects[4].

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe handling. The following recommendations are based on a comprehensive risk assessment of the compound's potential hazards.

Primary Engineering Controls

All work with (2,5-Dichlorophenyl)phosphonic acid dimethyl ester should be conducted within a certified chemical fume hood to minimize inhalation exposure. Safety showers and eyewash stations must be readily accessible[5].

Essential Personal Protective Equipment

The following table outlines the minimum PPE requirements.

Table 2: Recommended Personal Protective Equipment

Body PartPPE SpecificationRationale
Hands Nitrile or Neoprene Gloves: Double-gloving is recommended.To prevent dermal absorption, which is a significant route of exposure for organophosphates[6].
Eyes/Face Chemical Safety Goggles and a Face Shield. To protect against splashes and potential projectiles. Goggles provide a seal around the eyes, and a face shield offers broader facial protection[7][8].
Body Chemical-Resistant Laboratory Coat: Worn over personal clothing.To protect the skin from accidental spills.
Respiratory Air-Purifying Respirator (APR) with Organic Vapor/Acid Gas Cartridges: To be used if there is a risk of generating aerosols or if working outside of a fume hood is unavoidable. A fit test is mandatory for all respirator users[8].
Footwear Closed-toe, chemical-resistant shoes. To protect feet from spills. Leather and canvas shoes are not recommended as they can absorb and retain chemicals[7].
PPE Donning and Doffing Protocol

A systematic approach to donning and doffing PPE is critical to prevent cross-contamination.

Experimental Workflow: PPE Protocol

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Caption: PPE Donning and Doffing Workflow

Operational Plan: From Benchtop to Disposal

A comprehensive operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.

Handling and Storage
  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents[5]. The container should be tightly sealed.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid material within a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

Spill Management

In the event of a spill, immediate and decisive action is required.

Spill Response Protocol

Spill_Response A Spill Occurs B Evacuate Immediate Area A->B D Don Appropriate PPE A->D C Notify Lab Supervisor & EHS B->C E Contain Spill with Absorbent Material D->E F Decontaminate Area E->F G Collect Waste in Labeled Container F->G H Dispose of as Hazardous Waste G->H

Sources

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